Product packaging for 5-Iminodaunorubicin(Cat. No.:CAS No. 72983-78-9)

5-Iminodaunorubicin

Cat. No.: B1202085
CAS No.: 72983-78-9
M. Wt: 526.5 g/mol
InChI Key: BLLIIPIJZPKUEG-HPTNQIKVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30N2O9 B1202085 5-Iminodaunorubicin CAS No. 72983-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,10S)-8-acetyl-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O9/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)20-21(25(13)33)24(32)12-5-4-6-15(36-3)18(12)22(20)29/h4-6,10,14,16-17,23,29,31,33-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,23+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLIIPIJZPKUEG-HPTNQIKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67324-99-6 (hydrochloride(NSC-254681))
Record name 5-Iminodaunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072983789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72983-78-9
Record name 5-Iminodaunorubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72983-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iminodaunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072983789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-IMINODAUNORUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P910685S6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Iminodaunorubicin: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 5-iminodaunorubicin, an analog of the potent anthracycline antibiotic, daunorubicin. This document details the scientific rationale behind its development, its chemical synthesis, and its mechanism of action, with a focus on quantitative data and detailed experimental protocols.

Discovery and Rationale

This compound was first synthesized in 1979 by Tong, Henry, and Acton.[1] The primary motivation for its creation was to mitigate the dose-limiting cardiotoxicity associated with its parent compound, daunorubicin, a widely used chemotherapeutic agent. The hypothesis was that modification of the C-5 quinone moiety, a region implicated in the generation of reactive oxygen species (ROS) and subsequent cardiotoxicity, could lead to a safer yet still effective antitumor agent. The introduction of an imino group at the C-5 position was found to retain antileukemic activity while reducing cardiotoxic effects in preclinical models.[1]

Chemical Synthesis

The synthesis of this compound is a direct modification of daunorubicin. The process involves the treatment of daunorubicin with methanolic ammonia.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Daunorubicin hydrochloride

  • Methanol, anhydrous

  • Ammonia gas

  • Chloroform

  • Silica gel for column chromatography

Procedure:

  • A solution of daunorubicin hydrochloride in anhydrous methanol is prepared.

  • The solution is cooled in an ice bath.

  • Anhydrous ammonia gas is bubbled through the solution for a specified period.

  • The reaction mixture is then allowed to stand at a low temperature until the reaction is complete, monitored by thin-layer chromatography (TLC).

  • The solvent is evaporated under reduced pressure.

  • The residue is dissolved in chloroform and washed with water to remove any remaining salts.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., chloroform-methanol gradient).

  • The fractions containing the pure this compound are pooled and the solvent is evaporated to yield the final product as a dark-colored solid.

Note: This is a generalized protocol based on the original synthesis.[1] Researchers should consult the primary literature for specific reaction times, temperatures, and concentrations.

Quantitative Data

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular FormulaC₂₇H₃₀N₂O₉Inferred
AppearanceDark purple solid[1]
UV-Vis (λmax, MeOH)236, 254, 290, 480, 510, 546 nm[1]
Biological Activity: In Vivo Antitumor Efficacy
Animal ModelTumor ModelDrugDose (mg/kg)T/C (%)*Reference
MiceL1210 LeukemiaThis compound4.0150[1]
MiceL1210 LeukemiaDaunorubicin2.7150[1]

*%T/C = (Median survival time of treated group / Median survival time of control group) x 100

Cardiotoxicity Data
Animal ModelParameterThis compoundDaunorubicinReference
RatQRS interval prolongation (at equimolar doses)Less pronouncedMore pronounced[1]

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound is believed to be similar to that of daunorubicin, primarily involving DNA intercalation and inhibition of topoisomerase II.[2] This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and ultimately apoptosis.

However, the modification at the C-5 position does alter its biological properties. This compound does not spontaneously generate free radicals to the same extent as doxorubicin (a close analog of daunorubicin), which may contribute to its reduced cardiotoxicity.[2] While the parent compound, daunorubicin, is known to activate the sphingomyelin-ceramide pathway as part of its apoptotic signaling, specific studies on the signaling pathways uniquely affected by this compound are limited.[3][4]

The generally accepted mechanism of action for anthracyclines, which is likely shared by this compound, is depicted below.

Anthracycline_Mechanism cluster_cell Cancer Cell This compound This compound DNA DNA This compound->DNA Intercalation Topoisomerase II Topoisomerase II This compound->Topoisomerase II DNA_Topo_Complex DNA-Topo II Complex DNA->DNA_Topo_Complex Topoisomerase II->DNA_Topo_Complex DNA_Strand_Breaks DNA Strand Breaks DNA_Topo_Complex->DNA_Strand_Breaks Stabilization Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Daunorubicin Daunorubicin Reaction Treatment with Methanolic Ammonia Daunorubicin->Reaction Purification Column Chromatography Reaction->Purification This compound This compound Purification->this compound In_Vitro_Assays In Vitro Cytotoxicity Assays (e.g., against L1210 cells) This compound->In_Vitro_Assays In_Vivo_Studies In Vivo Antitumor Efficacy (e.g., L1210 leukemia mouse model) This compound->In_Vivo_Studies Cardiotoxicity_Assessment Cardiotoxicity Assessment (e.g., rat EKG studies) This compound->Cardiotoxicity_Assessment

References

topoisomerase II inhibition by 5-Iminodaunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Inhibition of Topoisomerase II by 5-Iminodaunorubicin For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a quinone-modified analogue of the anthracycline antibiotic daunorubicin. Anthracyclines, including the widely used doxorubicin and daunorubicin, are potent anticancer agents whose primary mechanism of action involves the inhibition of DNA topoisomerase II (Topo II). These drugs act as "topoisomerase poisons," trapping the enzyme in a covalent complex with DNA, which leads to the accumulation of DNA double-strand breaks and subsequent cell death. This technical guide provides a comprehensive overview of the mechanism, quantitative effects, and experimental evaluation of this compound as a Topo II inhibitor. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts in this area.

Introduction to Topoisomerase II and Anthracyclines

DNA topoisomerase II is an essential nuclear enzyme that resolves topological problems in DNA, such as supercoils, knots, and tangles, which arise during replication, transcription, and chromosome segregation.[1][2] The enzyme functions by creating a transient double-strand break in one DNA duplex (the G-segment), passing another duplex (the T-segment) through the break, and then religating the G-segment.[1] This catalytic cycle is critical for maintaining genomic integrity.

Due to their essential role in proliferating cells, topoisomerase II enzymes are a key target for anticancer drugs.[1][3] Anthracyclines like doxorubicin and daunorubicin are a major class of Topo II inhibitors.[1][4] They function as "poisons" by intercalating into DNA and stabilizing the Topo II-DNA cleavage complex, which is a transient intermediate in the enzyme's catalytic cycle.[1][5] This stabilization prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks and triggering apoptotic cell death.[1][4] this compound, a synthetic analogue, was developed to explore modifications to the anthracycline structure, potentially altering its activity and side-effect profile.[6]

Mechanism of Topoisomerase II Inhibition by this compound

Like its parent compound, this compound is understood to function as a topoisomerase II poison. The core mechanism involves the stabilization of the Topo II-DNA cleavage complex. This action transforms the essential enzyme into a cellular toxin that generates DNA lesions.

The catalytic cycle of Topoisomerase II can be broken down into several key steps. This compound, similar to other anthracyclines, is believed to interfere specifically with the religation step.

TopoII_Inhibition cluster_cycle Topoisomerase II Catalytic Cycle T2_bind_DNA 1. Topo II binds to G-segment DNA Cleavage 2. G-segment Cleavage T2_bind_DNA->Cleavage T_passage 3. T-segment Passage Cleavage->T_passage Complex Stabilized Topo II- DNA Cleavage Complex Religation 4. G-segment Religation T_passage->Religation Release 5. Product Release Religation->Release Release->T2_bind_DNA Drug This compound Drug->Complex Intercalates & Stabilizes DSB DNA Double-Strand Breaks Complex->DSB Religation Failure Apoptosis Apoptosis DSB->Apoptosis

Mechanism of Topoisomerase II Poisoning by this compound.

Quantitative Analysis of Inhibition and Cytotoxicity

Quantitative data for this compound is limited in the public domain. However, studies on closely related analogues provide a basis for comparison. For instance, a study on 13-deoxy, 5-iminodoxorubicin (DIDOX), a doxorubicin analogue, showed it had no apparent effect on topoisomerase IIβ decatenation at concentrations up to 100 μM, whereas doxorubicin (DOX) inhibited the same enzyme with an EC50 of 40.1 μM.[6][7] This suggests that modifications at the 5-position can significantly impact Topo II interaction.

It's important to note that while DIDOX showed reduced Topo IIβ interaction, it displayed cytotoxic efficacy similar to doxorubicin, indicating other mechanisms may contribute to its anticancer effects.[6][7]

Table 1: Comparative Topoisomerase IIβ Inhibition

Compound Target Assay Result Citation
Doxorubicin (DOX) Topoisomerase IIβ kDNA Decatenation EC50 = 40.1 μM [6][7]

| 13-deoxy, 5-iminodoxorubicin (DIDOX) | Topoisomerase IIβ | kDNA Decatenation | No apparent effect (0.1-100 μM) |[6][7] |

Studies on other novel Topo II inhibitors provide context for the range of inhibitory concentrations. For example, some benzofuroquinolinedione derivatives show potent Topo II inhibition with IC50 values as low as 0.68 μM, significantly more potent than etoposide (IC50 = 78.4 μM) and similar to doxorubicin (IC50 = 2.67 μM).[8]

Table 2: Cytotoxicity of this compound vs. Adriamycin (Doxorubicin)

Cell Line Drug Effect Observation Citation
Human Colon Carcinoma This compound DNA Single-Strand Breakage Produced more breakage than Adriamycin at equivalent cytocidal concentrations. [No source found]
Human Colon Carcinoma This compound Cellular Pharmacokinetics Showed rapid uptake and efflux compared to Adriamycin. [No source found]

| Human Colon Carcinoma | this compound & Adriamycin | DNA Scission | Induction of equivalent single-strand breakage at similar intracellular concentrations. | [No source found] |

Cellular Effects: Uptake, Efflux, and DNA Damage

The cellular pharmacokinetics of an anthracycline are critical to its efficacy. This compound has been shown to have rapid rates of both cellular uptake and efflux when compared to doxorubicin (Adriamycin). [No source found] This rapid kinetic profile correlates with its DNA damaging properties. At equivalent cytotoxic concentrations, this compound induces more DNA single-strand breaks initially, but this damage is also more rapidly repaired or reversed upon drug removal, consistent with its faster efflux from the cell. [No source found]

The ability of this compound to induce DNA-protein crosslinks is a direct consequence of its mechanism as a Topo II poison. The stabilization of the cleavage complex results in the enzyme being covalently bound to the 5' ends of the broken DNA strands.[5] Some novel anthracycline derivatives have been shown to induce dose-dependent DNA crosslinking activity at nanomolar concentrations.[9]

Cellular_Pathway cluster_cell Cancer Cell cluster_nucleus Nuclear Events Extracellular This compound (Extracellular) Intracellular Intracellular Drug Extracellular->Intracellular Rapid Uptake Membrane Nucleus Nucleus Intracellular->Nucleus Efflux Efflux Pump (e.g., P-gp) Intracellular->Efflux Rapid Efflux TopoII_Complex Topo II Cleavage Complex Formation DNA_Intercalation DNA Intercalation Efflux->Extracellular DNA_Intercalation->TopoII_Complex Complex_Stabilization Stabilization of Complex TopoII_Complex->Complex_Stabilization DSB_Formation Double-Strand Breaks (DNA-Protein Crosslinks) Complex_Stabilization->DSB_Formation

Cellular Uptake and Nuclear Action of this compound.

Experimental Protocols

Topoisomerase II DNA Decatenation Assay

This assay measures the enzymatic activity of Topo II by its ability to separate, or decatenate, the interlocked DNA minicircles of kinetoplast DNA (kDNA). Inhibition of this process is a measure of the drug's effect on the enzyme's catalytic activity.

Materials:

  • Human Topoisomerase IIα or IIβ (recombinant)

  • Kinetoplast DNA (kDNA) substrate

  • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml albumin)[10]

  • 10x ATP Solution (e.g., 30 mM)[10]

  • Dilution Buffer (e.g., 50 mM Tris.HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol)[10]

  • STEB (Stop) Buffer (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)[10]

  • This compound and control compounds (e.g., Doxorubicin, Etoposide) dissolved in DMSO

  • Agarose, TAE buffer, Ethidium bromide for gel electrophoresis

Procedure:

  • On ice, prepare a reaction mix containing 10x Assay Buffer, 10x ATP, kDNA, and sterile water.[10]

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add the test compound (this compound) or DMSO (vehicle control) to the respective tubes.[10]

  • Add diluted Topo II enzyme to all tubes except the negative control. The amount of enzyme should be predetermined to achieve full decatenation in the control reaction.[10]

  • Mix gently and incubate the reactions at 37°C for 30 minutes.[10][11]

  • Stop the reaction by adding STEB buffer.[10]

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at 85V for 1-2 hours.[10]

  • Stain the gel with ethidium bromide, destain, and visualize under UV light.[10]

  • Analysis: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is quantified by the reduction in the amount of decatenated product compared to the control.

In Vitro DNA Cleavage Assay

This assay is used to determine if a compound acts as a Topo II poison by stabilizing the covalent cleavage complex, leading to an increase in cleaved DNA.

Materials:

  • Purified Human Topoisomerase II

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Cleavage Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 5 mM MgCl₂)[12]

  • This compound and positive control (e.g., Etoposide)

  • Sodium Dodecyl Sulfate (SDS) solution (e.g., 5%)[12]

  • Proteinase K

  • EDTA solution (e.g., 250 mM)[12]

  • Agarose, TBE buffer, Ethidium bromide

Procedure:

  • Set up reaction mixtures containing plasmid DNA and reaction buffer.[12]

  • Add varying concentrations of this compound or a positive control. Include a no-drug control.

  • Initiate the reaction by adding Topo II enzyme.

  • Incubate at 37°C for 20-30 minutes to allow cleavage complexes to form.[12]

  • Stop the reaction and trap the covalent complexes by adding SDS, followed by Proteinase K to digest the enzyme.[12]

  • Add EDTA to chelate magnesium ions and prevent further enzymatic activity.[12]

  • Analyze the DNA products by agarose gel electrophoresis.

  • Analysis: The conversion of supercoiled plasmid DNA (Form I) to linear DNA (Form III) indicates the formation of double-strand breaks. An increase in the amount of linear DNA in the presence of the drug demonstrates its activity as a Topo II poison.[13]

Workflow_Cleavage_Assay Start Start Prepare_Mix Prepare Reaction Mix (Plasmid DNA + Buffer) Start->Prepare_Mix Add_Drug Add this compound (or Controls) Prepare_Mix->Add_Drug Add_Enzyme Add Topoisomerase II Add_Drug->Add_Enzyme Incubate Incubate at 37°C (Allow complex formation) Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Add SDS + Proteinase K) Incubate->Stop_Reaction Gel_Electro Agarose Gel Electrophoresis Stop_Reaction->Gel_Electro Visualize Visualize DNA (Ethidium Bromide Stain) Gel_Electro->Visualize Analyze Analyze Results (Quantify Linear DNA) Visualize->Analyze End End Analyze->End

Experimental Workflow for the In Vitro DNA Cleavage Assay.
Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[14][15]

Materials:

  • Cancer cell line of interest (e.g., human colon carcinoma)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 2 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[16]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.[16]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as controls.

  • Incubate the plates for a specified exposure time (e.g., 72 hours) at 37°C in a CO₂ incubator.[16]

  • After incubation, remove the drug-containing medium and add MTT solution to each well.[16]

  • Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16][17]

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[16]

  • Shake the plate for 15 minutes to ensure complete solubilization.[16]

  • Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[16]

  • Analysis: Calculate the percentage of cell viability for each drug concentration relative to the control. Plot a dose-response curve and determine the IC50 value.

Conclusion

This compound acts as a topoisomerase II inhibitor, consistent with its structural similarity to other anthracyclines. Its primary mechanism involves trapping the Topo II-DNA cleavage complex, which classifies it as a topoisomerase poison. This action leads to the formation of DNA double-strand breaks and ultimately induces apoptosis in cancer cells. Compared to its parent compounds, it exhibits distinct cellular pharmacokinetics, characterized by rapid uptake and efflux, which influences its DNA damaging profile. While direct quantitative comparisons of its Topo II inhibitory potency are not widely available, the provided methodologies offer a robust framework for the detailed characterization of this compound and novel analogues. Further investigation into its isoform specificity (Topo IIα vs. Topo IIβ) and its efficacy in drug-resistant cell lines is warranted to fully understand its therapeutic potential.

References

5-Iminodaunorubicin: A Comprehensive Technical Guide on its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iminodaunorubicin is a synthetically derived anthracycline, an analogue of the potent chemotherapeutic agent daunorubicin.[1] Developed as a quinone-modified compound, it exhibits promising antitumor activity with a notable reduction in cardiotoxicity compared to its parent drug.[2] This technical guide provides an in-depth overview of the known chemical properties and stability of this compound, offering valuable insights for researchers and professionals involved in its development and application. While specific experimental data for some physicochemical parameters are not extensively available in the public domain, this guide furnishes detailed, generalized experimental protocols for their determination, based on established methods for analogous compounds.

Chemical Properties

The fundamental chemical identity of this compound is crucial for understanding its behavior in biological and pharmaceutical contexts.

PropertyValueSource
Molecular Formula C27H30N2O9[3]
Molecular Weight 526.5 g/mol [3]
CAS Number 72983-78-9[4]
pKa, Solubility, and Lipophilicity

Experimental Protocols

Determination of Ionization Constant (pKa)

The pKa of a compound is essential for predicting its behavior at different physiological pH values. A common method for pKa determination is through UV-Visible spectrophotometry.

Protocol: Spectrophotometric pKa Determination

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically ranging from pH 2 to pH 12, covering the expected pKa range.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: Dilute an aliquot of the stock solution in each buffer solution to a final concentration suitable for UV-Vis analysis, ensuring the organic solvent concentration is minimal (typically <1%) to avoid significant shifts in pKa.

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each sample from approximately 200 to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) that show significant changes with pH. Plot absorbance at these wavelengths against pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the half-equivalence point of the sigmoidal curve.

Determination of Solubility

Solubility is a critical parameter for drug formulation and bioavailability. The shake-flask method is a standard approach to determine equilibrium solubility.

Protocol: Shake-Flask Solubility Measurement

  • Solvent Selection: Choose a range of relevant solvents, including purified water, buffered solutions at various pH values (e.g., pH 4.5, 6.8, 7.4), and common organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).

  • Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key indicator of a drug's lipophilicity and its ability to cross biological membranes. The shake-flask method is the traditional approach, though HPLC-based methods are also widely used.

Protocol: Shake-Flask logP Determination

  • Phase Preparation: Prepare water (or a suitable buffer, e.g., pH 7.4) and n-octanol that are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Add a known volume of the stock solution to a known volume of the n-octanol phase in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and n-octanol layers.

  • Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Stability

The stability of this compound under various stress conditions is a critical factor for its formulation, storage, and clinical use.

Oxidative Stability

Studies have shown that this compound can undergo enzymatic oxidation. The kinetics of horseradish peroxidase-catalyzed oxidation by hydrogen peroxide have been investigated at pH 3, 6, and 8, leading to the formation of a nitrogen-centered free radical metabolite.[5] This indicates a potential pathway for metabolic activation and degradation. In contrast, the parent compound, daunorubicin, does not undergo oxidation under the same conditions.[5]

Photostability

While comprehensive photostability studies in accordance with ICH guidelines are not available in the reviewed literature, it has been reported that this compound does not possess photosensitizing properties, unlike its parent compound. This suggests a potentially greater intrinsic photostability.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific data for this compound is lacking, the following protocols outline standard stress conditions that should be applied.

Experimental Protocols for Stability Assessment

General Procedure for Forced Degradation
  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents (e.g., water, methanol, or a mixture).

  • Stress Conditions: Subject the samples to the stress conditions outlined below.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization/Quenching: Neutralize acidic or basic samples and quench oxidative reactions if necessary.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent drug and to profile the degradation products.

Hydrolytic Degradation
  • Acidic Conditions: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).

  • Neutral Conditions: Reflux the drug solution in water at an elevated temperature.

  • Basic Conditions: Treat the drug solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

Oxidative Degradation
  • Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

Thermal Degradation
  • Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80-100 °C) for an extended period.

Photolytic Degradation
  • Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4][6][7] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_pka pKa Determination cluster_solubility Solubility Determination cluster_logp LogP Determination pka_prep Prepare Buffer Series (pH 2-12) pka_sample Dilute 5-ID in Buffers pka_prep->pka_sample pka_uv UV-Vis Spectroscopy pka_sample->pka_uv pka_analysis Plot Abs vs. pH & Calculate pKa pka_uv->pka_analysis sol_prep Add Excess 5-ID to Solvents sol_equil Equilibrate (Shake-Flask) sol_prep->sol_equil sol_sep Filter Supernatant sol_equil->sol_sep sol_hplc Quantify by HPLC sol_sep->sol_hplc logp_prep Prepare Saturated Octanol & Water logp_part Partition 5-ID Between Phases logp_prep->logp_part logp_sep Separate Phases logp_part->logp_sep logp_hplc Quantify by HPLC logp_sep->logp_hplc start This compound (5-ID) Sample start->pka_prep start->sol_prep start->logp_prep

Caption: Workflow for determining pKa, solubility, and logP of this compound.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions start This compound Stock Solution hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H2O2) start->oxidation thermal Thermal (Dry Heat) start->thermal photolysis Photolysis (ICH Q1B) start->photolysis analysis Stability-Indicating HPLC Analysis hydrolysis->analysis oxidation->analysis thermal->analysis photolysis->analysis characterization Characterize Degradation Products (LC-MS, NMR) analysis->characterization pathway Elucidate Degradation Pathways characterization->pathway

Caption: A typical workflow for conducting forced degradation studies on a drug substance.

Hypothetical Hydrolytic Degradation Pathway

G parent This compound aglycone 5-Iminodaunorubicinone (Aglycone) parent->aglycone Acid/Base Hydrolysis (Glycosidic Bond Cleavage) sugar Daunosamine parent->sugar Acid/Base Hydrolysis

Caption: A hypothetical pathway for the hydrolytic degradation of this compound.

Conclusion

This compound represents a significant modification of the anthracycline scaffold, offering the potential for improved therapeutic outcomes with reduced cardiotoxicity. While a comprehensive public database of its physicochemical properties and stability profile is still developing, this guide provides the foundational knowledge and detailed experimental frameworks necessary for its continued research and development. The provided protocols for determining pKa, solubility, and logP, along with the guidelines for forced degradation studies, offer a robust starting point for generating the critical data required for formulation development, stability assessment, and regulatory submissions. Further research into the specific degradation pathways and kinetics will be invaluable in fully characterizing this promising anticancer agent.

References

Early-Stage Research on 5-Iminodaunorubicin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research landscape for 5-iminodaunorubicin derivatives. As analogues of the potent anthracycline antibiotic daunorubicin, these compounds have been investigated for their potential as anticancer agents with an improved therapeutic profile. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and development in this area.

Core Concepts and Rationale

Daunorubicin is a cornerstone of chemotherapy for various leukemias; however, its clinical use is hampered by significant cardiotoxicity and the development of drug resistance. The primary mechanisms of action for daunorubicin include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to cytotoxic effects on cancer cells.[1][2]

The modification at the C-5 position to an imino group, creating this compound, represents a strategic effort to mitigate the cardiotoxic side effects while retaining or enhancing antitumor activity. Further derivatization, particularly at the amino group of the daunosamine sugar, has been explored to optimize the pharmacological properties of these compounds. Early research suggests that N-enamine derivatives of this compound exhibit promising antileukemic activity.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various daunorubicin and its derivatives against several cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 (µM)Reference
DaunorubicinMCF-7>10[5]
DaunorubicinU-937>10[5]
DaunorubicinPC-3>10[5]
DaunorubicinHCT-116>10[5]
DaunorubicinA549>10[5]
DaunorubicinMES-SA>10[5]
Derivative 4a MCF-70.81[5]
Derivative 4a U-9370.93[5]
Derivative 4a PC-31.12[5]
Derivative 4a HCT-1161.05[5]
Derivative 4a A5491.24[5]
Derivative 4a MES-SA0.89[5]
Derivative 4b MCF-70.75[5]
Derivative 4b U-9370.88[5]
Derivative 4b PC-30.99[5]
Derivative 4b HCT-1160.91[5]
Derivative 4b A5491.08[5]
Derivative 4b MES-SA0.79[5]
Derivative 4e MCF-70.09[5]
Derivative 4e U-9370.11[5]
Derivative 4e PC-30.15[5]
Derivative 4e HCT-1160.12[5]
Derivative 4e A5490.18[5]
Derivative 4e MES-SA0.10[5]
Derivative 4f MCF-70.07[5]
Derivative 4f U-9370.09[5]
Derivative 4f PC-30.11[5]
Derivative 4f HCT-1160.08[5]
Derivative 4f A5490.14[5]
Derivative 4f MES-SA0.07[5]
Derivative 4g MCF-70.85[5]
Derivative 4g U-9370.96[5]
Derivative 4g PC-31.18[5]
Derivative 4g HCT-1161.09[5]
Derivative 4g A5491.31[5]
Derivative 4g MES-SA0.92[5]
Derivative 4h MCF-70.79[5]
Derivative 4h U-9370.91[5]
Derivative 4h PC-31.05[5]
Derivative 4h HCT-1160.97[5]
Derivative 4h A5491.15[5]
Derivative 4h MES-SA0.83[5]

Experimental Protocols

Synthesis of N-enamine Derivatives of this compound

General Procedure for Reductive Amination:

  • Dissolution: Dissolve this compound hydrochloride in a suitable solvent, such as methanol.

  • Addition of Carbonyl Compound: Add an aromatic aldehyde or other carbonyl-containing compound to the solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 7.

  • Reducing Agent: Introduce a reducing agent, such as sodium cyanoborohydride.

  • Reaction: Stir the reaction mixture at room temperature for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified using column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Topoisomerase II Inhibition Assay

The activity of topoisomerase II can be assessed by measuring the relaxation of supercoiled plasmid DNA or the decatenation of kinetoplast DNA (kDNA).

Protocol for kDNA Decatenation Assay:

  • Reaction Mixture: Prepare a reaction mixture containing kDNA, human topoisomerase IIα, and the appropriate reaction buffer.

  • Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time, typically 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

  • Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated DNA compared to the control.[6][7]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

Daunorubicin_Ceramide_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Daunorubicin Daunorubicin Sphingomyelinase Sphingomyelinase Daunorubicin->Sphingomyelinase Activates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Converts to Apoptosis Apoptosis Ceramide->Apoptosis Induces Sphingomyelinase->Sphingomyelin Hydrolyzes

Caption: Daunorubicin-induced ceramide-mediated apoptosis pathway.

Topoisomerase_II_Inhibition_Workflow Start Start Prepare_Reaction_Mix Prepare reaction mix (kDNA, Topo II, Buffer) Start->Prepare_Reaction_Mix Add_Compound Add this compound Derivative Prepare_Reaction_Mix->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Stop_Reaction Stop Reaction (EDTA, SDS) Incubate->Stop_Reaction Agarose_Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel_Electrophoresis Visualize_Results Visualize DNA with Ethidium Bromide Agarose_Gel_Electrophoresis->Visualize_Results Analyze_Inhibition Analyze degree of Topo II inhibition Visualize_Results->Analyze_Inhibition End End Analyze_Inhibition->End

Caption: Experimental workflow for Topoisomerase II inhibition assay.

Conclusion and Future Directions

Early-stage research on this compound derivatives has demonstrated their potential as a promising class of anticancer agents. The modifications at the C-5 position and further derivatization of the daunosamine sugar have yielded compounds with significant in vitro cytotoxicity, in some cases surpassing that of the parent compound, daunorubicin. The primary mechanisms of action are believed to be similar to other anthracyclines, involving topoisomerase II inhibition and the induction of apoptotic pathways, potentially through the sphingomyelin-ceramide cascade.

Future research should focus on several key areas to advance the development of these compounds:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: A systematic exploration of a wider range of derivatives is needed to fully understand the relationship between chemical structure and biological activity, including potency, selectivity, and toxicity.

  • Detailed Mechanistic Studies: While the general mechanisms are understood, further investigation into the specific signaling pathways modulated by this compound derivatives is crucial. This will aid in identifying biomarkers for patient selection and potential combination therapies.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models to assess their in vivo antitumor efficacy, pharmacokinetic properties, and, most importantly, their cardiotoxicity profile compared to daunorubicin.

  • Development of Detailed and Reproducible Protocols: The dissemination of detailed experimental protocols for the synthesis and biological evaluation of these compounds is essential for the broader research community to build upon these early findings.

The continued exploration of this compound derivatives holds the potential to deliver novel anticancer therapies with improved safety and efficacy, addressing the unmet needs of patients with various malignancies.

References

Biochemical and Biophysical Characterization of 5-Iminodaunorubicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iminodaunorubicin is a quinone-modified analogue of the anthracycline antibiotic, daunorubicin. This modification, the replacement of the C5-keto group with an imino group, significantly alters its biochemical and biophysical properties, leading to a unique pharmacological profile. This technical guide provides an in-depth overview of the characterization of this compound, focusing on its interaction with DNA, inhibition of topoisomerase II, and cytotoxic effects. While direct quantitative data for this compound is limited in publicly available literature, this guide establishes a framework for its characterization by providing detailed experimental protocols and comparative data from its parent compounds, daunorubicin and doxorubicin. The information presented herein is intended to serve as a valuable resource for researchers involved in the development and evaluation of novel anthracycline-based chemotherapeutics.

Introduction

Anthracyclines, such as daunorubicin and doxorubicin, are a cornerstone of cancer chemotherapy, widely used in the treatment of various hematological and solid tumors. Their primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the formation of DNA double-strand breaks and ultimately, apoptosis. However, the clinical utility of traditional anthracyclines is often limited by dose-dependent cardiotoxicity, which is believed to be mediated, in part, by the generation of reactive oxygen species (ROS) through redox cycling of the quinone moiety.

This compound was synthesized as an analogue with a modified quinone system to potentially mitigate this cardiotoxicity. The imino substitution at the C5 position alters the electronic properties of the anthraquinone ring, which is expected to influence its interaction with DNA, topoisomerase II, and its capacity for redox cycling. This guide details the key biochemical and biophysical assays required to fully characterize this important derivative.

Biochemical Properties and Mechanism of Action

The primary mechanism of action of this compound, like other anthracyclines, is believed to involve DNA intercalation and poisoning of topoisomerase II.

DNA Intercalation
Topoisomerase II Inhibition

A critical aspect of the anticancer activity of anthracyclines is their ability to stabilize the covalent complex between topoisomerase II and DNA, often referred to as the "cleavable complex". This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. It is hypothesized that this compound also acts as a topoisomerase II poison.

Reduced Free Radical Generation

A key feature of this compound is its reduced tendency to generate free radicals compared to doxorubicin. The modification of the quinone moiety limits its participation in redox cycling, a process implicated in anthracycline-induced cardiotoxicity.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the reviewed literature, the following tables present data for the parent compounds, daunorubicin and doxorubicin, to provide a comparative context for researchers.

Table 1: In Vitro Cytotoxicity of Daunorubicin and Doxorubicin against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
DaunorubicinHL-60Acute Myeloid Leukemia0.01 - 0.1
DaunorubicinK562Chronic Myeloid Leukemia0.02 - 0.2
DaunorubicinMCF-7Breast Cancer0.1 - 1.0
DoxorubicinMCF-7Breast Cancer0.05 - 0.5
DoxorubicinHeLaCervical Cancer0.1 - 1.0
DoxorubicinA549Lung Cancer0.2 - 2.0

Note: IC50 values can vary significantly depending on the cell line, exposure time, and assay method.

Table 2: DNA Binding Parameters of Daunorubicin and Doxorubicin

CompoundMethodDNA SourceBinding Constant (K) (M⁻¹)Reference
DaunorubicinFluorescence SpectroscopyCalf Thymus DNA1.0 x 10⁶ - 5.0 x 10⁶
DaunorubicinUV-Vis SpectroscopyCalf Thymus DNA2.0 x 10⁵ - 1.0 x 10⁶
DoxorubicinIsothermal Titration CalorimetryCalf Thymus DNA1.0 x 10⁶ - 1.0 x 10⁷
DoxorubicinFluorescence SpectroscopyCalf Thymus DNA2.3 x 10⁸

Table 3: Thermodynamic Parameters for the Interaction of Daunorubicin and Doxorubicin with DNA

CompoundMethodΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol)Reference
DaunorubicinIsothermal Titration Calorimetry-5 to -10-10 to 10-8 to -10
DoxorubicinIsothermal Titration Calorimetry-6 to -12-5 to 15-9 to -11

Note: Thermodynamic parameters are dependent on buffer conditions, ionic strength, and temperature.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biochemical and biophysical properties of this compound. These protocols are based on established methods for other anthracyclines and can be adapted for the specific investigation of the 5-imino derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

DNA Binding Analysis by UV-Visible Spectroscopy

This protocol describes how to determine the binding constant of this compound to DNA.

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Prepare a stock solution of calf thymus DNA in the same buffer and determine its concentration by measuring the absorbance at 260 nm.

  • Spectrophotometric Titration: Keep the concentration of this compound constant while titrating with increasing concentrations of DNA.

  • Data Acquisition: Record the UV-Vis absorption spectrum of this compound after each addition of DNA, typically in the range of 300-600 nm.

  • Data Analysis: Monitor the changes in the absorbance of the main visible absorption band of this compound. The binding constant (K) can be calculated using the following equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(K(εb - εf)) where εa is the apparent extinction coefficient, εf is the extinction coefficient of the free drug, and εb is the extinction coefficient of the fully bound drug. A plot of [DNA]/(εa - εf) versus [DNA] will yield a straight line from which K can be determined.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This protocol assesses the ability of this compound to inhibit the catalytic activity of human topoisomerase IIα.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

  • Drug Incubation: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (no drug).

  • Enzyme Reaction: Initiate the reaction by adding topoisomerase IIα and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA with increasing drug concentration.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental characterization of this compound.

Mechanism_of_Action cluster_drug This compound cluster_cell Cancer Cell 5-ID This compound DNA Nuclear DNA 5-ID->DNA Intercalation TopoII Topoisomerase II 5-ID->TopoII Cleavable_Complex Ternary Cleavable Complex DNA->Cleavable_Complex TopoII->Cleavable_Complex DSB DNA Double-Strand Breaks Cleavable_Complex->DSB Stabilization Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of action for this compound in a cancer cell.

Experimental_Workflow Start Start Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 DNA_Binding DNA Binding Studies (UV-Vis, Fluorescence) IC50->DNA_Binding Binding_Parameters Calculate Binding Constant (K) & Thermodynamics DNA_Binding->Binding_Parameters Topo_Inhibition Topoisomerase II Inhibition Assay Binding_Parameters->Topo_Inhibition Inhibition_Profile Assess Inhibition Profile Topo_Inhibition->Inhibition_Profile End Complete Characterization Inhibition_Profile->End

Caption: Experimental workflow for the biochemical and biophysical characterization.

Conclusion

This compound represents a promising modification of the classic anthracycline scaffold, with the potential for reduced cardiotoxicity. A thorough biochemical and biophysical characterization is essential to fully understand its mechanism of action and to guide its further development. This technical guide provides a comprehensive framework for such a characterization, including detailed experimental protocols and a summary of the expected properties based on its parent compounds. While quantitative data for this compound itself remains to be fully elucidated in the public domain, the methodologies and comparative data presented here offer a solid foundation for future research in this area. Further investigation into the precise DNA binding affinity, topoisomerase II inhibitory potency, and a broader range of cytotoxic profiling will be crucial in determining the full therapeutic potential of this intriguing compound.

In-depth Analysis of 5-Iminodaunorubicin-DNA Interactions: A Review of Available Molecular Modeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iminodaunorubicin is a quinone-modified analogue of the potent anthracycline anticancer agent daunorubicin. The substitution at the C-5 position is of significant interest as it has been observed to alter the biological activity and cellular pharmacokinetics of the parent compound. While the interaction of anthracyclines like daunorubicin and doxorubicin with DNA is a well-studied area, forming the basis of their chemotherapeutic action, specific molecular modeling studies detailing the precise interactions between this compound and DNA are not extensively available in the reviewed literature. This guide, therefore, synthesizes the existing knowledge on the broader class of anthracycline-DNA interactions and contextualizes the potential implications of the 5-imino modification.

Core Concepts in Anthracycline-DNA Interaction

The primary mechanism of action for anthracycline antibiotics is their intercalation into the DNA double helix. This process disrupts DNA replication and transcription, ultimately leading to cell death. The binding is a complex interplay of forces including:

  • Intercalation: The planar tetracyclic ring system of the anthracycline slides between adjacent base pairs of the DNA.

  • Minor Groove Binding: The daunosamine sugar moiety typically resides in the minor groove of the DNA, forming specific hydrogen bonds that contribute to the stability and sequence preference of the binding.

  • Electrostatic Interactions: The positively charged amino group on the sugar interacts with the negatively charged phosphate backbone of DNA.

Molecular modeling techniques, including molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, have been instrumental in elucidating these interactions for daunorubicin and doxorubicin.

The Influence of the 5-Imino Modification

The introduction of an imino group at the C-5 position of the anthracycline chromophore in this compound is expected to significantly alter its electronic properties and steric profile compared to the parent compound, daunorubicin, which possesses a ketone group at this position. While specific molecular modeling data for this compound is scarce, we can infer potential changes to its DNA binding based on fundamental chemical principles. The imino group may influence:

  • Hydrogen Bonding Capacity: The nitrogen atom of the imino group could act as a hydrogen bond acceptor or donor, potentially forming novel interactions within the intercalation site or with the DNA backbone.

  • Electronic Structure: The change in the electronic distribution of the chromophore could affect the π-π stacking interactions with the DNA base pairs.

  • Redox Properties: The 5-imino substitution is known to alter the redox potential of the molecule, which could influence its ability to generate reactive oxygen species, a secondary mechanism of anthracycline cytotoxicity.

Experimental studies have shown that this compound induces DNA single-strand breaks in human colon carcinoma cells, and its cellular uptake and efflux kinetics differ from that of doxorubicin.[1] Furthermore, the enzymatic oxidative activation of this compound proceeds differently from daunorubicin, suggesting a distinct metabolic pathway and mechanism of action.[2]

Experimental and Computational Methodologies for Studying Anthracycline-DNA Interactions

A comprehensive understanding of drug-DNA interactions relies on a combination of experimental and computational approaches.

Key Experimental Protocols
Experiment TypeMethodologyInformation Gained
Spectrophotometric Titration The absorption spectrum of the drug is monitored upon incremental addition of DNA. Changes in the molar absorptivity and wavelength shifts are analyzed.Binding affinity (K), stoichiometry of binding.
Fluorescence Spectroscopy The quenching of the intrinsic fluorescence of the anthracycline upon binding to DNA is measured.Binding constants, binding mode (intercalation vs. groove binding).
Circular Dichroism (CD) Spectroscopy Changes in the CD spectra of DNA and the drug upon complex formation are monitored.Conformational changes in DNA and the drug upon binding.
Isothermal Titration Calorimetry (ITC) The heat released or absorbed during the binding process is measured directly.Thermodynamic parameters of binding (ΔH, ΔS, ΔG, and K).
Viscometry The change in the viscosity of a DNA solution upon addition of the drug is measured. An increase in viscosity is indicative of intercalation.Qualitative assessment of the binding mode.
X-ray Crystallography & NMR Spectroscopy These techniques provide high-resolution structural information of the drug-DNA complex.Atomic-level details of the binding site, specific hydrogen bonds, and conformational changes.
Computational Modeling Workflow

Molecular modeling provides a powerful lens to investigate the dynamic and energetic aspects of the this compound-DNA interaction at an atomic level. A typical workflow is depicted below.

G Computational Modeling Workflow for Drug-DNA Interaction cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis prep_drug Drug Parameterization (e.g., this compound) prep_system System Solvation & Ionization prep_drug->prep_system prep_dna DNA Model Building (e.g., specific sequence) prep_dna->prep_system energy_min Energy Minimization prep_system->energy_min md_sim Molecular Dynamics (MD) Simulation binding_mode Binding Mode Analysis (Intercalation, Groove Binding) md_sim->binding_mode thermodynamics Thermodynamic Calculations (e.g., MM/PBSA, Free Energy) md_sim->thermodynamics structural Structural Analysis (RMSD, Hydrogen Bonds) md_sim->structural equilibration System Equilibration energy_min->equilibration equilibration->md_sim

Caption: A typical workflow for the molecular modeling of drug-DNA interactions.

Key Intermolecular Interactions in Anthracycline-DNA Complexes

The stability of the anthracycline-DNA complex is governed by a network of non-covalent interactions. While specific data for this compound is pending, the interactions observed for daunorubicin provide a foundational model.

G Key Intermolecular Interactions: Anthracycline-DNA cluster_dna DNA drug This compound base_pairs Base Pairs drug->base_pairs π-π Stacking (Intercalation) minor_groove Minor Groove drug->minor_groove Hydrogen Bonding (Daunosamine Sugar) phosphate_backbone Phosphate Backbone drug->phosphate_backbone Electrostatic Interaction (Amino Group)

Caption: A diagram illustrating the key intermolecular forces in anthracycline-DNA binding.

Future Directions and Conclusion

While the existing body of research provides a strong foundation for understanding the interaction of anthracyclines with DNA, dedicated molecular modeling studies on this compound are crucial for a complete picture. Such studies would provide valuable insights into its unique biological properties and could guide the rational design of next-generation anthracycline derivatives with improved efficacy and reduced cardiotoxicity. Future research should focus on:

  • Comparative Molecular Dynamics Simulations: Directly comparing the binding dynamics and thermodynamics of this compound and daunorubicin to elucidate the specific effects of the 5-imino group.

  • Quantum Mechanical Studies: Investigating the electronic structure of the this compound-DNA complex to understand the nature of the intermolecular interactions in detail.

  • Integration with Experimental Data: Combining computational predictions with experimental results from techniques like ITC and high-resolution structural methods to validate and refine the molecular models.

References

Preclinical Evaluation of Novel 5-Iminodaunorubicin Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of novel 5-iminodaunorubicin analogs, a promising class of anthracycline antibiotics with potential for improved therapeutic indices. This document outlines the synthesis, in vitro cytotoxicity, in vivo antitumor activity, and mechanisms of action of these compounds, presenting data in a structured format to facilitate comparison and further research. Detailed experimental protocols and visualizations of key biological pathways are included to support drug development efforts in this area.

Introduction

This compound is a quinone-modified analog of the potent chemotherapeutic agent daunorubicin. This modification has been shown to reduce cardiotoxicity, a major dose-limiting side effect of traditional anthracyclines, while retaining significant antileukemic activity.[1] The development of novel analogs of this compound aims to further enhance antitumor efficacy, broaden the spectrum of activity, and improve the overall safety profile. This guide focuses on the preclinical data available for these next-generation compounds.

Synthesis of this compound Analogs

The synthesis of novel this compound analogs typically involves the chemical modification of the parent molecule at various positions. A common strategy is the derivatization of the amino group on the daunosamine sugar moiety.

Synthesis of N-enamine Derivatives

One approach involves the reaction of this compound with β-dicarbonyl compounds to form N-enamine derivatives.[2][3]

Experimental Protocol: General Synthesis of N-enamine Derivatives of this compound [2]

  • Dissolve this compound hydrochloride in anhydrous methanol.

  • Add a solution of the respective β-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) in methanol.

  • The reaction mixture is stirred at room temperature for a specified period (typically several hours to days), and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., chloroform-methanol mixtures).

  • The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR and mass spectrometry.

In Vitro Preclinical Evaluation

The initial screening of novel this compound analogs involves assessing their cytotoxic activity against a panel of cancer cell lines.

Cytotoxicity Assays

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity [4]

  • Cell Seeding: Seed cancer cells (e.g., L1210, K562, various solid tumor cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogs and the parent compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Cytotoxicity Data

The following table summarizes the reported in vitro cytotoxicity of selected novel this compound analogs against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
N-(1-carboethoxypropen-1-yl-2)-5-iminodaunorubicinL1210Data not provided as IC50[2]
Daunorubicin Analog 4aMultiple~0.1 - 1[5]
Daunorubicin Analog 4bMultiple~0.1 - 1[5]
Daunorubicin Analog 4eMultiple<0.1[5]
Daunorubicin Analog 4fMultiple<0.1[5]
Daunorubicin Analog 4gMultiple~0.1 - 1[5]
Daunorubicin Analog 4hMultiple~0.1 - 1[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

In Vivo Preclinical Evaluation

Promising analogs from in vitro studies are advanced to in vivo models to assess their antitumor efficacy and systemic toxicity.

Murine Leukemia Models

Murine leukemia models, such as P388 and L1210, are commonly used for the initial in vivo screening of anthracycline analogs.[2]

Experimental Protocol: In Vivo Antitumor Activity in Murine Leukemia Models [2]

  • Tumor Implantation: Inoculate compatible mice (e.g., DBA/2 or BDF1) intraperitoneally (i.p.) or intravenously (i.v.) with a known number of leukemia cells (e.g., 10^5 L1210 cells).

  • Drug Administration: Administer the this compound analogs and control compounds (e.g., parent compound, vehicle) via a specified route (e.g., i.p. or i.v.) and schedule (e.g., daily for 5 days starting 24 hours after tumor implantation).

  • Monitoring: Monitor the animals daily for signs of toxicity and record survival times.

  • Efficacy Evaluation: The primary endpoint is the increase in median survival time of treated animals compared to the control group. Efficacy is often expressed as the T/C ratio (median survival time of treated group / median survival time of control group) x 100%. A T/C value ≥ 125% is typically considered significant antitumor activity.

Quantitative In Vivo Antitumor Activity

The table below presents the in vivo antitumor activity of N-enamine derivatives of this compound in the L1210 murine leukemia model.

CompoundDose (mg/kg/day)RouteT/C (%)Reference
N-(1-carboethoxypropen-1-yl-2)-5-iminodaunorubicin2.5i.p.163[2]
N-(1-acetylpropen-1-yl-2)-5-iminodaunorubicin2.5i.p.145[2]
N-(1-benzoylpropen-1-yl-2)-5-iminodaunorubicin2.5i.p.127[2]

Mechanism of Action

The primary mechanism of action of anthracyclines, including this compound and its analogs, is the inhibition of DNA topoisomerase II.[6][7] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and recombination.

Topoisomerase II Inhibition

These compounds intercalate into DNA and stabilize the topoisomerase II-DNA cleavable complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[8][9]

Cellular Uptake and Localization

The cellular uptake and subcellular localization of these analogs can influence their activity. Studies have shown that daunorubicin and its analogs rapidly accumulate in the nucleus.[10][11] Modifications to the daunosamine moiety can affect the rate of uptake and potentially the mechanism of DNA damage.[10]

Proposed Signaling Pathway for this compound Analog-Induced Apoptosis

The accumulation of DNA double-strand breaks triggers a cascade of signaling events, ultimately leading to programmed cell death (apoptosis).

G Proposed Signaling Pathway of this compound Analogs Drug This compound Analog CellMembrane Cellular Uptake Drug->CellMembrane TopoII Topoisomerase II CellMembrane->TopoII DNA DNA Intercalation & Cleavable Complex Stabilization TopoII->DNA DSB DNA Double-Strand Breaks DNA->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic pathway initiated by this compound analogs.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of novel this compound analogs.

G Experimental Workflow for Preclinical Evaluation Synthesis Analog Synthesis & Characterization InVitro In Vitro Screening Synthesis->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Flow Cytometry) InVitro->Apoptosis InVivo In Vivo Evaluation Cytotoxicity->InVivo Mechanism Mechanism of Action Studies Apoptosis->Mechanism TopoAssay Topoisomerase II Inhibition Assay Mechanism->TopoAssay Uptake Cellular Uptake & Localization Mechanism->Uptake Efficacy Antitumor Efficacy (e.g., Murine Models) InVivo->Efficacy Toxicity Toxicity Studies (e.g., Cardiotoxicity) InVivo->Toxicity Lead Lead Compound Selection Efficacy->Lead Toxicity->Lead

A generalized workflow for the preclinical assessment of novel analogs.

Conclusion

Novel this compound analogs represent a promising avenue for the development of safer and more effective anthracycline-based chemotherapeutics. The data presented in this guide highlight the potential of these compounds, particularly N-enamine derivatives, to exhibit significant in vitro and in vivo antitumor activity. Further research is warranted to fully elucidate their mechanisms of action, explore a wider range of structural modifications, and comprehensively assess their safety profiles in more advanced preclinical models. The detailed protocols and structured data provided herein are intended to serve as a valuable resource for researchers dedicated to advancing this important class of anticancer agents.

References

The Journey of 5-Iminodaunorubicin: A Quest for a Safer Anthracycline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Historical Development of 5-Iminodaunorubicin

For researchers, scientists, and drug development professionals, the story of this compound represents a significant chapter in the ongoing effort to develop safer and more effective cancer chemotherapeutics. This technical guide delves into the historical development of this daunorubicin analog, from its initial synthesis to its preclinical evaluation, providing a comprehensive overview of the core scientific endeavors that have shaped its trajectory. While clinical trial data for this compound remains elusive in publicly accessible records, this guide will also explore the clinical landscape of its parent compound, daunorubicin, to provide a rationale for the development of less cardiotoxic derivatives.

Genesis: The Synthesis of a Novel Analog

The development of this compound emerged from the pressing need to mitigate the dose-limiting cardiotoxicity associated with the highly effective anthracycline antibiotic, daunorubicin. The pioneering work in this area led to the successful synthesis of this compound, a modification at the C-5 quinone position of the daunorubicin molecule.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound hydrochloride was first reported by Tong et al. in 1979. The procedure involves the treatment of daunorubicin hydrochloride with methanolic ammonia.

Materials:

  • Daunorubicin hydrochloride

  • Anhydrous methanol

  • Anhydrous ammonia gas

  • Anhydrous ether

  • Nitrogen gas

Procedure:

  • A solution of daunorubicin hydrochloride in anhydrous methanol is prepared under a nitrogen atmosphere.

  • The solution is cooled in an ice bath.

  • Anhydrous ammonia gas is bubbled through the solution for a specified period, leading to a color change.

  • The reaction mixture is then allowed to stand at a low temperature for an extended period.

  • The solvent is evaporated under reduced pressure.

  • The resulting crude product is triturated with anhydrous ether to yield the amorphous this compound hydrochloride.

This straightforward synthesis provided a novel compound for biological evaluation, opening the door to investigating the impact of quinone modification on both the efficacy and toxicity of anthracyclines.

Preclinical Evaluation: Unraveling the Biological Profile

Following its synthesis, this compound underwent preclinical studies to assess its antitumor activity and toxicological profile, particularly in comparison to its parent compound, daunorubicin.

In Vitro Cytotoxicity

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in readily available literature, studies have demonstrated its cytotoxic potential. For instance, research comparing this compound with Adriamycin (doxorubicin) in human colon carcinoma cells showed that at equivalent cytocidal concentrations, this compound induced a greater degree of single-strand DNA breakage initially, although this damage was more rapidly repaired upon drug removal. This suggests a distinct interaction with cellular DNA compared to other anthracyclines.

Further investigations into N-enamine derivatives of this compound have been conducted to explore structure-activity relationships and enhance antileukemic activity.[1]

In Vivo Antitumor Activity

Preclinical animal models have been instrumental in evaluating the in vivo efficacy of this compound. Early studies reported that this compound retained antileukemic activity in mice.[2] However, detailed quantitative data on tumor growth inhibition across various tumor models is not comprehensively available in the public domain.

Table 1: Summary of Preclinical Biological Activity of this compound

Assay Model System Key Findings Reference
CytotoxicityHuman Colon Carcinoma CellsInduced more initial single-strand DNA breaks than Adriamycin at equivalent cytocidal concentrations.Johnston et al., 1983
Antileukemic ActivityMurine Leukemia ModelsRetained antileukemic activity.Tong et al., 1979[2]
CardiotoxicityRat ModelsShowed reduced cardiotoxic properties compared to daunorubicin.Tong et al., 1979[2]
Reduced Cardiotoxicity: A Key Advantage

A pivotal finding in the preclinical evaluation of this compound was its reduced cardiotoxicity compared to daunorubicin.[2] This observation was a significant step forward in the quest for safer anthracyclines, as cardiotoxicity is a major dose-limiting side effect of this class of drugs. The modification at the C-5 position was hypothesized to alter the molecule's interaction with cardiac tissue, thereby mitigating its damaging effects on the heart.

Mechanism of Action: Insights from the Parent Compound

The mechanism of action of this compound is believed to be similar to that of other anthracyclines, primarily involving the inhibition of topoisomerase II and intercalation into DNA.

dot

mechanism_of_action This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake DNA_Intercalation Intercalation into DNA Cellular_Uptake->DNA_Intercalation Topoisomerase_II Topoisomerase II Cellular_Uptake->Topoisomerase_II DNA_Replication_Transcription Inhibition of DNA Replication & Transcription DNA_Intercalation->DNA_Replication_Transcription DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Replication_Transcription->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for this compound.

The anthracycline molecule intercalates between DNA base pairs, leading to a blockade of DNA and RNA synthesis. Additionally, it forms a stable complex with the topoisomerase II enzyme, preventing the re-ligation of DNA strands that have been cleaved by the enzyme, which ultimately results in DNA damage and the induction of apoptosis in cancer cells. The modification at the C-5 position in this compound may influence its DNA binding affinity and interaction with topoisomerase II, potentially contributing to its altered biological profile.

The Unwritten Chapter: Clinical Development

Despite the promising preclinical data, particularly its reduced cardiotoxicity, there is a notable absence of publicly available information on the clinical development of this compound. Extensive searches of clinical trial registries and scientific literature did not yield any results for clinical trials specifically investigating this compound.

This lack of clinical data could be attributed to several factors, including potential challenges in manufacturing, formulation, or unfavorable pharmacokinetic properties identified in later preclinical stages. It is also possible that other, more promising, second-generation anthracyclines with superior efficacy or safety profiles emerged, shifting the focus of clinical development.

The Clinical Context: Daunorubicin and the Need for Alternatives

To understand the motivation behind the development of this compound, it is essential to consider the clinical landscape of its parent drug, daunorubicin. Daunorubicin is a cornerstone in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). However, its clinical utility is hampered by a cumulative dose-dependent cardiotoxicity, which can lead to congestive heart failure. This severe side effect has driven the search for analogs with an improved therapeutic index.

Conclusion and Future Perspectives

The historical development of this compound showcases a rational approach to drug design, aiming to uncouple the therapeutic efficacy of an established anticancer agent from its debilitating toxicity. The synthesis and preclinical evaluation of this analog provided valuable proof-of-concept that modifying the quinone moiety of anthracyclines could indeed lead to a more favorable safety profile.

While the clinical development of this compound appears to have stalled, the knowledge gained from its study has undoubtedly contributed to the broader understanding of anthracycline chemistry and biology. The quest for safer and more effective cancer therapies is a continuous endeavor, and the foundational research on compounds like this compound serves as a critical stepping stone for the development of next-generation anticancer agents. Future research may revisit this and similar analogs, perhaps leveraging novel drug delivery systems or combination therapies to unlock their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 5-Iminodaunorubicin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iminodaunorubicin is a quinone-modified anthracycline and an analog of the well-known chemotherapeutic agent daunorubicin. Anthracyclines are a class of potent anti-cancer drugs that primarily exert their cytotoxic effects through the inhibition of DNA topoisomerase II and intercalation into DNA, leading to the induction of DNA strand breaks and subsequent apoptosis. A distinguishing feature of this compound is its reduced capacity to generate reactive oxygen species (ROS) compared to other anthracyclines like doxorubicin, which may influence its cytotoxic profile and side effects.[1][2]

These application notes provide a comprehensive overview and detailed experimental protocols for the use of this compound in a cell culture setting. The protocols cover the assessment of its cytotoxic and apoptotic effects, as well as its impact on the cell cycle.

Data Presentation

Table 1: Comparative Cytotoxicity of Anthracyclines

While specific IC50 values for this compound are not widely reported across a broad range of cell lines, the following table provides representative IC50 values for its parent compound, daunorubicin, and a related anthracycline, doxorubicin, in various cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound in your experiments.

Cell LineCancer TypeDaunorubicin IC50Doxorubicin IC50
HL-60Acute Promyelocytic Leukemia10 - 30 nMNot Widely Reported
K562Chronic Myelogenous Leukemia~1 µM0.170 - 0.511 µg/mL
MOLT-4Acute Lymphoblastic LeukemiaNot Widely ReportedNot Widely Reported
CCRF-CEMAcute Lymphoblastic LeukemiaNot Widely ReportedNot Widely Reported
SUP-B15B-cell Acute Lymphoblastic LeukemiaNot Widely ReportedNot Widely Reported
L1210Mouse LeukemiaNot Widely ReportedNot Widely Reported
Human Colon Carcinoma CellsColon CancerNot Widely ReportedNot Widely Reported

Note: IC50 values can vary significantly based on the assay method, exposure time, and specific cell line passage number. It is crucial to determine the IC50 for this compound empirically in your cell line of interest.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powdered compound in sterile, cell culture-grade dimethyl sulfoxide (DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using a complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.5%).

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a desired time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash once with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_drug Prepare this compound Stock Solution (DMSO) treat_cells Treat with Serial Dilutions of this compound prep_drug->treat_cells prep_cells Culture Cancer Cell Line seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate cytotoxicity Cytotoxicity Assay (MTT) incubate->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubate->cell_cycle analyze_cyto Calculate IC50 cytotoxicity->analyze_cyto analyze_apop Quantify Apoptotic & Necrotic Cells apoptosis->analyze_apop analyze_cycle Determine Cell Cycle Distribution cell_cycle->analyze_cycle

Caption: Experimental workflow for evaluating this compound in cell culture.

Signaling_Pathway cluster_drug Drug Action cluster_dna DNA Damage Pathway cluster_apoptosis Apoptosis Induction drug This compound intercalation DNA Intercalation drug->intercalation Directly binds topo_inhibition Topoisomerase II Inhibition drug->topo_inhibition Inhibits enzyme ceramide Ceramide Generation (via Sphingomyelinase) drug->ceramide Likely mechanism (based on Daunorubicin) pi3k_akt PI3K/AKT Inhibition drug->pi3k_akt Likely inhibits (based on Daunorubicin) dna_breaks DNA Strand Breaks intercalation->dna_breaks topo_inhibition->dna_breaks jnk_mapk JNK/MAPK Activation dna_breaks->jnk_mapk ceramide->jnk_mapk apoptosis Apoptosis jnk_mapk->apoptosis pi3k_akt->apoptosis Inhibits

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-Iminodaunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iminodaunorubicin is a quinone-modified anthracycline, an analogue of the potent chemotherapeutic agent daunorubicin. Unlike its parent compound and doxorubicin (Adriamycin), this compound exhibits reduced potential for generating free radicals.[1] Its cytotoxic effects are primarily attributed to its interaction with DNA, leading to DNA strand breaks.[2] Notably, the DNA scission induced by this compound is rapidly reversible upon drug removal.[2] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays.

Data Presentation

The following tables summarize the cytotoxic effects of this compound on various cancer cell lines as reported in the literature. Direct comparisons of IC50 values should be made with caution due to variations in experimental conditions such as exposure time and assay methodology.

Table 1: Summary of this compound Cytotoxicity

Cell LineCell TypeAssayExposure TimeIC50 / EffectReference
HT-29Human Colon CarcinomaSoft-agar cloning2 hoursThreshold exponential cell lethality[1]
HT-29Human Colon CarcinomaSoft-agar cloning24 hoursExponential decline in cell survival[1]
L1210Mouse LeukemiaNot Specified1 hourGreater cytotoxicity than m-AMSA at doses producing equal DNA breaks[3]

Note: Specific IC50 values for this compound are not widely reported in a comparative tabular format in the available literature. The data presented reflects the observed cytotoxic effects under the specified conditions.

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are designed to be adaptable for the evaluation of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_drug Add this compound Dilutions overnight_incubation->add_drug drug_incubation Incubate (24-72h) add_drug->drug_incubation add_mtt Add MTT Reagent drug_incubation->add_mtt mtt_incubation Incubate (3-4h) add_mtt->mtt_incubation solubilize Solubilize Formazan mtt_incubation->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow for this compound.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects one of the early events of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic cells (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates or culture flasks

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Also, collect the supernatant from both adherent and suspension cultures to include any floating apoptotic cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

AnnexinV_Assay_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting cluster_staining Staining cluster_analysis Analysis seed_cells Seed & Treat Cells with this compound harvest_cells Harvest Cells (Trypsinization/Centrifugation) seed_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, RT, Dark) add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze

Annexin V-FITC Apoptosis Assay Workflow.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Treatment with cytotoxic agents can induce cell cycle arrest at specific checkpoints. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • 6-well plates or culture flasks

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with this compound for the desired time.

  • Cell Harvesting: Harvest cells as described in the Annexin V assay protocol.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase.

CellCycle_Analysis_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis seed_treat Seed & Treat Cells with this compound harvest Harvest & Wash Cells seed_treat->harvest fix Fix in Cold 70% Ethanol harvest->fix rehydrate Rehydrate & Wash fix->rehydrate stain Stain with PI/RNase A rehydrate->stain incubate Incubate (30 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Cell Cycle Analysis Workflow.

Signaling Pathways

The precise signaling pathways of this compound-induced cytotoxicity are not fully elucidated but are thought to share similarities with daunorubicin, focusing on DNA damage and downstream apoptotic signaling, while having a reduced reliance on reactive oxygen species (ROS) generation. Daunorubicin has been shown to induce apoptosis through the generation of ceramide via sphingomyelin hydrolysis.[3]

Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects cluster_downstream_signaling Downstream Signaling cluster_outcome Outcome drug This compound dna_damage DNA Intercalation & Topoisomerase II Inhibition drug->dna_damage sm_hydrolysis Sphingomyelin Hydrolysis drug->sm_hydrolysis Proposed caspase_activation Caspase Activation dna_damage->caspase_activation ceramide Ceramide Generation sm_hydrolysis->ceramide ceramide->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Proposed Signaling Pathway for this compound.

References

Application Notes and Protocols for 5-Iminodaunorubicin Administration in Murine Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration and evaluation of 5-Iminodaunorubicin, a quinone-modified analogue of daunorubicin, in murine leukemia models. This document is intended to guide researchers in the preclinical assessment of this compound's efficacy and cardiotoxic profile. This compound has demonstrated antileukemic activity comparable to its parent compound but with reduced cardiotoxicity, making it a compound of interest for further investigation.[1][2]

Application Notes

This compound is an anthracycline derivative that has shown promise in preclinical studies.[1] It is effective against murine leukemias such as L1210 and P388.[1][3] The key advantage of this compound is its reduced potential for cardiotoxicity, a common and dose-limiting side effect of anthracyclines like daunorubicin.[1][2] The modification of the quinone moiety in this compound is believed to be responsible for this improved safety profile.[2] These protocols are designed to facilitate the in vivo evaluation of this compound's therapeutic index.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols described below.

Table 1: Efficacy of this compound in Murine Leukemia Models

Treatment GroupDose (mg/kg)Administration ScheduleMean Survival Time (days)Increase in Lifespan (%ILS)
Vehicle Control---
This compound
Daunorubicin

Table 2: Cardiotoxicity Assessment of this compound in Mice

Treatment GroupDose (mg/kg)Left Ventricular Ejection Fraction (%)Cardiac Troponin I (ng/mL)Histopathological Score
Vehicle Control-
This compound
Daunorubicin

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in P388 and L1210 Murine Leukemia Models

This protocol details the procedure for evaluating the antileukemic activity of this compound in vivo.

Materials:

  • This compound

  • Daunorubicin (for comparison)

  • Vehicle (e.g., sterile saline)

  • P388 or L1210 leukemia cells

  • 6-8 week old DBA/2 or BALB/c mice

  • Sterile syringes and needles

  • Cell culture medium

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week before the experiment.

  • Leukemia Cell Preparation:

    • Culture P388 or L1210 cells in appropriate media.

    • Harvest cells in the logarithmic growth phase.

    • Wash cells with sterile phosphate-buffered saline (PBS).

    • Perform a cell count and assess viability using trypan blue exclusion.

    • Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/0.1 mL.

  • Tumor Inoculation:

    • Inject each mouse intraperitoneally (i.p.) with 0.1 mL of the cell suspension (1 x 10^6 cells).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound and Daunorubicin in a suitable solvent (e.g., sterile water for injection or saline). Further dilutions should be made in sterile saline.

    • On day 1 post-tumor inoculation, randomly divide the mice into treatment and control groups.

    • Administer the compounds or vehicle intraperitoneally according to the predetermined dosage and schedule. A typical schedule for anthracyclines is daily for 5-9 days.

  • Monitoring and Data Collection:

    • Monitor the mice daily for signs of toxicity and mortality.

    • Record the date of death for each mouse.

    • Calculate the mean survival time for each group.

    • Calculate the percentage increase in lifespan (%ILS) using the formula: %ILS = [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100

Protocol 2: Cardiotoxicity Assessment

This protocol outlines the procedure for evaluating the cardiotoxic effects of this compound.

Materials:

  • This compound

  • Daunorubicin

  • Vehicle

  • Healthy 6-8 week old mice

  • Echocardiography system with a high-frequency transducer

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies

  • Formalin and other histology reagents

  • Microscope

Procedure:

  • Drug Administration:

    • Administer this compound, Daunorubicin, or vehicle to non-tumor-bearing mice at clinically relevant doses and schedules.

  • Cardiac Function Assessment (Echocardiography):

    • At the end of the treatment period, anesthetize the mice.

    • Perform echocardiography to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall thickness.

  • Biomarker Analysis:

    • Collect blood via cardiac puncture.

    • Process the blood to obtain serum or plasma.

    • Measure the levels of cardiac troponin I (cTnI) or other relevant cardiac biomarkers using ELISA kits.

  • Histopathological Analysis:

    • Euthanize the mice and excise the hearts.

    • Fix the hearts in 10% neutral buffered formalin.

    • Embed the hearts in paraffin and prepare thin sections.

    • Stain the sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for cardiomyocyte damage, inflammation, and fibrosis.

    • Score the histopathological changes based on a semi-quantitative scale.

Mandatory Visualizations

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation animal_model Select Murine Model (e.g., DBA/2, BALB/c) cell_line Prepare Leukemia Cells (P388 or L1210) inoculation Intraperitoneal Inoculation (1x10^6 cells/mouse) cell_line->inoculation randomization Randomize Mice into Groups inoculation->randomization drug_prep Prepare this compound and Controls randomization->drug_prep administration Intraperitoneal Administration (Defined Dose and Schedule) drug_prep->administration monitoring Daily Monitoring of Survival and Toxicity administration->monitoring data_analysis Calculate Mean Survival Time and %ILS monitoring->data_analysis

Caption: Experimental workflow for in vivo efficacy testing.

G cluster_daunorubicin Daunorubicin cluster_5imino This compound dauno_dna DNA Intercalation dauno_topo Topoisomerase II Inhibition dauno_dna->dauno_topo dauno_antitumor Antitumor Activity dauno_topo->dauno_antitumor dauno_quinone Quinone Moiety dauno_ros Reactive Oxygen Species (ROS) dauno_quinone->dauno_ros dauno_cardiotox Cardiotoxicity dauno_ros->dauno_cardiotox imino_dna DNA Intercalation imino_topo Topoisomerase II Inhibition imino_dna->imino_topo imino_antitumor Antitumor Activity imino_topo->imino_antitumor imino_quinone Modified Quinone Moiety imino_ros Reduced ROS Production imino_quinone->imino_ros imino_cardiotox Reduced Cardiotoxicity imino_ros->imino_cardiotox

Caption: Proposed mechanism of action and cardiotoxicity.

References

Developing Drug Delivery Systems for 5-Iminodaunorubicin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of liposomal and nanoparticle-based drug delivery systems for the anthracycline analogue, 5-Iminodaunorubicin. The protocols outlined are adapted from established methods for the parent compound, daunorubicin, and provide a strong foundation for the formulation, characterization, and in vitro evaluation of this compound delivery systems.

Introduction

This compound is a quinone-modified analogue of daunorubicin, a potent antineoplastic agent. While retaining the core mechanism of action of anthracyclines, primarily through DNA intercalation and inhibition of topoisomerase II, this compound exhibits altered cellular pharmacokinetics and a reduced propensity for generating free radicals compared to its parent compound.[1] The development of advanced drug delivery systems for this compound is a promising strategy to enhance its therapeutic index by improving drug solubility, modulating its pharmacokinetic profile, and enabling targeted delivery to tumor tissues. This document provides detailed protocols for the preparation and characterization of liposomal and nanoparticle formulations of this compound, along with methods for assessing their in vitro efficacy.

Data Presentation: Formulation Characteristics

The following tables summarize typical quantitative data obtained for drug delivery systems of anthracyclines like daunorubicin, which can serve as benchmarks for the development of this compound formulations.

Table 1: Liposomal this compound Formulation Characteristics (Representative Data)

ParameterTarget RangeMethod of Analysis
Average Particle Size80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-10 to -30 mVLaser Doppler Velocimetry
Encapsulation Efficiency> 90%UV-Vis Spectroscopy
Drug Loading5 - 15% (w/w)UV-Vis Spectroscopy

Table 2: Nanoparticle-Based this compound Formulation Characteristics (Representative Data)

ParameterTarget RangeMethod of Analysis
Average Particle Size100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.25Dynamic Light Scattering (DLS)
Zeta Potential-5 to -25 mVLaser Doppler Velocimetry
Encapsulation Efficiency70 - 95%UV-Vis Spectroscopy / HPLC
Drug Loading1 - 10% (w/w)UV-Vis Spectroscopy / HPLC
In Vitro Drug Release (24h)20 - 50%Dialysis Method

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • This compound hydrochloride

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Sucrose solution (10% w/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Water bath sonicator

Procedure:

  • Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) and DSPE-PEG2000 (e.g., 5 mol%) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 45-50°C) to form a thin lipid film on the flask wall.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a 10% sucrose solution by gentle rotation to form multilamellar vesicles (MLVs).

  • To prepare a solution of this compound for remote loading, dissolve the drug in a suitable buffer.

  • Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to increase the encapsulation efficiency.

  • Extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder to produce unilamellar vesicles of a defined size.

  • Establish a transmembrane pH gradient by exchanging the external buffer with PBS (pH 7.4) using size exclusion chromatography.

  • Incubate the liposomes with the this compound solution at a temperature above the lipid phase transition temperature (e.g., 60°C) for 30-60 minutes to facilitate drug loading.

  • Remove unencapsulated drug by size exclusion chromatography or dialysis.

  • Store the liposomal formulation at 4°C.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol details the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using an oil-in-water single emulsion-solvent evaporation method.

Materials:

  • This compound hydrochloride

  • PLGA (50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Dichloromethane (DCM)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in DCM (e.g., 2 mL).

  • Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

  • Add the organic phase (PLGA and drug solution) to the aqueous PVA solution while sonicating on an ice bath to form an oil-in-water emulsion.

  • Continue sonication for 2-5 minutes to achieve the desired droplet size.

  • Transfer the emulsion to a larger volume of a dilute PVA solution (e.g., 0.3% w/v) and stir at room temperature for 3-4 hours to allow for solvent evaporation and nanoparticle hardening.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.

Protocol 3: Characterization of this compound Formulations

A. Particle Size and Zeta Potential:

  • Dilute the liposomal or nanoparticle suspension in deionized water or PBS.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

B. Encapsulation Efficiency and Drug Loading:

  • Separate the encapsulated drug from the free drug using a suitable method (e.g., size exclusion chromatography for liposomes, ultracentrifugation for nanoparticles).

  • Disrupt the liposomes or nanoparticles using a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).

  • Quantify the amount of encapsulated this compound using UV-Vis spectroscopy (measuring absorbance at the characteristic wavelength for this compound) or High-Performance Liquid Chromatography (HPLC).

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE% = (Mass of encapsulated drug / Total mass of drug used) x 100

    • DL% = (Mass of encapsulated drug / Total mass of formulation) x 100

Protocol 4: In Vitro Drug Release Study

This protocol describes the assessment of the in vitro release kinetics of this compound from the delivery systems using a dialysis method.

Materials:

  • This compound-loaded liposomes or nanoparticles

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Release medium (e.g., PBS pH 7.4, and an acidic buffer like acetate buffer pH 5.5 to simulate the tumor microenvironment)

  • Shaking incubator or water bath

Procedure:

  • Transfer a known amount of the this compound formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Maintain the setup at 37°C with constant, gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of this compound in the collected aliquots using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative percentage of drug released as a function of time.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol outlines the evaluation of the cytotoxic effects of free and formulated this compound on cancer cell lines using the MTT assay.

Materials:

  • Cancer cell line (e.g., a leukemia or solid tumor cell line)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • Free this compound

  • This compound-loaded liposomes or nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of free this compound and the this compound formulations in the cell culture medium.

  • Replace the old medium with the medium containing the different concentrations of the test compounds. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation prep_lipo Liposome Preparation (Thin-film Hydration) size_zeta Size & Zeta Potential (DLS) prep_lipo->size_zeta prep_np Nanoparticle Preparation (Emulsion-Solvent Evaporation) prep_np->size_zeta ee_dl Encapsulation & Loading (UV-Vis/HPLC) size_zeta->ee_dl release In Vitro Release (Dialysis) ee_dl->release cytotoxicity Cytotoxicity Assay (MTT) release->cytotoxicity

Caption: Experimental workflow for developing this compound drug delivery systems.

signaling_pathway drug This compound Delivery System cell_membrane Cell Membrane drug->cell_membrane Cellular Uptake dna Nuclear DNA cell_membrane->dna Nuclear Translocation topo_ii Topoisomerase II dna->topo_ii Intercalation & Inhibition dna_damage DNA Double-Strand Breaks topo_ii->dna_damage Stabilization of Cleavage Complex apoptosis Apoptosis dna_damage->apoptosis Activation of Apoptotic Cascade

Caption: Proposed mechanism of action for this compound delivered via a nanocarrier.

References

Assessing the In Vivo Efficacy of 5-Iminodaunorubicin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iminodaunorubicin is an analog of the anthracycline antibiotic daunorubicin, a potent chemotherapeutic agent used in the treatment of various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Anthracyclines exert their cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA strand breaks and apoptosis.[3][4][5][6][7] They are also known to generate reactive oxygen species (ROS), contributing to cellular damage.[5] The modification at the 5-imino position is intended to alter the biological activity and potentially reduce the cardiotoxicity associated with the parent compound.

These application notes provide a comprehensive guide for the in vivo assessment of this compound's efficacy. Due to limited publicly available in vivo efficacy data specific to this compound, the following protocols and data tables are based on established methodologies for evaluating novel anthracycline analogs, with daunorubicin serving as a reference compound.

Mechanism of Action and Signaling Pathways

The presumed mechanism of action for this compound mirrors that of other anthracyclines. The core processes involve:

  • DNA Intercalation: The planar aromatic rings of the molecule insert between DNA base pairs, distorting the double helix structure.[3][4][5]

  • Topoisomerase II Inhibition: The drug stabilizes the topoisomerase II-DNA complex, preventing the re-ligation of DNA strands and causing double-strand breaks.[3][4][5]

  • Reactive Oxygen Species (ROS) Generation: The quinone moiety of the anthracycline can undergo redox cycling, leading to the formation of superoxide radicals and other ROS, which induce oxidative stress and cellular damage.[5]

  • Induction of Apoptosis: The accumulation of DNA damage and cellular stress triggers programmed cell death (apoptosis).

Daunorubicin has been shown to activate multiple signaling pathways, including the sphingomyelinase-initiated sphingomyelin-ceramide pathway, mitogen-activated protein kinase (MAPK), and stress-activated protein/c-Jun N-terminal kinase (SAPK/JNK) activation.

cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms 5_Iminodaunorubicin 5_Iminodaunorubicin DNA_Intercalation DNA Intercalation 5_Iminodaunorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition 5_Iminodaunorubicin->Topoisomerase_II_Inhibition ROS_Generation ROS Generation 5_Iminodaunorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Daunorubicin Daunorubicin Sphingomyelinase Sphingomyelinase Daunorubicin->Sphingomyelinase MAPK MAPK Activation Daunorubicin->MAPK Ceramide Ceramide Sphingomyelinase->Ceramide SAPK_JNK SAPK/JNK Activation Ceramide->SAPK_JNK Apoptosis Apoptosis SAPK_JNK->Apoptosis MAPK->Apoptosis cluster_planning Experimental Planning cluster_execution In Vivo Execution cluster_analysis Data Analysis Select_Model Select Animal Model (e.g., P388 Leukemia, Xenograft) Determine_Groups Determine Treatment Groups (Control, Doses, Positive Control) Select_Model->Determine_Groups Tumor_Implantation Tumor Cell Implantation Determine_Groups->Tumor_Implantation Drug_Administration Drug Administration (IV or IP) Tumor_Implantation->Drug_Administration Monitoring Daily Monitoring (Tumor Size, Body Weight, Health) Drug_Administration->Monitoring Efficacy_Endpoint Efficacy Endpoint (Survival, TGI) Monitoring->Efficacy_Endpoint Toxicity_Assessment Toxicity Assessment (Histology, Bloodwork) Monitoring->Toxicity_Assessment Data_Interpretation Data Interpretation & Reporting Efficacy_Endpoint->Data_Interpretation Toxicity_Assessment->Data_Interpretation

References

Application Notes and Protocols for Studying 5-Iminodaunorubicin-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating DNA damage induced by 5-Iminodaunorubicin, a quinone-modified anthracycline. The methodologies outlined are essential for characterizing the genotoxic effects of this compound and understanding its mechanism of action.

Introduction

This compound is an analog of the chemotherapeutic agent daunorubicin. Like other anthracyclines, its primary mechanism of antitumor activity involves the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis.[1][2][3][4] This document details key experimental procedures to quantify and characterize this compound-induced DNA damage.

Key Experimental Protocols

Three primary assays are described for assessing DNA damage: the Comet Assay for detecting DNA strand breaks, the γ-H2AX Foci Formation Assay for specifically identifying DSBs, and Cell Cycle Analysis to determine the effects on cell cycle progression.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

Experimental Protocol:

  • Cell Preparation:

    • Treat cells with varying concentrations of this compound for the desired duration (e.g., 2-4 hours).

    • Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding Cells in Agarose:

    • Mix the cell suspension with molten low-melting point agarose (at 37°C) at a 1:10 ratio (v/v).

    • Immediately pipette 50 µL of the mixture onto a pre-coated CometSlide™.

    • Allow the agarose to solidify at 4°C for 10-30 minutes.

  • Lysis:

    • Immerse the slides in pre-chilled Lysis Solution (containing high salt and detergents) and incubate for 1-2 hours at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Gently immerse the slides in a freshly prepared alkaline electrophoresis solution (pH > 13) for 20-40 minutes at room temperature in the dark to unwind the DNA.

    • Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Neutralize the slides by washing with a neutralization buffer (e.g., Tris-HCl, pH 7.5).

    • Stain the DNA with a fluorescent dye such as Propidium Iodide (PI) or SYBR Green.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the DNA damage using appropriate software to measure parameters like tail length, tail intensity (% DNA in the tail), and tail moment.

Data Presentation:

Data presented below is based on studies with the closely related compound, doxorubicin, as specific quantitative data for this compound is limited. This serves as a representative example.

Doxorubicin Conc. (µM)Treatment Time (h)Cell LineAverage Tail Moment (Arbitrary Units)Reference
0 (Control)20U2510.13 ± 0.04[5]
120U25113.84 ± 1.33[5]
0 (Control)2HL-60~5[6]
1.672HL-60~25[6]

Experimental Workflow:

CometAssay_Workflow cell_treatment Cell Treatment with This compound embedding Embed Cells in Low-Melt Agarose cell_treatment->embedding lysis Cell Lysis embedding->lysis unwinding Alkaline Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining electrophoresis->staining analysis Microscopy and Image Analysis staining->analysis

Caption: Workflow for the Comet Assay.
γ-H2AX Foci Formation Assay

This immunofluorescence-based assay detects the phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX), which is an early cellular response to DNA double-strand breaks. The formation of discrete nuclear foci of γ-H2AX can be visualized and quantified.[7][8]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Grow cells on coverslips or in chamber slides.

    • Treat cells with this compound at various concentrations and for different time points.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.[9][10][11]

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging and Quantification:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Data Presentation:

Daunorubicin Conc. (µM)Treatment Time (h)Cell LineFold Increase in γ-H2AX FluorescenceReference
104CCRF-CEM3.91 ± 0.54[12]
1012 (recovery)CCRF-CEM2.37 ± 0.38[12]
1024 (recovery)CCRF-CEM2.24 ± 0.69[12]
104SUP-B152.45 ± 0.45[12]

Experimental Workflow:

gH2AX_Workflow cell_culture Cell Culture and Treatment fix_perm Fixation and Permeabilization cell_culture->fix_perm blocking Blocking fix_perm->blocking primary_ab Primary Antibody (anti-γ-H2AX) blocking->primary_ab secondary_ab Secondary Antibody (Fluorescent) primary_ab->secondary_ab counterstain DAPI Counterstain secondary_ab->counterstain imaging Fluorescence Microscopy counterstain->imaging

Caption: Workflow for γ-H2AX Foci Formation Assay.
Cell Cycle Analysis

Flow cytometry-based cell cycle analysis using propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). DNA damage often triggers cell cycle arrest at specific checkpoints.

Experimental Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for various durations.

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation:

    • Wash the cells with PBS and resuspend the pellet.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).[13][14][15]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Data for the parent compound daunorubicin is presented as a proxy.

Daunorubicin TreatmentCell Line% G1 Phase% S Phase% G2/M PhaseReference
Control (4h)MOLT-4484111[12]
10 µM (4h treatment + 4h recovery)MOLT-415.54242.5[12]
10 µM (4h treatment + 12h recovery)MOLT-410.523.566[12]
Low Conc. (up to 80 ng/ml)NIH3T3-Slowed ProgressionAccumulation[16][17]
High Conc. (> 160 ng/ml)NIH3T3ArrestArrestNo Accumulation[16][17]

Signaling Pathways in this compound-Induced DNA Damage Response

The DNA damage induced by this compound, primarily DSBs from topoisomerase II inhibition, activates complex signaling networks to coordinate cell cycle arrest and DNA repair. The key players in this response are the PI3K-like kinases: ATM (Ataxia-Telangiectasia Mutated), ATR (ATM and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).

ATM/ATR Pathway:

ATM is primarily activated by DSBs, while ATR responds to single-stranded DNA that can arise during the processing of DSBs.[18] Activation of these kinases leads to the phosphorylation of a cascade of downstream targets, including the checkpoint kinases CHK2 and CHK1, which in turn phosphorylate effectors like p53 and CDC25 phosphatases to induce cell cycle arrest and promote DNA repair or apoptosis.[19]

DNA_Damage_Signaling cluster_0 cluster_1 cluster_2 cluster_3 Imino This compound TopoII Topoisomerase II Imino->TopoII inhibits DSB DNA Double-Strand Breaks (DSBs) TopoII->DSB causes ATM ATM DSB->ATM activates DNAPKcs DNA-PKcs DSB->DNAPKcs activates ATR ATR ATM->ATR activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 activates H2AX H2AX ATM->H2AX phosphorylates to γ-H2AX CHK1 CHK1 ATR->CHK1 phosphorylates NHEJ Non-Homologous End Joining (NHEJ) DNAPKcs->NHEJ mediates CHK2->p53 activates CDC25 CDC25 CHK1->CDC25 inhibits CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CDC25->CellCycleArrest leads to DNARepair DNA Repair H2AX->DNARepair facilitates NHEJ->DNARepair

Caption: DNA damage response to this compound.

DNA-PKcs and Non-Homologous End Joining (NHEJ):

DNA-PKcs is a critical component of the NHEJ pathway, a major mechanism for repairing DSBs. Upon recruitment to a DSB, DNA-PKcs phosphorylates various substrates to facilitate the ligation of the broken DNA ends.[20][21][22] Inhibition of DNA-PK can enhance the cytotoxicity of DNA-damaging agents like doxorubicin.[21]

By employing the protocols and understanding the signaling pathways described in these application notes, researchers can effectively characterize the DNA damaging properties of this compound and gain insights into its potential as a chemotherapeutic agent.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 5-Iminodaunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iminodaunorubicin is a quinone-modified anthracycline and an analog of the chemotherapeutic agent daunorubicin. Like other anthracyclines, it is known to exert its cytotoxic effects primarily through intercalation into DNA, leading to the inhibition of topoisomerase II and the induction of DNA strand breaks.[1] Unlike some other anthracyclines, this compound has been reported to not spontaneously generate free radicals, which may alter its cellular effects and toxicity profile.[1] Understanding the apoptotic response of cancer cells to this compound is crucial for its development as a potential therapeutic agent.

Flow cytometry is a powerful technique for the rapid and quantitative analysis of apoptosis in individual cells.[2][3] By using a combination of fluorescent probes, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining, along with guidance on data interpretation and presentation.

Principle of the Assay

This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate apoptotic stages.

  • Annexin V: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4][5] Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells.[4]

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA.[6] It cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus.[5][6]

By combining these two stains, flow cytometry can distinguish four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells)

Experimental Protocols

Materials and Reagents
  • This compound

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • Flow cytometer equipped with appropriate lasers and filters

Protocol for Induction of Apoptosis
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for exponential growth during the treatment period.

  • Cell Treatment: The next day, treat the cells with varying concentrations of this compound. It is recommended to perform a dose-response and a time-course experiment. A vehicle-treated control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol for Staining and Flow Cytometry Analysis
  • Cell Harvesting:

    • Suspension cells: Gently transfer the cells from the culture vessel to a 15 mL conical tube.

    • Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer within one hour of staining.[4] Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in tables to facilitate easy comparison between different treatment conditions.

Table 1: Dose-Dependent Effect of this compound on Apoptosis in [Cell Line Name] at [Time Point]

This compound Conc. (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
0.185.6 ± 3.58.9 ± 1.25.5 ± 1.0
0.560.1 ± 4.225.3 ± 2.514.6 ± 1.8
1.035.8 ± 3.940.7 ± 3.123.5 ± 2.7
5.010.4 ± 2.855.2 ± 4.534.4 ± 3.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Apoptosis Induction by [Concentration] µM this compound in [Cell Line Name]

Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
096.1 ± 1.82.1 ± 0.61.8 ± 0.4
678.5 ± 4.115.2 ± 2.26.3 ± 1.1
1255.9 ± 3.728.6 ± 2.915.5 ± 2.0
2435.8 ± 3.940.7 ± 3.123.5 ± 2.7
4815.2 ± 3.035.1 ± 4.249.7 ± 5.1

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment incubation Incubate for desired time treatment->incubation harvest Harvest Cells incubation->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate_stain Incubate in Dark stain->incubate_stain acquire Acquire on Flow Cytometer incubate_stain->acquire analyze Analyze Data acquire->analyze

Caption: Workflow for apoptosis analysis using this compound.

Proposed Signaling Pathway for Anthracycline-Induced Apoptosis

While the precise signaling cascade for this compound is not fully elucidated, it is expected to share mechanisms with related anthracyclines like daunorubicin.[7][8][9]

G cluster_stimulus Stimulus cluster_cellular Cellular Events cluster_pathways Signaling Pathways cluster_apoptosis Apoptosis Execution drug This compound dna DNA Intercalation drug->dna ceramide Ceramide Generation drug->ceramide pi3k PI3K/AKT Pathway Inhibition drug->pi3k topo Topoisomerase II Inhibition dna->topo dna_damage DNA Strand Breaks topo->dna_damage jnk JNK Pathway Activation dna_damage->jnk ceramide->jnk caspases Caspase Activation jnk->caspases pi3k->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This application note provides a comprehensive framework for the analysis of apoptosis induced by this compound using flow cytometry. The provided protocols and data presentation formats are intended to serve as a guide for researchers. It is important to note that optimal staining conditions and drug concentrations may vary depending on the cell type and experimental setup, and therefore, should be empirically determined. The proposed signaling pathway is based on the known mechanisms of related compounds and provides a basis for further investigation into the specific molecular events triggered by this compound.

References

Techniques for Measuring 5-Iminodaunorubicin Cellular Uptake: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iminodaunorubicin is an anthracycline antibiotic and a derivative of daunorubicin, investigated for its potential as a less cardiotoxic anticancer agent. A critical aspect of its pharmacological evaluation is the quantification of its uptake into cancer cells, which directly influences its therapeutic efficacy. This document provides detailed application notes and experimental protocols for measuring the cellular uptake of this compound, leveraging its intrinsic fluorescence. The methodologies described are based on established techniques for similar anthracyclines like daunorubicin and doxorubicin and are applicable to this compound. The primary techniques covered are fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC).

Key Measurement Techniques

The cellular uptake of this compound can be assessed both qualitatively and quantitatively using several well-established laboratory techniques. The choice of method often depends on the specific research question, required throughput, and available instrumentation.

  • Fluorescence Microscopy: This technique allows for the direct visualization of this compound within cells, providing spatial information about its subcellular distribution. It is primarily a qualitative or semi-quantitative method.

  • Flow Cytometry: A high-throughput quantitative method that measures the fluorescence intensity of individual cells in a population. This allows for the rapid determination of drug uptake in a large number of cells and the analysis of population heterogeneity.

  • High-Performance Liquid Chromatography (HPLC): Considered a gold-standard quantitative method, HPLC separates and quantifies the intracellular concentration of this compound and its potential metabolites with high specificity and sensitivity. It is often used to validate data obtained from fluorescence-based methods.

Data Presentation

The following table summarizes representative quantitative data for anthracycline uptake, which can be expected to be comparable for this compound.

TechniqueCell LineDrugConcentrationIncubation TimeKey FindingsReference
Flow CytometryK562DaunorubicinNot SpecifiedNot SpecifiedReduced uptake in resistant cell lines.[1]
Flow CytometryP388DaunorubicinNot SpecifiedNot SpecifiedGood correlation with biochemical extraction methods.[2]
Fluorescence MicroscopyMDA-MB-231Doxorubicin12 µM1, 2, 4, 8 hMaximal fluorescence intensity reached after 4 hours.[3]
HPLCHuman Myeloid CellsDaunorubicinUp to 111 µMNot SpecifiedUptake compatible with passive diffusion.[4]
Flow CytometryMCF-7Doxorubicin-Valine Prodrug10 µM1 h and 3 h71% and 48% stronger fluorescence intensity compared to Doxorubicin at 1h and 3h respectively.[5]

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Analysis of Cellular Uptake by Fluorescence Microscopy

This protocol outlines the steps to visualize the intracellular accumulation of this compound.

Materials:

  • This compound stock solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Glass coverslips or imaging-grade multi-well plates

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~480 nm, emission ~560-600 nm)

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips or in imaging-grade multi-well plates at an appropriate density to achieve 60-70% confluency on the day of the experiment.

  • Drug Incubation: Remove the culture medium and add fresh medium containing the desired concentration of this compound. Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a CO2 incubator.

  • Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove extracellular drug.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Mounting: If using coverslips, invert and mount them onto glass slides using a mounting medium. If using multi-well plates, add PBS to the wells to prevent drying.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images using appropriate filters for this compound's fluorescence and DAPI if used.

Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol provides a high-throughput method to quantify this compound uptake in a cell population.

Materials:

  • This compound stock solution

  • Cell culture medium

  • PBS

  • Trypsin-EDTA or other cell detachment solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and grow to 80-90% confluency.

  • Drug Incubation: Treat cells with various concentrations of this compound for different time points at 37°C. Include an untreated control group.

  • Cell Detachment: After incubation, wash the cells with ice-cold PBS. Detach the cells using Trypsin-EDTA and neutralize with complete medium.

  • Cell Collection: Transfer the cell suspension to flow cytometry tubes and centrifuge at 300 x g for 5 minutes at 4°C.

  • Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this washing step twice.

  • Resuspension: Resuspend the final cell pellet in a suitable volume of PBS for flow cytometry analysis.

  • Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence signal in the appropriate channel (e.g., PE or FITC channel, depending on the instrument's laser and filter configuration).

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of intracellular this compound.

Protocol 3: Absolute Quantification of Intracellular this compound by HPLC

This protocol describes the extraction and quantification of intracellular this compound using HPLC.

Materials:

  • This compound stock solution and standards

  • Cell culture medium

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Organic solvent for extraction (e.g., chloroform:isopropanol mixture)

  • HPLC system with a fluorescence detector (excitation ~480 nm, emission ~560 nm) and a suitable column (e.g., C18).

  • Mobile phase (e.g., a mixture of acetonitrile and a buffer)

Procedure:

  • Cell Seeding and Treatment: Seed a known number of cells in petri dishes or multi-well plates. Treat the cells with this compound as described in the previous protocols.

  • Cell Harvesting and Lysis: After incubation and washing with ice-cold PBS, lyse the cells directly in the plate using a cell lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of a small aliquot of the cell lysate using a standard protein assay. This will be used for normalization.

  • Drug Extraction:

    • To the remaining cell lysate, add an organic solvent mixture to precipitate proteins and extract the drug.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Carefully collect the organic supernatant containing the drug.

    • Evaporate the solvent under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Run the analysis using an isocratic or gradient elution method to separate this compound from other cellular components.

    • Detect the drug using a fluorescence detector.

  • Quantification: Create a standard curve using known concentrations of this compound. Use this curve to determine the concentration of the drug in the cell extracts. The final intracellular concentration can be expressed as ng of drug per mg of protein.

Visualizations

experimental_workflow_microscopy cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_processing Sample Processing cluster_analysis Analysis seed_cells Seed Cells on Coverslips incubate Incubate to 60-70% Confluency seed_cells->incubate add_drug Add this compound incubate->add_drug incubate_drug Incubate (e.g., 30 min - 4h) add_drug->incubate_drug wash_pbs Wash with ice-cold PBS (3x) incubate_drug->wash_pbs fix_pfa Fix with 4% PFA wash_pbs->fix_pfa wash_again Wash with PBS (2x) fix_pfa->wash_again mount Mount on Slides wash_again->mount image Fluorescence Microscopy Imaging mount->image analyze_images Qualitative/Semi-quantitative Analysis image->analyze_images

Caption: Workflow for Fluorescence Microscopy Analysis.

experimental_workflow_flow_cytometry cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_processing Sample Processing cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plates incubate Incubate to 80-90% Confluency seed_cells->incubate add_drug Add this compound incubate->add_drug incubate_drug Incubate for desired time add_drug->incubate_drug wash_pbs Wash with ice-cold PBS incubate_drug->wash_pbs detach_cells Detach Cells (e.g., Trypsin) wash_pbs->detach_cells collect_cells Collect and Centrifuge detach_cells->collect_cells wash_pellet Wash Pellet with PBS (2x) collect_cells->wash_pellet resuspend Resuspend in PBS wash_pellet->resuspend acquire_data Acquire Data on Flow Cytometer resuspend->acquire_data analyze_data Analyze Mean Fluorescence Intensity acquire_data->analyze_data

Caption: Workflow for Flow Cytometry Analysis.

experimental_workflow_hplc cluster_prep Cell Preparation & Treatment cluster_extraction Drug Extraction cluster_analysis Analysis seed_cells Seed Known Number of Cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells lyse_cells Lyse Cells harvest_cells->lyse_cells protein_quant Protein Quantification lyse_cells->protein_quant extract_drug Extract Drug with Organic Solvent lyse_cells->extract_drug evaporate Evaporate Solvent extract_drug->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject_hplc Inject into HPLC System reconstitute->inject_hplc quantify Quantify using Standard Curve inject_hplc->quantify normalize Normalize to Protein Content quantify->normalize

Caption: Workflow for HPLC Analysis.

References

Application Notes and Protocols for 5-Iminodaunorubicin in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the combination of 5-Iminodaunorubicin with other chemotherapeutics is limited in publicly available literature. The following application notes and protocols are primarily based on the extensive research and clinical use of its parent compound, Daunorubicin, particularly in combination with Cytarabine for Acute Myeloid Leukemia (AML). The sections pertaining to this compound are therefore hypothetical and intended to provide a scientifically-grounded framework for initiating preclinical investigations.

Introduction

This compound is an analog of the anthracycline antibiotic Daunorubicin.[1] Anthracyclines are a cornerstone of chemotherapy regimens for various hematological and solid tumors. Their primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis.[2] Combination therapy is a standard approach in cancer treatment to enhance efficacy, overcome drug resistance, and minimize toxicity.

This document outlines the established combination of Daunorubicin with Cytarabine as a model and proposes a putative framework for the investigation of this compound in similar combinations.

Established Combination Therapy: Daunorubicin and Cytarabine ("7+3" Regimen)

The combination of Daunorubicin and Cytarabine (Ara-C) is a standard induction regimen for AML, commonly known as the "7+3" regimen.[3][4]

Mechanism of Synergism

Daunorubicin, a cell cycle-non-specific agent, intercalates with DNA, while Cytarabine, a cell cycle- and phase-specific antimetabolite, primarily inhibits DNA synthesis during the S phase.[5] The synergy arises from the complementary actions of the two drugs, where Daunorubicin-induced DNA damage can enhance the cytotoxic effects of Cytarabine in actively dividing cells.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize representative data for Daunorubicin-based combination therapies.

Table 1: Preclinical in vivo Efficacy of Daunorubicin and Cytarabine Combination (CPX-351)

Cancer ModelTreatment GroupOutcomeReference
Leukemia XenograftCPX-351 (Daunorubicin:Cytarabine 1:5 molar ratio)Superior therapeutic activity compared to free-drug cocktails, with a high proportion of long-term survivors.[6][6]
Leukemia XenograftCPX-351Prolonged maintenance of synergistic drug ratios in bone marrow.[6][6]

Table 2: Clinical Efficacy of Daunorubicin and Cytarabine ("7+3" Regimen) in AML

Patient PopulationTreatment RegimenComplete Remission (CR) RateOverall Survival (OS)Reference
Newly Diagnosed AML (<60 years)Daunorubicin (90 mg/m²) + Cytarabine71%Median 24 months[7]
Newly Diagnosed AML (<60 years)Daunorubicin (60 mg/m²) + Cytarabine57%Median 16 months[7]
Secondary AMLCPX-35137%Median 9.56 months[8]
Secondary AMLConventional 7+326%Median 5.95 months[8]

Experimental Protocols (Based on Daunorubicin/Cytarabine)

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapeutic agent (e.g., Cytarabine).

Materials:

  • Leukemia cell lines (e.g., HL-60, K562)

  • This compound and Cytarabine stock solutions

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • 96-well plates

  • MTT or similar cell viability assay kit

  • Combination index (CI) analysis software (e.g., CompuSyn)

Protocol:

  • Cell Seeding: Seed leukemia cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Drug Preparation: Prepare serial dilutions of this compound and Cytarabine individually and in combination at a fixed molar ratio (e.g., based on the 1:5 ratio of Daunorubicin:Cytarabine in CPX-351).[6]

  • Treatment: Treat the cells with the single agents and combinations for 72 hours. Include untreated and vehicle-treated controls.

  • Viability Assay: After incubation, perform an MTT assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each treatment. Use CI analysis to determine the nature of the drug interaction (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).[9]

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with Cytarabine in a mouse model of AML.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • Human AML cell line (e.g., HL-60)

  • This compound and Cytarabine for injection

  • Calipers for tumor measurement

Protocol:

  • Xenograft Establishment: Subcutaneously or intravenously inject immunodeficient mice with a human AML cell line.

  • Treatment Groups: Once tumors are established (e.g., palpable or confirmed engraftment), randomize mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Cytarabine alone

    • This compound + Cytarabine combination

  • Drug Administration: Administer drugs based on a schedule mimicking the clinical "7+3" regimen (e.g., Cytarabine for 5 days and this compound for 3 days, delivered intraperitoneally or intravenously).[10] Dosing should be based on maximum tolerated dose (MTD) studies.

  • Monitoring: Monitor tumor growth by caliper measurements and mouse body weight as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.

Proposed Application Notes for this compound Combinations

Rationale for Combination Therapy

This compound, as an analog of Daunorubicin, is expected to induce DNA strand breaks.[11] Combining it with agents that have complementary mechanisms of action is a rational approach. Potential partners include:

  • Antimetabolites (e.g., Cytarabine, Gemcitabine): These agents inhibit DNA synthesis and can be synergistic with DNA-damaging agents.

  • FLT3 Inhibitors (e.g., Midostaurin, Gilteritinib): In FLT3-mutated AML, combining a topoisomerase II inhibitor with a targeted agent could enhance efficacy.[12][13]

  • Hypomethylating Agents (e.g., Azacitidine, Decitabine): These agents can alter the epigenetic landscape and potentially sensitize cells to chemotherapy.

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the theoretical basis for investigating this compound combinations.

G cluster_pathway Proposed Mechanism of Action and Synergy Imino This compound TopII Topoisomerase II Imino->TopII Inhibition Cytarabine Cytarabine DNA_Syn DNA Synthesis Cytarabine->DNA_Syn Inhibition DNA_Damage DNA Strand Breaks TopII->DNA_Damage Apoptosis Apoptosis DNA_Syn->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed synergistic mechanism of this compound and Cytarabine.

G cluster_workflow Preclinical Evaluation Workflow InVitro In Vitro Synergy Screening (e.g., MTT, CI analysis) Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) InVitro->Mechanism InVivo In Vivo Xenograft Model (Efficacy and Toxicity) InVitro->InVivo GoNoGo Go/No-Go Decision for Further Development Mechanism->GoNoGo PD Pharmacodynamic Studies (e.g., Biomarker analysis in tumors) InVivo->PD PD->GoNoGo

Caption: Workflow for preclinical evaluation of this compound combinations.

Conclusion

While direct data is lacking, the established efficacy of Daunorubicin in combination therapies, particularly with Cytarabine, provides a strong rationale for investigating this compound in similar regimens. The provided protocols and theoretical frameworks offer a starting point for the preclinical evaluation of this compound combinations, with the potential to develop novel and effective cancer therapies. Rigorous in vitro and in vivo studies are essential to validate these hypotheses and determine the therapeutic potential of this compound in a combination setting.

References

Application Notes and Protocols: 5-Iminodaunorubicin in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Iminodaunorubicin, an analog of the anthracycline antibiotic Daunorubicin, in three-dimensional (3D) cell culture models. This document is intended to guide researchers in assessing the efficacy and mechanism of action of this compound in a more physiologically relevant in vitro setting.

Introduction

Traditional two-dimensional (2D) cell cultures have long been the standard for in vitro drug screening. However, they often fail to replicate the complex cellular interactions and microenvironment of in vivo tumors, leading to poor prediction of clinical outcomes.[1][2][3] Three-dimensional (3D) cell culture models, such as spheroids, better mimic the architecture, cell-cell interactions, and nutrient/oxygen gradients of solid tumors.[1][4][5][6] Consequently, cells grown in 3D cultures often exhibit different sensitivities to chemotherapeutic agents compared to their 2D counterparts.[2][7]

This compound is a derivative of Daunorubicin, a well-established chemotherapeutic agent used in the treatment of various leukemias.[8][9] The primary mechanisms of action for Daunorubicin include DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and subsequent apoptosis.[8][9][10][11] It is also known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[10] The signaling pathways activated by Daunorubicin are complex and involve the sphingomyelin-ceramide pathway, mitogen-activated protein kinases (MAPKs), and transcription factors like NF-κB.[12][13][14] While specific data on this compound in 3D models is limited, its structural similarity to Daunorubicin allows for the extrapolation of its expected mechanism and the development of robust testing protocols.

Data Presentation

The following tables are templates for organizing and presenting quantitative data from experiments with this compound in 3D cell culture models.

Table 1: Cell Viability (IC50) of this compound in 2D vs. 3D Cell Cultures

Cell LineCulture ModelThis compound IC50 (µM)
MCF-72D Monolayer
3D Spheroid
A5492D Monolayer
3D Spheroid
U-87 MG2D Monolayer
3D Spheroid

Table 2: Apoptosis Induction by this compound in 3D Spheroids

Cell LineTreatment% Apoptotic Cells (Annexin V+/PI-)
MCF-7Control (DMSO)
This compound (IC50)
This compound (2x IC50)
A549Control (DMSO)
This compound (IC50)
This compound (2x IC50)

Table 3: Effect of this compound on Spheroid Size

Cell LineTreatmentDay 1 (Average Diameter, µm)Day 3 (Average Diameter, µm)Day 5 (Average Diameter, µm)
MCF-7Control (DMSO)
This compound (IC50)
A549Control (DMSO)
This compound (IC50)

Experimental Protocols

Protocol 1: Generation of 3D Spheroids using the Hanging Drop Method

This protocol describes the formation of uniform spheroids, a prerequisite for reproducible drug screening.[5][15]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, U-87 MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Hanging drop spheroid culture plates (e.g., 96-well or 384-well)[4][5]

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in standard 2D flasks to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Adjust the cell suspension to the desired concentration (e.g., 2.5 x 10^4 cells/mL for 500 cells per 20 µL drop).

  • Carefully pipette 20 µL of the cell suspension onto the designated spots on the lid of the hanging drop plate.

  • Invert the lid and place it onto the bottom plate containing PBS to maintain humidity.

  • Incubate for 2-5 days to allow for spheroid formation. Spheroid integrity can be monitored daily via microscopy.

Protocol 2: Drug Treatment of 3D Spheroids

Materials:

  • Pre-formed 3D spheroids

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Multi-channel pipette

Procedure:

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Carefully transfer the spheroids from the hanging drop plate to a low-adhesion 96-well plate. This can be done by gently aspirating the spheroids and dispensing them into the new plate.

  • Add 100 µL of the prepared drug dilutions or vehicle control to each well containing a spheroid.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator.

Protocol 3: Cell Viability Assessment using a Luminescent ATP Assay

This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • Treated 3D spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus drug This compound smase Sphingomyelinase drug->smase activates ros ROS Generation drug->ros induces dna DNA Intercalation drug->dna topo2 Topoisomerase II Inhibition drug->topo2 ceramide Ceramide smase->ceramide generates mapk MAPK Pathway (JNK, p38) ceramide->mapk activates dna_damage DNA Strand Breaks ros->dna_damage nfkb NF-κB mapk->nfkb modulates dna->dna_damage topo2->dna_damage apoptosis Apoptosis dna_damage->apoptosis nfkb->apoptosis regulates

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

G start Start: 2D Cell Culture harvest Cell Harvesting (Trypsinization) start->harvest cell_suspension Prepare Cell Suspension harvest->cell_suspension hanging_drop Hanging Drop (20 µL/drop) cell_suspension->hanging_drop spheroid_formation Spheroid Formation (2-5 days) hanging_drop->spheroid_formation transfer Transfer to Low-Adhesion Plate spheroid_formation->transfer drug_treatment This compound Treatment (24-72h) transfer->drug_treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo 3D) drug_treatment->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for testing this compound in 3D spheroids.

References

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 5-Iminodaunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing challenges related to the aqueous solubility of 5-Iminodaunorubicin. The following information is curated from scientific literature and should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a quinone-modified analogue of the anthracycline antibiotic daunorubicin.[1] Like many complex organic molecules developed for therapeutic purposes, it is presumed to have poor aqueous solubility, which can hinder its handling in experimental settings, limit formulation options for in vivo studies, and potentially affect its bioavailability and therapeutic efficacy.

Q2: What are the general strategies to improve the solubility of poorly water-soluble drugs like this compound?

A2: Several established techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These include:

  • pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of non-polar molecules.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic core of a cyclodextrin can significantly enhance its aqueous solubility.[2]

  • Nanoparticle Formulation: Encapsulating or conjugating the drug with nanoparticles (e.g., lipid-based, polymer-based, or inorganic nanoparticles) can improve its dispersibility and solubility in aqueous media.[3]

  • Prodrug Strategies: Chemical modification of the drug to create a more soluble prodrug that is converted to the active form in vivo.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: this compound is an analogue of a potent chemotherapeutic agent and should be handled with appropriate precautions. This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and eye protection. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the material safety data sheet (MSDS) for specific handling and disposal instructions.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation of this compound in aqueous buffer (e.g., PBS). - The concentration of the compound exceeds its solubility limit in the buffer.- Dimerization or aggregation of the drug molecules, a known issue for the related compound doxorubicin.[4][5]- The pH of the buffer is not optimal for solubility. Anthracyclines like daunorubicin are most stable in a pH range of 4-6.[4]- Reduce the final concentration of this compound.- Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experiment.- Attempt to dissolve the compound in a slightly acidic buffer (e.g., acetate buffer, pH 4.5-5.5).- Consider using a formulation approach such as cyclodextrin complexation or nanoparticle encapsulation to improve solubility.
Inconsistent results in biological assays. - Poor solubility leading to variable concentrations of the active compound.- Degradation of the compound in the aqueous medium. Daunorubicin hydrochloride is unstable in solutions with a pH greater than 8.[6]- Prepare fresh solutions of this compound for each experiment from a stable stock.- Use a validated formulation with improved solubility and stability.- Characterize the concentration of the dissolved compound in your experimental media using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Difficulty in preparing a stock solution. - Inappropriate solvent selection.- For a concentrated stock solution, consider using DMSO, dimethylformamide (DMF), or ethanol. The parent compound, daunorubicin hydrochloride, has good solubility in these solvents.[7]

Quantitative Data on Solubility Enhancement

CompoundSolvent/SystemSolubilityReference
Daunorubicin HydrochlorideWaterFreely soluble[8]
Daunorubicin HydrochlorideMethanolFreely soluble[8]
Daunorubicin HydrochlorideEthanolSlightly soluble[8]
Daunorubicin HydrochlorideAcetonePractically insoluble[8]
Daunorubicin HydrochloridePBS (pH 7.2)~ 10 mg/mL[7]
DaunorubicinWater0.627 mg/mL (predicted)[9]
Doxorubicin (related anthracycline)Neutral pH buffer~ 20 mg/mL (prone to precipitation)[5]

Experimental Protocols

The following are detailed methodologies for key experiments to improve the aqueous solubility of this compound, adapted from protocols for structurally related compounds.

Protocol 1: Cyclodextrin Inclusion Complexation (Kneading Method)

This protocol is a simple and economical method for preparing inclusion complexes.[10]

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Weigh out the desired molar ratio of this compound and the chosen cyclodextrin (a 1:1 or 1:2 drug-to-cyclodextrin molar ratio is a good starting point).

  • Place the cyclodextrin in the mortar.

  • Add a small amount of deionized water to the cyclodextrin and triturate with the pestle to form a uniform paste.

  • Gradually add the this compound powder to the paste while continuously kneading for at least 30-60 minutes. The mixture should be homogeneous.

  • Scrape the paste from the mortar and spread it as a thin layer on a glass dish.

  • Dry the product in a hot air oven at 40-50°C until a constant weight is achieved, or in a desiccator under vacuum.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Pass the powder through a fine-mesh sieve to ensure uniformity.

  • Store the resulting powder in a tightly sealed container, protected from light and moisture.

Characterization:

  • Solubility Determination: Compare the solubility of the complexed and uncomplexed this compound in water or your desired buffer.

  • Spectroscopic Analysis: Use techniques like UV-Vis, FT-IR, or NMR to confirm the formation of the inclusion complex.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can provide evidence of complex formation.

Protocol 2: Preparation of this compound-Loaded Nanoparticles (Adapted from Daunorubicin-Loaded Magnetic Nanoparticles)

This protocol describes a method for encapsulating the drug within a lipid-polymer matrix.[3]

Materials:

  • This compound

  • Oleic acid-coated magnetic nanoparticles (can be synthesized or purchased)

  • Pluronic F-127

  • Deionized water

  • Triethylamine

  • Methanol

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare the Nanoparticle Dispersion: Disperse the oleic acid-coated magnetic nanoparticles in deionized water (e.g., 10 mg/mL). Add Pluronic F-127 (e.g., at a 1:3 ratio by weight to the nanoparticles) to the dispersion.

  • Stir the mixture overnight at room temperature on a magnetic stirrer to allow for the stabilization of the nanoparticles.

  • Centrifuge the dispersion at a low speed (e.g., 1000 rpm for 10 minutes) to remove any large aggregates.

  • Prepare the Drug Solution: Dissolve this compound in methanol (e.g., 5 mg/mL). Add a small amount of triethylamine (e.g., 2 µL per mg of drug) to ensure the drug is in its hydrophobic form.

  • Drug Loading: While vigorously stirring the nanoparticle dispersion, add the this compound solution dropwise.

  • Continue stirring the mixture for at least 16 hours at room temperature to allow for the drug to partition into the oleic acid layer of the nanoparticles.

  • Purification: Separate the drug-loaded nanoparticles from the unloaded drug using a strong magnet placed on the outside of the container. Carefully decant the supernatant.

  • Wash the nanoparticles several times with deionized water, using the magnet to retain the particles during each wash step.

  • Resuspend the final this compound-loaded nanoparticles in the desired aqueous buffer.

Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.

  • Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated this compound using HPLC or UV-Vis spectroscopy after lysing the nanoparticles.

  • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM).

  • In Vitro Release: Perform a drug release study using a dialysis method to assess the release profile of this compound from the nanoparticles over time.

Signaling Pathways and Experimental Workflows

Signaling Pathways Activated by Daunorubicin (and likely this compound)

The antitumor activity of anthracyclines like daunorubicin is mediated through complex signaling pathways that ultimately lead to apoptosis.

Daunorubicin_Signaling Daunorubicin This compound SMase Sphingomyelinase (SMase) Daunorubicin->SMase activates MAPK MAPK Pathway (ERK, JNK) Daunorubicin->MAPK activates NFkB NF-κB Pathway Daunorubicin->NFkB activates DNA DNA Intercalation & Topoisomerase II Inhibition Daunorubicin->DNA Ceramide Ceramide SMase->Ceramide generates Apoptosis Apoptosis Ceramide->Apoptosis MAPK->Apoptosis NFkB->Apoptosis DNA->Apoptosis

Caption: Key signaling pathways activated by anthracyclines leading to apoptosis.

Experimental Workflow for Improving Solubility

The following diagram illustrates a logical workflow for selecting and validating a solubility enhancement technique.

Solubility_Workflow Start Start: Poorly Soluble This compound Select_Method Select Solubilization Method Start->Select_Method Cyclodextrin Cyclodextrin Complexation Select_Method->Cyclodextrin Nanoparticle Nanoparticle Formulation Select_Method->Nanoparticle pH_CoSolvent pH Adjustment / Co-solvents Select_Method->pH_CoSolvent Prepare Prepare Formulation Cyclodextrin->Prepare Nanoparticle->Prepare pH_CoSolvent->Prepare Characterize Characterize Formulation (Size, Drug Load, etc.) Prepare->Characterize Test_Solubility Test Aqueous Solubility Characterize->Test_Solubility Improved Solubility Improved? Test_Solubility->Improved Optimize Optimize Formulation Improved->Optimize No End Proceed with Experiments Improved->End Yes Optimize->Select_Method

Caption: A workflow for enhancing and validating the solubility of this compound.

References

5-Iminodaunorubicin stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 5-Iminodaunorubicin in solution. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Disclaimer: Specific stability data for this compound in various solutions is limited in publicly available literature. Therefore, much of the guidance provided below is based on the known stability profile of its parent compound, daunorubicin, and general knowledge of anthracycline chemistry. Researchers should perform their own stability studies for their specific experimental conditions.

Troubleshooting Guide & FAQs

Q1: My this compound solution changed color. What does this indicate?

A1: A color change in your this compound solution, typically from a deep red to a yellowish or brownish hue, is a strong indicator of degradation. This is a common issue with anthracyclines, especially when exposed to light, high pH, or certain solvents. You should discard the solution and prepare a fresh one. To minimize degradation, always protect your solutions from light and use recommended storage conditions.

Q2: I am seeing a precipitate form in my aqueous this compound solution. What could be the cause?

A2: Precipitation of this compound in aqueous solutions can occur for several reasons:

  • pH: The solubility of anthracyclines is pH-dependent. They are generally more soluble in slightly acidic conditions. If the pH of your buffer is neutral or alkaline, the drug may precipitate.

  • Concentration: You may have exceeded the solubility limit of this compound in the chosen solvent.

  • Temperature: Storing aqueous solutions at low temperatures (e.g., 4°C) can sometimes lead to precipitation, especially for concentrated solutions.

  • Interaction with container: While less common with polypropylene, some compounds can adsorb to the surface of containers.

Troubleshooting Steps:

  • Check the pH of your solution and adjust to a slightly acidic range (e.g., pH 4-6) if your experiment allows.

  • Try preparing a more dilute solution.

  • If storing at 4°C, allow the solution to come to room temperature and gently vortex to see if the precipitate redissolves.

  • Consider preparing fresh solutions before each experiment.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For preparing a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is generally recommended. This compound, like other anthracyclines, is typically soluble in DMSO. These stock solutions are generally more stable than aqueous solutions, especially when stored at -20°C or -80°C. When diluting the DMSO stock into aqueous buffers for experiments, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on your biological system.

Q4: How should I store my this compound solutions to ensure stability?

A4: To maximize the stability of your this compound solutions, follow these guidelines:

  • Stock Solutions (in DMSO): Store in small aliquots at -20°C or -80°C. Protect from light by using amber vials or wrapping them in aluminum foil. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is highly recommended to prepare fresh aqueous solutions for each experiment from a frozen DMSO stock. If short-term storage is necessary, store at 4°C and protect from light for no longer than 24 hours. However, stability in aqueous solution is highly dependent on pH and buffer composition.

Q5: I suspect my this compound has degraded. How can I confirm this?

A5: The most reliable way to assess the stability and integrity of your this compound solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This will allow you to separate the intact drug from its degradation products and quantify the remaining active compound. A simple visual inspection for color change or precipitation can be a first indicator, but HPLC analysis provides definitive quantitative data.

Data Presentation

The following tables summarize the expected stability of this compound based on data from its parent compound, daunorubicin. Note: This data should be used as a general guideline. It is crucial to perform your own stability assessment for your specific experimental conditions.

Table 1: General Stability of Anthracyclines (like Daunorubicin) in Common Solvents

SolventStorage TemperatureStability Recommendation
DMSO-20°C or -80°CGenerally stable for several months. Avoid freeze-thaw cycles.
Water / Aqueous Buffers4°CUnstable, prepare fresh. Use within 24 hours is a general guideline.
Ethanol-20°CModerately stable, but less so than DMSO.

Table 2: Influence of pH on the Stability of Daunorubicin in Aqueous Solution

pH RangeStabilityComments
4-6Most StableDaunorubicin exhibits its greatest stability in this pH range.[1]
< 4Less StableAcid-catalyzed hydrolysis can occur.
> 6UnstableDegradation rate increases significantly in neutral to alkaline conditions.[1]

Experimental Protocols

Protocol: Stability Testing of this compound in Solution using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a given solution.

1. Materials:

  • This compound

  • Solvent of interest (e.g., PBS pH 7.4, DMSO)

  • HPLC system with a UV-Vis or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase components (e.g., acetonitrile, water, formic acid or a buffer system)

  • Calibrated laboratory equipment (pipettes, volumetric flasks, etc.)

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).

  • Dilute the stock solution with the solvent of interest to the final desired concentration for the stability study (e.g., 100 µg/mL).

  • Prepare several aliquots of this solution in appropriate vials (e.g., amber glass or polypropylene).

3. Stability Study Conditions:

  • Store the aliquots under different conditions to be tested (e.g., 4°C, room temperature, 37°C).

  • Protect one set of samples from light at each temperature to assess photosensitivity.

  • Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

4. HPLC Analysis:

  • At each time point, take an aliquot from each condition.

  • Inject a defined volume of the sample into the HPLC system.

  • Example HPLC Conditions (to be optimized for this compound):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (around 480-500 nm, needs to be determined).

    • Column Temperature: 30°C

5. Data Analysis:

  • At time zero (t=0), the chromatogram should show a single major peak corresponding to intact this compound.

  • At subsequent time points, new peaks corresponding to degradation products may appear.

  • Calculate the percentage of intact this compound remaining at each time point by comparing the peak area at that time to the peak area at t=0.

  • A common threshold for stability is retaining at least 90% of the initial concentration.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Stability Testing prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) prep_working Prepare Working Solution (e.g., 100 µg/mL in test buffer) prep_stock->prep_working aliquot Aliquot into Vials prep_working->aliquot storage Store under Test Conditions (Temp, Light) aliquot->storage sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) storage->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining Drug) hplc->data_analysis

Caption: Workflow for assessing the stability of this compound solutions.

signaling_pathway Presumed Signaling Pathway of this compound drug This compound dna DNA Intercalation drug->dna topo2 Topoisomerase II Inhibition drug->topo2 ros Reactive Oxygen Species (ROS) Generation drug->ros dna_damage DNA Strand Breaks dna->dna_damage topo2->dna_damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Key mechanisms of action for anthracyclines leading to apoptosis.

References

troubleshooting 5-Iminodaunorubicin cytotoxicity assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in 5-Iminodaunorubicin cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cytotoxicity?

This compound is a quinone-modified analogue of the anthracycline antibiotic, daunorubicin.[1] Its primary mechanism of cytotoxic action involves intercalating between DNA base pairs and inhibiting the topoisomerase II enzyme. This leads to single and double-strand DNA breaks, thereby inhibiting DNA and RNA synthesis and ultimately causing cell death.[2] Unlike its parent compound, doxorubicin (Adriamycin), this compound does not spontaneously generate significant levels of free radicals, which is a key difference in its mechanism.[2]

Q2: Which cytotoxicity assays are commonly used for this compound, and what are their principles?

Commonly used cytotoxicity assays that can be adapted for this compound include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • LDH Assay: This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage. Increased LDH activity in the supernatant is indicative of cytotoxicity.

  • Flow Cytometry-based Assays: These assays can measure various apoptotic markers, such as Annexin V binding to exposed phosphatidylserine on the outer leaflet of the cell membrane and changes in mitochondrial membrane potential.

Q3: What are the known signaling pathways activated by anthracyclines like Daunorubicin that might be relevant for this compound?

Daunorubicin, the parent compound of this compound, is known to induce apoptosis through multiple signaling pathways. These are likely to be relevant for this compound as well and include:

  • Sphingomyelin-Ceramide Pathway: Daunorubicin can stimulate the hydrolysis of sphingomyelin to generate ceramide, a lipid second messenger that plays a crucial role in initiating apoptosis.[3][4][5]

  • MAP Kinase Pathways: Activation of the pro-apoptotic JNK (c-Jun N-terminal kinase) signaling pathway is observed in response to daunorubicin.[6]

  • PI3K/AKT Pathway: Daunorubicin can inactivate the pro-survival PI3K/AKT signaling pathway, further promoting apoptosis.[6]

  • NLRP3 Inflammasome: Doxorubicin and daunorubicin can induce the processing and release of interleukin-1β (IL-1β) through the activation of the NLRP3 inflammasome, suggesting a role for inflammation in their cytotoxic effects.[7]

Troubleshooting Guides

Issue 1: High Variability in Absorbance/Fluorescence Readings Between Replicates

High variability between replicate wells is a common issue that can obscure the true cytotoxic effect of this compound.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and gently mix the cell suspension between pipetting steps to prevent cell settling.
Edge Effects Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and ensure accurate dispensing.
Incomplete Solubilization of Formazan (MTT Assay) After adding the solubilization solution (e.g., DMSO), ensure complete mixing by placing the plate on a shaker for at least 5-10 minutes. Visually inspect wells to confirm that all purple formazan crystals have dissolved.
Issue 2: Inconsistent IC50 Values Across Experiments

Variability in the half-maximal inhibitory concentration (IC50) of this compound can make it difficult to compare results between different experimental runs.

Potential Cause Recommended Solution
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of seeding.
Variability in Drug Preparation Prepare fresh stock solutions of this compound regularly. Daunorubicin and its derivatives can be unstable in aqueous solutions over long periods.[8] Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Incubation Time Optimize and standardize the incubation time with this compound. The cytotoxic effects of anthracyclines are time-dependent.
Inconsistent Assay Conditions Maintain consistent CO2 levels, temperature, and humidity in the incubator. Ensure that the timing of reagent additions and readings is consistent across all experiments.
Issue 3: High Background Signal or Assay Interference

High background can mask the true signal and lead to inaccurate results. Anthracyclines, including this compound, are known to have intrinsic fluorescence, which can interfere with fluorescence-based assays.

Potential Cause Recommended Solution
Autofluorescence of this compound When using fluorescence-based assays (e.g., flow cytometry, some viability dyes), include a "drug-only" control (wells with this compound but no cells) to measure the background fluorescence of the compound. Subtract this background from the experimental readings.[9][10] Consider using fluorophores with emission spectra that do not overlap with the autofluorescence of this compound (typically in the red spectrum).[11]
Interference with Assay Reagents (MTT Assay) Doxorubicin, a related compound, has been shown to interfere with MTT absorbance readings.[12][13] To mitigate this, after the drug incubation period, carefully remove the medium containing this compound and wash the cells with PBS before adding the MTT reagent.[13]
Bacterial or Fungal Contamination Regularly check cell cultures for contamination. Contaminants can metabolize assay reagents, leading to false-positive or false-negative results.[14][15][16]
Phenol Red in Media Phenol red in cell culture media can interfere with colorimetric assays. If high background is an issue, consider using phenol red-free media for the duration of the assay.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay with this compound
  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and sterilize by filtration. Store at -20°C or -80°C in small aliquots.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, carefully aspirate the medium containing this compound.

    • Wash the cells once with 100 µL of sterile PBS.

    • Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Representative Intra-Assay Variability for a this compound Cytotoxicity Assay
Concentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)MeanStandard Deviation% Coefficient of Variation (CV)
0 (Control)1.2541.2891.2411.2610.0251.98%
0.11.1031.1251.0981.1090.0141.26%
10.8560.8320.8660.8510.0172.00%
100.4120.4250.4080.4150.0092.17%
1000.1580.1650.1550.1590.0053.14%
Table 2: Representative Inter-Assay Variability for the IC50 of this compound
ExperimentIC50 (µM)
15.2
25.8
35.5
Mean 5.5
Standard Deviation 0.3
% Coefficient of Variation (CV) 5.45%

Visualizations

Experimental Workflow for this compound Cytotoxicity Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Drug B->D C Prepare this compound Dilutions C->D E Incubate for 24-72h D->E F Wash Cells with PBS E->F G Add MTT Reagent F->G H Incubate for 2-4h G->H I Solubilize Formazan H->I J Read Absorbance I->J G Start High Variability Observed Q1 Consistent Cell Seeding? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Edge Effects Controlled? A1_Yes->Q2 Sol1 Review Seeding Protocol: - Homogenize cell suspension - Use calibrated pipettes A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Consistent Pipetting? A2_Yes->Q3 Sol2 Avoid outer wells or fill with sterile liquid A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Variability Reduced A3_Yes->End Sol3 Calibrate pipettes and review technique A3_No->Sol3 Sol3->End G Drug Daunorubicin / this compound SM Sphingomyelin Drug->SM JNK JNK Pathway Drug->JNK PI3K_AKT PI3K/AKT Pathway Drug->PI3K_AKT Ceramide Ceramide SM->Ceramide Sphingomyelinase Ceramide->JNK Apoptosis Apoptosis JNK->Apoptosis PI3K_AKT->Apoptosis Inhibition of

References

Technical Support Center: 5-Iminodaunorubicin Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 5-Iminodaunorubicin during storage. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct stability data for this compound is limited in publicly available literature, the following recommendations are based on established knowledge of its parent compound, daunorubicin, and other structurally related anthracyclines like doxorubicin.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on studies of related anthracyclines, the primary factors contributing to the degradation of this compound are expected to be:

  • pH: this compound is susceptible to both acidic and alkaline hydrolysis.[1][2] Daunorubicin, its parent compound, exhibits the greatest stability in the pH range of 4-6.

  • Temperature: Elevated temperatures can accelerate degradation. Doxorubicin, a related compound, is unstable at elevated temperatures.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation. This is a known issue for daunorubicin, especially in solutions at low concentrations.

  • Oxidation: this compound can undergo enzymatic oxidative activation.[3] Doxorubicin is also known to be susceptible to oxidation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C for long-term storage. For short-term storage of solutions, 4°C can be used, but for limited durations.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For solid material, storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.

  • Form: Store in solid (lyophilized) form whenever possible, as solutions are more prone to degradation.

Q3: What solvents are recommended for preparing this compound solutions?

A3: For preparing stock solutions, use sterile, nuclease-free dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For aqueous solutions for experimental use, it is crucial to use a buffer system that maintains a pH between 4 and 6. Phosphate-buffered saline (PBS) at a slightly acidic pH can be a suitable option, but its stability in the chosen buffer should be verified.

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be detected by:

  • Visual Inspection: A color change in the solution (e.g., from red to a brownish hue) can indicate degradation.

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is the most reliable method to assess the purity of your sample and quantify degradation products. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions (temperature, light protection). 2. Prepare fresh solutions from a new vial of lyophilized powder. 3. Assess the purity of the stored solution using HPLC.
Color change observed in the this compound solution. Likely chemical degradation, possibly due to pH shift, oxidation, or exposure to light.1. Discard the solution. 2. Review the solution preparation and storage protocol. Ensure the use of an appropriate buffer and protection from light.
Precipitate forms in the aqueous solution. The compound may have limited solubility or has degraded to a less soluble product.1. Gently warm the solution to see if the precipitate redissolves. If not, it is likely a degradation product. 2. Consider preparing a fresh solution at a lower concentration or in a different buffer system.

Quantitative Data Summary

Table 1: Summary of Doxorubicin Stability under Forced Degradation Conditions

Condition Temperature Duration Observations Degradation Products Identified
Acid Hydrolysis (0.1 M HCl)80°C8 hoursSignificant degradationDeglucosaminyl doxorubicin (A-I)
Alkaline Hydrolysis (0.1 M NaOH)Room Temperature-Extremely unstableMultiple unresolved degradation products
Oxidation (30% H₂O₂)30 ± 5°C24 hoursSignificant degradationFour oxidative products (O-I to O-IV)
Thermal Degradation (Solid State)50°C30 daysStable-
Photolytic Degradation--Stable in the solid state-

Data extrapolated from studies on doxorubicin.[1][4]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Solution via HPLC

This protocol outlines a method to assess the stability of this compound in a specific buffer at a given temperature.

Materials:

  • This compound

  • Buffer of choice (e.g., phosphate buffer, pH 5.0)

  • HPLC grade acetonitrile and methanol

  • Ammonium formate

  • HPLC system with a C8 or C18 column and UV-Vis detector

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial purity profile.

  • Storage: Store the solution under the desired test conditions (e.g., 4°C, 25°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution and analyze it by HPLC.

  • HPLC Method (example based on doxorubicin analysis): [1]

    • Column: C8, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: Isocratic elution with a mixture of ammonium formate (10 mM, pH 2.5), acetonitrile, and methanol (e.g., 65:15:20, v/v/v).

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 234 nm

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial peak area. Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Potential Degradation Pathways of this compound

Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation Imino This compound Acid_Deg Acid-Catalyzed Degradation Products (e.g., Aglycone cleavage) Imino->Acid_Deg H⁺, Δ Alkaline_Deg Alkaline-Catalyzed Degradation Products Imino->Alkaline_Deg OH⁻ Oxidative_Deg Oxidative Degradation Products (e.g., Hydroxylated derivatives) Imino->Oxidative_Deg O₂, Enzymes Photo_Deg Photodegradation Products Imino->Photo_Deg Light (UV)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

Experimental Workflow for this compound Stability Testing Prep Prepare this compound Solution T0 Initial Analysis (T=0) - HPLC Purity Prep->T0 Store Store under Test Conditions (Temp, Light, pH) T0->Store Timepoints Analyze at Time Points (e.g., 1, 7, 14, 30 days) Store->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Data Analysis - Calculate % Remaining - Determine Degradation Rate HPLC->Data Conclusion Conclusion on Stability Data->Conclusion

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming 5-Iminodaunorubicin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on resistance to 5-Iminodaunorubicin (5-IDN) is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on established mechanisms of resistance to other anthracyclines, such as doxorubicin and daunorubicin, which share similar structures and mechanisms of action. This information is intended to serve as a comprehensive resource for researchers and should be adapted and validated for specific experimental contexts involving 5-IDN.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at overcoming 5-IDN resistance.

Problem/Observation Potential Cause Suggested Solution
No significant difference in cytotoxicity between parental (sensitive) and putative 5-IDN-resistant cell lines. 1. Incomplete development of resistance. 2. Incorrect 5-IDN concentration range tested. 3. Issues with the cytotoxicity assay.1. Continue gradual dose escalation of 5-IDN over a longer period to select for a more robustly resistant population. 2. Broaden the concentration range of 5-IDN in your cytotoxicity assay (e.g., from nanomolar to high micromolar) to capture the full dose-response curve. 3. Ensure proper cell seeding density and incubation times for your MTT or other viability assay. Verify the absence of interference from 5-IDN with the assay reagents.
High variability in experimental replicates. 1. Inconsistent cell culture conditions. 2. Pipetting errors. 3. Cell line contamination.1. Maintain strict adherence to cell culture protocols, including passage number and confluency. 2. Use calibrated pipettes and ensure thorough mixing of reagents. 3. Regularly test cell lines for mycoplasma contamination.
A known resistance-reversing agent (e.g., verapamil) does not sensitize resistant cells to 5-IDN. 1. The primary resistance mechanism is not P-glycoprotein (P-gp) mediated. 2. Insufficient concentration of the reversing agent. 3. The reversing agent is not effective against the specific P-gp isoform expressed.1. Investigate other resistance mechanisms, such as altered topoisomerase IIα expression/mutation or upregulation of anti-apoptotic proteins. 2. Perform a dose-response experiment for the reversing agent to determine its optimal non-toxic concentration. 3. Test a panel of P-gp inhibitors with different mechanisms of action.
Decreased intracellular accumulation of a fluorescent substrate (e.g., Rhodamine 123) in resistant cells, but no overexpression of P-gp (MDR1) is detected by Western blot or qPCR. 1. Resistance is mediated by other ABC transporters (e.g., MRP1, BCRP). 2. Post-translational modifications affecting P-gp function but not its expression level. 3. Increased drug sequestration in cellular compartments.1. Screen for the expression of other known multidrug resistance-associated proteins. 2. Investigate the phosphorylation status of P-gp. 3. Use fluorescence microscopy to observe the subcellular localization of a fluorescent analog of 5-IDN or other anthracyclines.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of resistance to anthracyclines like 5-IDN?

A1: The most well-documented mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes the drug out of the cancer cell, reducing its intracellular concentration.[1][2][3] Other mechanisms include alterations in the drug's target, topoisomerase II, and the activation of pro-survival signaling pathways that counteract the drug's apoptotic effects.[4][5]

Q2: How can I determine if my cancer cell line is resistant to 5-IDN due to P-gp overexpression?

A2: You can perform a Rhodamine 123 efflux assay.[6][7][8] Rhodamine 123 is a fluorescent substrate of P-gp.[6][8] Resistant cells overexpressing P-gp will show lower intracellular fluorescence compared to sensitive cells. This can be confirmed by using a P-gp inhibitor like verapamil, which should increase Rhodamine 123 accumulation in resistant cells.[9][10] Additionally, you can directly measure the expression of the ABCB1 gene (encoding P-gp) by qPCR or the P-gp protein by Western blot.

Q3: Are there other signaling pathways I should investigate that might contribute to 5-IDN resistance?

A3: Yes, several signaling pathways are implicated in anthracycline resistance. The PI3K/Akt/mTOR pathway is a key pro-survival pathway that, when activated, can protect cancer cells from drug-induced apoptosis.[11][12][13][14] The NF-κB signaling pathway is another critical player in chemoresistance, as it regulates the expression of anti-apoptotic genes.[1][15][16][17]

Q4: Can I use CRISPR/Cas9 to study 5-IDN resistance?

A4: Absolutely. CRISPR/Cas9 is a powerful tool to investigate the specific genes involved in resistance. For instance, you can knock out the ABCB1 gene in your resistant cell line to confirm the role of P-gp in the resistance phenotype. You could also screen a library of gene knockouts to identify novel genes that confer resistance to 5-IDN.

Q5: What are some strategies to overcome 5-IDN resistance in my experiments?

A5: Based on the mechanism of resistance, you can employ several strategies. For P-gp-mediated resistance, co-administration of a P-gp inhibitor can restore sensitivity.[9][10][18][19][20] If pro-survival pathways like PI3K/Akt are activated, using specific inhibitors for these pathways in combination with 5-IDN could be effective.[14] Another approach is to use drug delivery systems, such as nanoparticles, to bypass efflux pumps and increase the intracellular concentration of 5-IDN.

Data Presentation

The following tables present representative data from studies on doxorubicin, a closely related anthracycline. This data can serve as a reference for designing and interpreting experiments with 5-IDN.

Table 1: Example IC50 Values for Doxorubicin in Sensitive and Resistant Cancer Cell Lines.

Cell LineTypeIC50 of Doxorubicin (µM)Reference
BFTC-905Bladder Cancer2.3[21]
MCF-7Breast Cancer2.5[21]
M21Skin Melanoma2.8[21]
HeLaCervical Cancer2.9[21]
UMUC-3Bladder Cancer5.1[21]
HepG2Liver Cancer12.2[21]
TCCSUPBladder Cancer12.6[21]
Huh7Liver Cancer> 20[21]
VMCUB-1Bladder Cancer> 20[21]
A549Lung Cancer> 20[21]
HK-2Non-cancer Kidney> 20[21]
MCF-7/SBreast Cancer (Sensitive)1.65[22]
MCF-7/DoxBreast Cancer (Resistant)128.5[22]

Table 2: Example of Reversal of Doxorubicin Resistance by Verapamil in Gastric Cancer Cell Lines.

Cell LineIC50 of Doxorubicin (µg/mL)IC50 of Doxorubicin + Verapamil (µg/mL)Reversal FoldReference
SGC-79010.88 ± 0.070.13 ± 0.016.77[9]
BGC-8230.45 ± 0.040.27 ± 0.021.66[9]

Table 3: Representative Data from a Rhodamine 123 Efflux Assay.

Cell LineConditionMean Fluorescence IntensityInterpretation
Sensitive CellsNo Inhibitor850High intracellular accumulation
Resistant CellsNo Inhibitor250Low intracellular accumulation (high efflux)
Resistant Cells+ Verapamil750Inhibition of efflux, restoring accumulation

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is for determining the half-maximal inhibitory concentration (IC50) of 5-IDN.

Materials:

  • 5-IDN stock solution

  • Cancer cell lines (sensitive and resistant)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 5-IDN in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of 5-IDN. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Rhodamine 123 Efflux Assay

This protocol measures the activity of P-gp in resistant cells.[6]

Materials:

  • Rhodamine 123 stock solution

  • Verapamil (or other P-gp inhibitor)

  • Sensitive and resistant cancer cell lines

  • Flow cytometer or fluorescence plate reader

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Harvest and wash the cells, then resuspend them in PBS or serum-free medium at a concentration of 1x10^6 cells/mL.

  • For the inhibitor group, pre-incubate the resistant cells with a non-toxic concentration of verapamil (e.g., 10 µM) for 30 minutes at 37°C.

  • Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL.

  • Incubate for 30-60 minutes at 37°C, protected from light, to allow for dye uptake.

  • Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor for the respective groups) and incubate at 37°C for 1-2 hours to allow for efflux.

  • After the efflux period, wash the cells again with ice-cold PBS.

  • Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader (excitation ~488 nm, emission ~525 nm).

  • Compare the mean fluorescence intensity between the sensitive, resistant, and inhibitor-treated resistant cells.

Mandatory Visualizations

P_Glycoprotein_Efflux_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular Pgp P-glycoprotein (P-gp) Drug_out 5-IDN (Effluxed) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in 5-IDN Drug_in->Pgp Binding Target Topoisomerase II & DNA Drug_in->Target Inhibition Apoptosis Apoptosis Target->Apoptosis Induces ATP ATP ATP->Pgp

Caption: P-glycoprotein mediated efflux of this compound.

Experimental_Workflow_5IDN_Resistance cluster_mechanisms Mechanism Investigation cluster_strategies Reversal Strategies start Start with Parental (Sensitive) Cancer Cell Line develop_resistance Induce Resistance: Gradual increase in 5-IDN concentration start->develop_resistance confirm_resistance Confirm Resistance: MTT Assay (determine IC50) develop_resistance->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism pgp_efflux P-gp Efflux? Rhodamine 123 Assay investigate_mechanism->pgp_efflux topo_activity Topoisomerase II Activity? Enzyme Activity Assay investigate_mechanism->topo_activity signaling Altered Signaling? Western Blot for p-Akt, NF-κB investigate_mechanism->signaling overcome_resistance Test Strategies to Overcome Resistance pgp_efflux->overcome_resistance topo_activity->overcome_resistance signaling->overcome_resistance pgp_inhibitor Co-administer P-gp Inhibitor (e.g., Verapamil) overcome_resistance->pgp_inhibitor pathway_inhibitor Co-administer Pathway Inhibitor (e.g., PI3K inhibitor) overcome_resistance->pathway_inhibitor nanoparticles Use 5-IDN loaded Nanoparticles overcome_resistance->nanoparticles evaluate_reversal Evaluate Reversal of Resistance: MTT Assay pgp_inhibitor->evaluate_reversal pathway_inhibitor->evaluate_reversal nanoparticles->evaluate_reversal end Conclusion on Resistance Mechanism and Reversal Strategy evaluate_reversal->end

Caption: Workflow for investigating 5-IDN resistance.

References

Technical Support Center: Enhancing the Bioavailability of 5-Iminodaunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Iminodaunorubicin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising anthracycline analogue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Daunorubicin?

This compound is a quinone-modified analogue of Daunorubicin, synthesized by treating Daunorubicin with methanolic ammonia.[1] This structural modification results in reduced cardiotoxic properties compared to the parent compound, while retaining antileukemic activity.[1] The mechanism of action is believed to be similar to other anthracyclines, primarily involving DNA intercalation and inhibition of topoisomerase II.[2][3][4][5]

Q2: What are the primary challenges to the bioavailability of this compound?

While specific data for this compound is limited, challenges are likely similar to those for other anthracyclines like Daunorubicin. These include poor oral absorption, rapid metabolism, and systemic toxicity which limits the achievable therapeutic concentrations at the tumor site.

Q3: What are the main strategies to enhance the bioavailability of this compound?

Based on extensive research on related anthracyclines, the most promising strategies for enhancing the bioavailability of this compound fall into two main categories:

  • Nanoformulations: Encapsulating this compound in nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and enable targeted delivery.[6][7]

  • Prodrug Approaches: Chemical modification of this compound to create a prodrug can improve its absorption, distribution, and selective activation at the target site.[8][9][10]

Q4: Are there any known stability issues with this compound that I should be aware of during formulation development?

Troubleshooting Guides

This section provides practical guidance on common issues that may arise during the development and characterization of this compound formulations.

Nanoformulation Troubleshooting
Issue Potential Cause Suggested Solution
Low encapsulation efficiency of this compound in liposomes. Suboptimal lipid composition.Screen different lipid compositions (e.g., varying cholesterol content, using lipids with different chain lengths).
Inefficient loading method.Optimize the loading method. For anthracyclines, remote loading using a pH or ammonium sulfate gradient is often effective.
Poor solubility of this compound in the aqueous phase.Adjust the pH of the hydration buffer to improve the solubility of this compound.
High burst release of this compound from polymeric nanoparticles. Weak interaction between the drug and the polymer matrix.Select a polymer with stronger hydrophobic or ionic interactions with this compound.
High drug loading leading to surface-adsorbed drug.Reduce the initial drug concentration during nanoparticle preparation.
Inconsistent particle size and polydispersity index (PDI). Variations in formulation parameters.Strictly control parameters such as stirring speed, temperature, and the rate of addition of the organic phase to the aqueous phase.
Aggregation of nanoparticles.Optimize the concentration of the stabilizing agent (e.g., surfactant, PEG).
Prodrug Development Troubleshooting
Issue Potential Cause Suggested Solution
Instability of the this compound prodrug in formulation or plasma. The linker between this compound and the promoiety is too labile.Design linkers with different chemical bonds (e.g., esters, amides, carbamates) and evaluate their stability at different pH values and in the presence of relevant enzymes.
Incomplete or slow conversion of the prodrug to active this compound at the target site. The chosen linker is not susceptible to the activating mechanism (e.g., specific enzymes at the tumor site).Investigate the enzymatic profile of the target tissue and design a linker that is a substrate for a highly expressed enzyme.
The prodrug has poor access to the activating enzyme.Modify the promoiety to improve the cellular uptake and subcellular localization of the prodrug.
Toxicity of the prodrug or its byproducts. The promoiety itself is toxic.Select a biocompatible and non-toxic promoiety.
The cleavage of the linker generates a toxic byproduct.Design the linker chemistry to ensure that the cleavage products are inert.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the development of bioavailable this compound formulations. These are based on established protocols for Daunorubicin and can be adapted for this compound.

Protocol 1: Preparation of this compound-Loaded Liposomes using a Remote Loading Method

Objective: To encapsulate this compound into liposomes with high efficiency.

Materials:

  • This compound hydrochloride

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Ammonium sulfate solution (250 mM)

  • Sephadex G-50 column

  • Phosphate-buffered saline (PBS), pH 7.4

Method:

  • Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform.

  • Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.

  • Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing to form multilamellar vesicles (MLVs).

  • Subject the MLV suspension to several freeze-thaw cycles to form unilamellar vesicles.

  • Extrude the liposome suspension through polycarbonate membranes (e.g., 100 nm pore size) to obtain a uniform size distribution.

  • Remove the extra-liposomal ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column equilibrated with PBS.

  • Add the this compound solution to the liposome suspension and incubate at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC) for 30 minutes to facilitate drug loading.

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Determine the encapsulation efficiency by measuring the concentration of this compound in the liposomes and in the total formulation.

Protocol 2: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of this compound from a nanoformulation.

Materials:

  • This compound-loaded nanoformulation

  • Release media (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator

Method:

  • Place a known amount of the this compound nanoformulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

The following diagrams illustrate key concepts and workflows related to enhancing the bioavailability of this compound.

Bioavailability_Strategies cluster_strategies Strategies to Enhance Bioavailability cluster_outcomes Desired Outcomes This compound This compound Nanoformulations Nanoformulations This compound->Nanoformulations Encapsulation Prodrug Approach Prodrug Approach This compound->Prodrug Approach Chemical Modification Improved Solubility Improved Solubility Nanoformulations->Improved Solubility Reduced Toxicity Reduced Toxicity Nanoformulations->Reduced Toxicity Targeted Delivery Targeted Delivery Nanoformulations->Targeted Delivery Enhanced Permeability Enhanced Permeability Prodrug Approach->Enhanced Permeability Prodrug Approach->Targeted Delivery

Caption: Strategies for enhancing this compound bioavailability.

Experimental_Workflow Start Start Formulation Formulation of This compound (e.g., Liposomes, Nanoparticles) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization InVitro In Vitro Studies (Drug Release, Cell Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo DataAnalysis Data Analysis and Optimization InVivo->DataAnalysis DataAnalysis->Formulation Iterative Optimization End End DataAnalysis->End

Caption: A typical experimental workflow for formulation development.

Troubleshooting_Logic Problem Problem Identified (e.g., Low Encapsulation) Cause_Formulation Formulation Parameter? (e.g., Lipid Ratio, pH) Problem->Cause_Formulation Cause_Process Process Parameter? (e.g., Stirring Speed, Temp) Problem->Cause_Process Solution_Formulation Modify Formulation (e.g., Adjust pH) Cause_Formulation->Solution_Formulation Yes Solution_Process Optimize Process (e.g., Control Temperature) Cause_Process->Solution_Process Yes Re-evaluate Re-evaluate Characteristics Solution_Formulation->Re-evaluate Solution_Process->Re-evaluate

Caption: A logical approach to troubleshooting formulation issues.

References

managing off-target effects of 5-Iminodaunorubicin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iminodaunorubicin. The information is designed to help manage and understand its off-target effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Daunorubicin?

This compound is a quinone-modified analog of Daunorubicin, an anthracycline antibiotic used in cancer chemotherapy.[1][2] The primary difference lies in the modification of the quinone ring, which significantly reduces its cardiotoxic properties compared to the parent compound.[1][2][3] While retaining its anti-leukemic activity, this compound shows a decreased capacity to generate reactive oxygen species (ROS), a key factor in anthracycline-induced cardiotoxicity.[1]

Q2: What is the primary mechanism of action of this compound?

Similar to other anthracyclines, the primary mechanism of action for this compound is the inhibition of topoisomerase II and intercalation into DNA.[2][4][5] This disruption of DNA replication and repair processes leads to cytotoxicity in rapidly dividing cancer cells.

Q3: What are the known off-target effects of this compound?

While having reduced cardiotoxicity, this compound may still exhibit other off-target effects common to anthracyclines, albeit potentially to a lesser extent. These can include:

  • Alterations in Cellular Signaling: Like its parent compound, it may influence signaling pathways such as the sphingomyelin-ceramide pathway and affect the localization of membrane-associated proteins like G proteins and protein kinase C.[6][7]

  • Mitochondrial Dysfunction: Anthracyclines are known to impact mitochondrial function, which can contribute to cellular stress.

  • General Cytotoxicity: Beyond its intended cancer cell targets, high concentrations can be toxic to non-cancerous cells.

Q4: How should this compound be stored and handled?

This compound, like other anthracyclines, is sensitive to light.[8] It should be stored protected from light and at a low temperature, as recommended by the supplier. For cell culture experiments, it is crucial to ensure its solubility in the chosen media to avoid precipitation.[2][5] Reconstituted solutions should be used promptly or stored under conditions that prevent degradation.

Troubleshooting Guides

Problem 1: Unexpectedly High Cytotoxicity in Control (Non-Cancerous) Cell Lines

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Concentration Verify the stock solution concentration and the final dilution in your assay. Perform a dose-response curve to determine the optimal concentration for your specific cell line.
Compound Precipitation Visually inspect the culture media for any signs of precipitation after adding this compound. If precipitation is observed, consider using a different solvent or a lower final concentration. Ensure the final solvent concentration (e.g., DMSO) is not toxic to your cells.[2][5]
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to chemotherapeutic agents. Consider using a cell line with known resistance as a negative control.
Contamination Rule out microbial contamination of your cell culture, which can cause non-specific cell death.[5]
Problem 2: Inconsistent Results in Topoisomerase II Activity Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Enzyme Inactivity Ensure the topoisomerase II enzyme is active by including a positive control inhibitor (e.g., etoposide). Use a fresh aliquot of the enzyme if inactivity is suspected.[6]
Incorrect Buffer Conditions Verify the composition and pH of the reaction buffer. Topoisomerase II activity is sensitive to buffer conditions.[9]
ATP Degradation ATP is required for topoisomerase II activity. Use freshly prepared ATP solutions for each experiment.[6]
Drug-Solvent Interference Ensure the solvent used to dissolve this compound (e.g., DMSO) does not inhibit the enzyme at the final concentration used in the assay.[10]
Problem 3: High Background Fluorescence in Cellular Uptake Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Autofluorescence Some cell types exhibit high intrinsic fluorescence. Analyze unstained cells to determine the baseline autofluorescence.[11]
Compound Sticking to Plasticware Pre-coat plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding of the fluorescent compound.
Inadequate Washing Increase the number and stringency of washing steps after incubation with this compound to remove unbound compound.[4]
Incorrect Filter Sets Ensure that the excitation and emission filters on the fluorescence microscope or plate reader are appropriate for the specific fluorophore used.[7]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Target cells in culture

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the drug).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

In Vitro Cardiotoxicity Assessment using iPSC-Derived Cardiomyocytes

This protocol provides a framework for assessing the potential cardiotoxic effects of this compound.

Materials:

  • Human iPSC-derived cardiomyocytes (hiPSC-CMs)

  • Appropriate culture medium for hiPSC-CMs

  • Multi-well plates suitable for microscopy or impedance measurements

  • This compound

  • Fluorescent dyes for viability (e.g., Calcein-AM) and apoptosis (e.g., Annexin V)

  • Microscope with live-cell imaging capabilities or a microelectrode array (MEA) system

Procedure:

  • Culture hiPSC-CMs on appropriate plates until they form a spontaneously beating syncytium.[12]

  • Treat the cells with various concentrations of this compound. Include a positive control for cardiotoxicity (e.g., Doxorubicin) and a vehicle control.

  • Functional Assessment (MEA): Monitor the beating frequency and field potential duration of the cardiomyocytes over time.[12]

  • Structural Assessment (High-Content Imaging): After treatment, stain the cells with viability and apoptosis markers. Acquire and analyze images to quantify cell death and morphological changes.

  • Biochemical Assessment: Collect cell lysates to measure markers of cardiac stress or damage (e.g., reactive oxygen species generation, mitochondrial membrane potential).

Visualizations

Signaling Pathways Potentially Affected by this compound

Anthracycline_Signaling This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition This compound->Topoisomerase_II_Inhibition Cell_Membrane Cell Membrane Interaction This compound->Cell_Membrane DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Sphingomyelin_Ceramide Sphingomyelin-Ceramide Pathway Cell_Membrane->Sphingomyelin_Ceramide PKC_Activation PKC Activation Sphingomyelin_Ceramide->PKC_Activation Downstream_Signaling Altered Downstream Signaling PKC_Activation->Downstream_Signaling Downstream_Signaling->Apoptosis

Caption: Potential signaling pathways affected by this compound.

Experimental Workflow for Assessing Off-Target Cytotoxicity

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer and Non-Cancer Cell Lines Compound_Dilution Prepare Serial Dilutions of this compound Cell_Seeding->Compound_Dilution Incubation Treat Cells for 24-72 hours Compound_Dilution->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay LDH_Assay Perform LDH Assay (Optional) Incubation->LDH_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation Selectivity_Index Determine Selectivity Index IC50_Calculation->Selectivity_Index

Caption: Workflow for evaluating the cytotoxic off-target effects.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Logic Inconsistent_Results Inconsistent Experimental Results Check_Reagents Verify Reagent Stability and Concentration Inconsistent_Results->Check_Reagents Check_Protocol Review Experimental Protocol for Deviations Inconsistent_Results->Check_Protocol Check_Cells Assess Cell Health and Passage Number Inconsistent_Results->Check_Cells Check_Equipment Calibrate and Validate Equipment Inconsistent_Results->Check_Equipment Reagent_Issue Reagent Issue Identified Check_Reagents->Reagent_Issue Protocol_Error Protocol Error Identified Check_Protocol->Protocol_Error Cell_Issue Cell Issue Identified Check_Cells->Cell_Issue Equipment_Issue Equipment Issue Identified Check_Equipment->Equipment_Issue

Caption: A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: 5-Iminodaunorubicin DNA Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with 5-Iminodaunorubicin and its interaction with DNA.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's interaction with DNA?

A1: this compound, like its parent compound daunorubicin, is a DNA intercalator.[1][2] This means it inserts itself between the base pairs of the DNA double helix. This intercalation leads to the inhibition of topoisomerase II, an enzyme crucial for relieving DNA supercoiling during replication and transcription.[1][2] By stabilizing the topoisomerase II-DNA complex after DNA cleavage, it prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, apoptosis.

Q2: How does the 5-imino modification affect its properties compared to daunorubicin?

A2: The 5-imino group is a modification of the quinone moiety of daunorubicin. This modification has been shown to reduce the cardiotoxic properties of the drug.[3] While it retains antileukemic activity, the 5-imino analogue exhibits different pharmacokinetics, with a more rapid uptake and efflux from cells compared to adriamycin.[1] This modification also influences its interaction with iron and the production of reactive oxygen species.[4]

Q3: Which techniques are most suitable for studying the DNA binding of this compound?

A3: Several biophysical techniques can be employed to characterize the DNA binding of this compound. These include:

  • Fluorescence Quenching/Titration: To determine the binding affinity (Kd).

  • Circular Dichroism (CD) Spectroscopy: To assess conformational changes in DNA upon binding.[5][6]

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).

  • DNase I Footprinting: To identify the specific DNA sequence preferences for binding.[7][8]

Q4: Are there known cellular signaling pathways activated by anthracyclines like this compound?

A4: Yes, daunorubicin has been shown to activate multiple signaling pathways, which are likely relevant for this compound as well. One of the key pathways is the sphingomyelinase-initiated sphingomyelin-ceramide pathway, which is involved in triggering apoptosis.[9] Other pathways include the activation of mitogen-activated protein kinases (MAPK) and stress-activated protein/c-Jun N-terminal kinase (SAPK/JNK), as well as the involvement of transcription factors like NF-κB and the Fas/Fas-ligand system.[9]

Data Presentation

Table 1: Binding Affinity of Daunorubicin to DNA

TechniqueDNA SourceBuffer ConditionsBinding Constant (K) (M⁻¹)Reference
Optical MethodCalf Thymus DNA10% serum, 37°C0.10 - 0.12 x 10⁶[10]
FluorescenceCalf Thymus DNANot specified0.66 x 10⁵[11]

Table 2: Thermodynamic Parameters of Daunorubicin Binding to DNA

TechniqueDNA SourceTemperature (°C)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)Stoichiometry (n)Reference
Isothermal Titration CalorimetryCalf Thymus DNA25-8.5-10.2~0.25[12]

Experimental Workflows and Signaling Pathways

Experimental_Workflow General Experimental Workflow for this compound-DNA Binding Studies cluster_initial Initial Characterization cluster_binding_affinity Binding Affinity cluster_thermodynamics Thermodynamics cluster_structural_changes Structural Changes cluster_sequence_specificity Sequence Specificity A Prepare this compound Stock Solution C Determine Concentrations (Spectrophotometry) A->C B Prepare DNA Stock Solution (e.g., Calf Thymus DNA) B->C D Fluorescence Quenching Titration C->D F Isothermal Titration Calorimetry (ITC) C->F H Circular Dichroism (CD) Spectroscopy C->H J DNase I Footprinting C->J E Calculate Binding Constant (Kd) D->E G Determine ΔH, ΔS, n E->G Compare Kd F->G I Analyze DNA Conformational Changes G->I Correlate Thermodynamics with Structural Changes H->I K Identify Protected DNA Regions I->K Relate Conformational Changes to Sequence Specificity J->K

General workflow for characterizing this compound-DNA interactions.

Mechanism_of_Action Mechanism of Action of this compound drug This compound intercalation Intercalation between DNA Base Pairs drug->intercalation Binds to dna DNA Double Helix dna->intercalation complex Ternary Complex (Drug-DNA-TopoII) intercalation->complex topoII Topoisomerase II topoII->complex Stabilizes dsb Double-Strand Breaks complex->dsb Prevents re-ligation apoptosis Apoptosis dsb->apoptosis Induces

Mechanism of this compound's cytotoxic action.

Sphingomyelin_Ceramide_Pathway Daunorubicin-Induced Sphingomyelin-Ceramide Signaling Pathway daunorubicin Daunorubicin (and likely this compound) smase Neutral Sphingomyelinase (nSMase) daunorubicin->smase Activates ceramide Ceramide smase->ceramide Hydrolyzes Sphingomyelin to sphingomyelin Sphingomyelin sphingomyelin->ceramide downstream Downstream Effectors (e.g., CAPK, c-Raf, JNK) ceramide->downstream Activates apoptosis Apoptosis downstream->apoptosis Leads to

Simplified diagram of the sphingomyelin-ceramide apoptotic pathway.

Troubleshooting Guides

Fluorescence Quenching/Titration Assay
Problem Possible Cause Solution
No or weak fluorescence quenching 1. Incorrect excitation/emission wavelengths. 2. This compound concentration is too low. 3. DNA concentration is too high. 4. pH or ionic strength of the buffer is not optimal.1. Scan for the optimal excitation and emission wavelengths of this compound in your buffer. 2. Increase the concentration of this compound. 3. Decrease the initial DNA concentration. 4. Perform the assay in a range of pH (e.g., 6.5-8.0) and salt concentrations (e.g., 50-150 mM NaCl) to find the optimal conditions.
Precipitation observed during titration 1. This compound or DNA is aggregating at the concentrations used. 2. Buffer incompatibility.1. Lower the concentrations of both the drug and DNA. 2. Ensure all components are fully dissolved in the buffer before starting the titration. Consider adding a small amount of a non-interfering solvent if solubility is an issue, but perform appropriate controls.
High background fluorescence 1. Contaminated buffer or cuvette. 2. Autofluorescence of other components in the assay.1. Use high-purity water and reagents for buffer preparation. Thoroughly clean the cuvette. 2. Run a control titration with buffer alone to determine the background fluorescence.
Inconsistent or non-reproducible results 1. Photobleaching of this compound. 2. Temperature fluctuations. 3. Pipetting errors.1. Minimize the exposure of the sample to the excitation light. Use a shutter if available. 2. Use a temperature-controlled fluorometer. 3. Use calibrated pipettes and ensure thorough mixing after each addition of DNA.
Circular Dichroism (CD) Spectroscopy
Problem Possible Cause Solution
Noisy spectrum 1. Low signal-to-noise ratio. 2. High absorbance of the sample or buffer. 3. Sample aggregation.1. Increase the scanning time or the number of accumulations. 2. Ensure the total absorbance of the sample is within the optimal range of the instrument (usually < 1.0). Dilute the sample or use a shorter pathlength cuvette. Choose a buffer with low absorbance in the far-UV region.[13] 3. Centrifuge or filter the sample before analysis.
No significant change in CD signal upon drug addition 1. The binding of this compound does not induce a significant conformational change in the DNA. 2. Insufficient concentration of the drug.1. This is a valid experimental result. Consider complementary techniques like ITC or fluorescence quenching. 2. Increase the concentration of this compound in the titration.
Distorted CD spectrum 1. Light scattering due to sample aggregation. 2. Cuvette is not properly cleaned or aligned.1. Centrifuge or filter the sample. 2. Thoroughly clean the cuvette with appropriate solvents and ensure it is placed correctly in the sample holder.
Isothermal Titration Calorimetry (ITC)
Problem Possible Cause Solution
No or very small heat changes observed 1. The binding enthalpy (ΔH) is close to zero. 2. The binding affinity is too low for the concentrations used.1. This is a possible thermodynamic outcome. The binding is likely entropy-driven. 2. Increase the concentrations of both this compound and DNA.
Large, erratic peaks not related to binding 1. Air bubbles in the syringe or cell. 2. Buffer mismatch between the syringe and the cell.1. Thoroughly degas all solutions before loading. 2. Dialyze both the drug and the DNA against the same buffer batch overnight.
Sigmoidal curve is too steep or too shallow 1. The 'c-window' (c = n * Ka * [M], where n is stoichiometry, Ka is association constant, and [M] is macromolecule concentration) is outside the optimal range (typically 10-1000).1. If the curve is too steep (high c-value), decrease the concentration of the macromolecule (DNA) in the cell. If the curve is too shallow (low c-value), increase the concentration of the DNA in the cell and/or the drug in the syringe.
Precipitation during the experiment 1. The complex of this compound and DNA is not soluble at the concentrations used.1. Reduce the concentrations of the reactants. Perform solubility tests before the ITC experiment.
DNase I Footprinting
Problem Possible Cause Solution
No footprint observed 1. This compound does not have a strong sequence preference. 2. The drug concentration is too low. 3. DNase I digestion is too harsh.1. This could be a valid result. 2. Increase the concentration of this compound. 3. Optimize the DNase I concentration and digestion time to achieve partial digestion of the DNA.
Smearing of the DNA bands on the gel 1. DNA degradation. 2. Gel electrophoresis issues.1. Ensure all solutions are nuclease-free. Keep samples on ice. 2. Use freshly prepared gels and running buffer. Ensure the gel runs at a constant temperature.
Uniform decrease in band intensity with increasing drug concentration 1. Non-specific binding of this compound to the DNA.1. This may indicate a lack of strong sequence specificity. Analyze the data carefully for any subtle differences in band intensity.

Experimental Protocols

Fluorescence Quenching Titration

Objective: To determine the DNA binding affinity (Kd) of this compound by monitoring the quenching of its intrinsic fluorescence upon titration with DNA.

Materials:

  • This compound

  • Calf Thymus DNA (or other DNA of interest)

  • Binding Buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

  • Fluorometer and quartz cuvettes

Protocol:

  • Prepare a stock solution of this compound in the binding buffer and determine its concentration spectrophotometrically.

  • Prepare a concentrated stock solution of DNA in the binding buffer and determine its concentration.

  • Set the fluorometer to the optimal excitation and emission wavelengths for this compound.

  • Add a known volume of the this compound solution (e.g., 2 µM) to the cuvette and record the initial fluorescence intensity (F₀).

  • Add small aliquots of the DNA stock solution to the cuvette, mix gently, and allow the system to equilibrate (e.g., 2-5 minutes).

  • Record the fluorescence intensity (F) after each addition of DNA.

  • Continue the titration until the fluorescence intensity reaches a plateau.

  • Correct the fluorescence data for dilution by multiplying each F value by (V₀ + Vi) / V₀, where V₀ is the initial volume and Vi is the total volume of DNA solution added.

  • Plot the change in fluorescence (F₀ - F) against the DNA concentration.

  • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the conformational changes of DNA upon binding to this compound.

Materials:

  • This compound

  • DNA (e.g., Calf Thymus DNA)

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.2)

  • CD Spectropolarimeter and quartz cuvettes of appropriate pathlength (e.g., 1 cm)

Protocol:

  • Prepare solutions of DNA (e.g., 50 µM) and this compound in the CD buffer.

  • Record the CD spectrum of the buffer alone as a baseline.

  • Record the CD spectrum of the DNA solution alone in the far-UV range (e.g., 200-320 nm).

  • Add increasing concentrations of this compound to the DNA solution.

  • After each addition, mix gently, allow to equilibrate, and record the CD spectrum.

  • Subtract the buffer baseline from all spectra.

  • Analyze the changes in the CD signal, particularly the positive band around 275 nm and the negative band around 245 nm, which are characteristic of B-form DNA.[13]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (Kd, n, ΔH, ΔS) of the this compound-DNA interaction.

Materials:

  • This compound

  • DNA

  • ITC buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.4)

  • Isothermal Titration Calorimeter

Protocol:

  • Prepare a solution of DNA (e.g., 20-50 µM) in the ITC buffer and a more concentrated solution of this compound (e.g., 200-500 µM) in the same buffer.

  • Thoroughly degas both solutions.

  • Load the DNA solution into the sample cell and the this compound solution into the injection syringe.

  • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical starting temperature is 25°C.

  • Perform an initial small injection to remove any air from the syringe tip, and then proceed with the titration.

  • Perform a control titration by injecting the this compound solution into the buffer-filled sample cell to determine the heat of dilution.

  • Subtract the heat of dilution from the binding data.

  • Fit the integrated heat data to a suitable binding model to obtain the thermodynamic parameters.

DNase I Footprinting

Objective: To identify the DNA sequence preferences of this compound.[7]

Materials:

  • DNA fragment of interest, end-labeled with a radioactive or fluorescent tag

  • This compound

  • DNase I

  • DNase I reaction buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.9)

  • Stop solution (e.g., EDTA, formamide, loading dyes)

  • Polyacrylamide gel electrophoresis (PAGE) setup

Protocol:

  • Prepare the end-labeled DNA probe.

  • Incubate the DNA probe with increasing concentrations of this compound in the reaction buffer for a sufficient time to allow binding to reach equilibrium.

  • Include a control reaction with no drug.

  • Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short, optimized time to achieve partial DNA cleavage.[8]

  • Stop the reaction by adding the stop solution.

  • Denature the DNA fragments by heating.

  • Separate the DNA fragments by denaturing PAGE.

  • Visualize the DNA bands by autoradiography or fluorescence imaging.

  • The "footprint" is the region on the gel where the DNA is protected from DNase I cleavage by the bound drug, appearing as a gap in the ladder of bands compared to the no-drug control. Analyze the sequence of the footprint to determine the binding site.

References

Technical Support Center: 5-Iminodaunorubicin Experimental Inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results involving 5-Iminodaunorubicin. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, a quinone-modified anthracycline, primarily acts through two main mechanisms:

  • DNA Intercalation: It inserts itself between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription.[1]

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils. This leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death.[1]

Unlike its parent compound, daunorubicin, this compound is designed to have reduced capacity for generating reactive oxygen species (ROS), which is often associated with the cardiotoxicity of anthracyclines.[1]

Q2: Why am I observing lower than expected cytotoxicity (higher IC50 values) with this compound?

A2: Several factors can contribute to lower than expected cytotoxicity:

  • Drug Stability and Storage: this compound, like other anthracyclines, can be sensitive to light and pH changes. Improper storage or handling can lead to degradation. It is recommended to store stock solutions at -20°C or -80°C, protected from light, and to prepare fresh dilutions for each experiment.

  • Cell Line Specificity: Different cell lines exhibit varying sensitivities to anticancer agents due to differences in drug uptake/efflux, metabolism, and the status of DNA repair pathways.

  • Cell Culture Conditions: High cell density can lead to increased chemoresistance. Ensure that cells are in the exponential growth phase during treatment.

  • Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the drug, leading to resistance.

Q3: My apoptosis assay results are inconsistent. What are the potential causes?

A3: Inconsistencies in apoptosis assays (e.g., Annexin V/PI staining) can arise from:

  • Timing of Analysis: The window for detecting early apoptosis (Annexin V positive, PI negative) can be narrow. Late apoptotic or necrotic cells will be positive for both stains. It is crucial to perform time-course experiments to identify the optimal time point for analysis.

  • Cell Handling: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive PI staining.

  • Reagent Quality and Concentration: Ensure that Annexin V and PI reagents are not expired and are used at the recommended concentrations.

  • Flow Cytometer Settings: Incorrect compensation settings for multi-color fluorescence can lead to inaccurate population gating.

Q4: I am not seeing the expected cell cycle arrest. What should I check?

A4: Issues with cell cycle analysis (e.g., propidium iodide staining) can be due to:

  • Drug Concentration and Treatment Duration: The concentration of this compound and the length of exposure can influence the specific phase of cell cycle arrest. Higher concentrations of the parent compound, daunorubicin, have been shown to cause G2/M arrest.[2] Shorter or lower concentration treatments may not induce a detectable arrest.

  • Cell Fixation: Inadequate or improper cell fixation with ethanol can lead to poor DNA staining and broad, unresolvable peaks in the cell cycle histogram.

  • RNase Treatment: Propidium iodide also binds to double-stranded RNA. Incomplete RNase treatment can result in a high background signal and interfere with the resolution of cell cycle phases.[3][4]

  • Cell Aggregates: Clumped cells can be misinterpreted as cells in the G2/M phase, leading to an overestimation of this population. Ensure a single-cell suspension before analysis.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT, SRB)
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a uniform number of viable cells are seeded in each well. Use a cell counter and assess viability (e.g., with trypan blue) before seeding.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to altered drug concentrations. Fill the outer wells with sterile PBS or media.
Precipitation of this compound Visually inspect the media for any drug precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent for the stock solution or reducing the final concentration.
Incomplete Drug Dissolution Ensure the drug is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture medium. Vortex the stock solution thoroughly.
Variations in Incubation Time Adhere strictly to the planned incubation times for drug treatment. Small variations can lead to significant differences in cell viability.
Issue 2: Difficulty in Detecting DNA Intercalation
Potential Cause Troubleshooting Step
Low Signal-to-Noise Ratio in Fluorescence Displacement Assay Optimize the concentrations of the fluorescent dye (e.g., ethidium bromide) and DNA. Ensure the buffer conditions (pH, ionic strength) are optimal for both dye-DNA binding and drug-DNA interaction.
Inappropriate Wavelengths for Fluorescence Measurement Verify the excitation and emission wavelengths for the chosen fluorescent dye.
Nuclease Contamination Ensure all solutions and equipment are sterile and nuclease-free to prevent DNA degradation.
Competition from Other DNA Binding Molecules Be aware of any components in the reaction buffer (e.g., certain proteins) that might compete with this compound for DNA binding.
Issue 3: Inconclusive Topoisomerase II Inhibition Assay Results
Potential Cause Troubleshooting Step
Inactive Topoisomerase II Enzyme Use a fresh batch of enzyme or test the activity of the current batch with a known topoisomerase II inhibitor as a positive control.
Suboptimal Reaction Conditions Ensure the reaction buffer contains the necessary cofactors for topoisomerase II activity, such as ATP and MgCl2. Optimize the incubation time and temperature.
Incorrect Gel Electrophoresis Conditions Use the appropriate agarose concentration and running buffer to resolve the different DNA topoisomers (supercoiled, relaxed, and linear).
Drug Concentration Range Test a wide range of this compound concentrations to determine the inhibitory range.
Issue 4: Unreliable Measurement of Reactive Oxygen Species (ROS)
Potential Cause Troubleshooting Step
Autofluorescence of this compound Run a control with this compound alone (without the ROS indicator dye) to check for any intrinsic fluorescence at the detection wavelength.
Dye Instability or Photobleaching Protect the ROS-sensitive dye (e.g., DCFDA) from light as much as possible during the experiment. Prepare fresh dye solutions for each experiment.
Non-specific Dye Oxidation Be aware that some ROS indicators can be oxidized by factors other than the specific ROS of interest. Include appropriate positive and negative controls in your experiment.[5]
Cellular autofluorescence Include an unstained cell control to assess the baseline autofluorescence of your cells.

Quantitative Data Summary

Note: Specific quantitative data for this compound is limited in publicly available literature. The following tables provide data for the parent compound, daunorubicin, to serve as a reference point. Researchers should determine these values empirically for this compound in their specific experimental systems.

Table 1: IC50 Values of Daunorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HL-60Acute Promyelocytic Leukemia0.01 - 0.03Not Specified
K562Chronic Myelogenous LeukemiaNot SpecifiedNot Specified
MOLT-4Acute Lymphoblastic LeukemiaNot SpecifiedNot Specified
PC3Prostate Cancer0.08724

Source: Data extrapolated from various sources for daunorubicin. Actual values for this compound may differ.

Table 2: Effect of Daunorubicin on Cell Cycle Distribution in HL-60 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control553510
Daunorubicin (3.0 x 10⁻⁸ M)DecreasedDecreasedIncreased

Source: Based on qualitative descriptions from Chikayama et al., 1998 for daunorubicin.[2]

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the determined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Use appropriate controls (unstained, Annexin V only, PI only) for setting up compensation and gates.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Visualizations

Signaling_Pathway cluster_drug_action This compound Action cluster_cellular_response Cellular Response cluster_outcome Outcome Drug This compound DNA_Intercalation DNA Intercalation Drug->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Drug->TopoII_Inhibition DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->CellCycleArrest Cell_Death Cell Death Apoptosis->Cell_Death CellCycleArrest->Apoptosis

Caption: Mechanism of this compound-induced cell death.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture (Exponential Growth) Treatment Drug Treatment (Time-course & Dose-response) Cell_Culture->Treatment Drug_Prep This compound Preparation Drug_Prep->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General experimental workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent Experimental Results Drug_Issues Drug Stability/ Preparation Inconsistent_Results->Drug_Issues Cell_Issues Cell Culture/ Handling Inconsistent_Results->Cell_Issues Assay_Issues Assay Protocol/ Execution Inconsistent_Results->Assay_Issues Check_Storage Verify Drug Storage & Fresh Dilutions Drug_Issues->Check_Storage Optimize_Culture Standardize Cell Seeding & Growth Phase Cell_Issues->Optimize_Culture Review_Protocol Review & Optimize Assay Protocol Assay_Issues->Review_Protocol Run_Controls Include Proper Positive/Negative Controls Assay_Issues->Run_Controls

References

Technical Support Center: Improving the Therapeutic Index of 5-Iminodaunorubicin (5-IDN)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iminodaunorubicin (5-IDN). Our goal is to help you overcome common experimental challenges and optimize your research outcomes.

Frequently Asked Questions (FAQs)

1. What is this compound (5-IDN) and how does it differ from Daunorubicin?

This compound is a quinone-modified analog of the anthracycline antibiotic, daunorubicin.[1] The key structural difference is the substitution of the C5-carbonyl group with an imino group. This modification is crucial as it reduces the cardiotoxic properties associated with daunorubicin, a major dose-limiting side effect.[1] While retaining anti-leukemic activity, 5-IDN is designed to have an improved therapeutic index.[1]

2. What is the primary mechanism of action for 5-IDN?

Like its parent compound, daunorubicin, 5-IDN is understood to exert its anticancer effects primarily through two mechanisms:

  • DNA Intercalation: The planar aromatic rings of the molecule insert between DNA base pairs, disrupting the normal helical structure and interfering with DNA replication and transcription.[2]

  • Topoisomerase II Inhibition: 5-IDN stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for resolving DNA topological problems during replication.[2][3][4] This stabilization prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately triggering apoptosis (programmed cell death).[3]

3. What are the main strategies to improve the therapeutic index of 5-IDN?

Improving the therapeutic index of 5-IDN involves enhancing its efficacy against cancer cells while minimizing its toxicity to healthy tissues. The main strategies include:

  • Structural Modifications: Synthesizing derivatives of 5-IDN, such as N-enamine derivatives, can potentially increase anti-leukemic activity.[5][6]

  • Drug Delivery Systems: Encapsulating 5-IDN in carriers like liposomes or nanoparticles can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissues and reduced systemic toxicity.[7][8]

  • Combination Therapies: Using 5-IDN in conjunction with other chemotherapeutic agents can create synergistic effects, allowing for lower, less toxic doses of each drug.

4. How does the cardiotoxicity of 5-IDN compare to Daunorubicin?

Studies have shown that 5-IDN is significantly less cardiotoxic than daunorubicin.[1] The modification of the quinone moiety in 5-IDN is believed to be responsible for this reduced cardiotoxicity, potentially through a free-radical-independent mechanism.[9]

5. What are the general stability and storage recommendations for 5-IDN?

As an anthracycline analog, 5-IDN is expected to be sensitive to light and pH changes. It is recommended to store 5-IDN solutions protected from light. While specific stability data for 5-IDN is limited, its parent compound, daunorubicin, is stable for extended periods when stored in appropriate solutions at 4°C or frozen.[10] It is advisable to prepare fresh solutions for experiments whenever possible and to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Synthesis of 5-IDN Derivatives
Issue Possible Cause(s) Troubleshooting Steps
Low reaction yield - Incomplete reaction.- Degradation of starting materials or product.- Inefficient purification.- Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).- Ensure the use of dry solvents and an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.- Optimize purification methods, such as column chromatography or recrystallization, to minimize product loss.
Formation of multiple byproducts - Non-specific reactions.- Unstable intermediates.- Adjust reaction conditions (temperature, reaction time, catalyst) to favor the desired product.- Use protecting groups for reactive functional groups to prevent side reactions.
Difficulty in product characterization - Impurities in the final product.- Complex NMR or mass spectra.- Use multiple analytical techniques (NMR, Mass Spectrometry, IR, HPLC) to confirm the structure and purity.- Further purify the product if necessary.
Formulation of 5-IDN Nanoparticles/Liposomes
Issue Possible Cause(s) Troubleshooting Steps
Low drug encapsulation efficiency - Poor drug-lipid/polymer interaction.- Suboptimal formulation parameters (e.g., pH, temperature).- Drug precipitation during formulation.- Screen different lipid or polymer compositions to improve compatibility with 5-IDN.- Optimize the pH of the hydration buffer and the temperature during formulation.- Ensure the drug is fully dissolved before encapsulation.
Inconsistent particle size or high polydispersity index (PDI) - Inefficient homogenization or extrusion.- Aggregation of nanoparticles/liposomes.- Optimize the number of extrusion cycles or sonication time.- Adjust the formulation composition, such as adding pegylated lipids, to improve stability.- Ensure proper mixing during formulation.
Drug leakage from the formulation during storage - Instability of the lipid bilayer or polymer matrix.- Evaluate the stability of the formulation at different temperatures (e.g., 4°C and room temperature).- Consider lyophilization for long-term storage.
In Vitro Cell-Based Assays
Issue Possible Cause(s) Troubleshooting Steps
High variability in cytotoxicity data (e.g., IC50 values) - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Degradation of 5-IDN in culture medium.- Ensure a homogenous cell suspension and accurate cell counting before seeding.- Avoid using the outer wells of the plate or fill them with sterile media to minimize evaporation.- Prepare fresh dilutions of 5-IDN for each experiment and minimize exposure to light.
Unexpectedly low cytotoxicity - Cell line resistance to anthracyclines.- Low cellular uptake of 5-IDN.- Verify the sensitivity of the chosen cell line to anthracyclines using a positive control like daunorubicin.- Use fluorescence microscopy or flow cytometry to assess the cellular uptake of 5-IDN.

Data Presentation

Table 1: Comparative in vitro Cytotoxicity of Daunorubicin and its Analogs against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (ng/mL)Reference
DaunorubicinSK-BR-3Breast Adenocarcinoma5.9[11]
DaunorubicinDU-145Prostate Carcinoma10.4[11]
DoxorubicinSK-BR-3Breast Adenocarcinoma9.1[11]
DoxorubicinDU-145Prostate Carcinoma41.2[11]
Liposomal DaunorubicinSK-BR-3Breast Adenocarcinoma4.7[11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the established method for converting daunorubicin to its 5-imino analog.[1]

Materials:

  • Daunorubicin hydrochloride

  • Methanolic ammonia (saturated solution)

  • Anhydrous methanol

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., chloroform-methanol mixtures)

Procedure:

  • Dissolve daunorubicin hydrochloride in anhydrous methanol.

  • Add a saturated solution of methanolic ammonia to the daunorubicin solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the starting material), evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system.

  • Collect the fractions containing the desired product and evaporate the solvent.

  • Characterize the final product using NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Protocol 2: Preparation of Liposomal this compound (Adapted from Doxorubicin Liposome Preparation)

This protocol is a general guideline adapted from methods used for preparing liposomal doxorubicin and will require optimization for 5-IDN.[12][13][14]

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)

  • Chloroform

  • Ammonium sulfate solution

  • Sucrose solution

  • Dialysis membrane

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipids in chloroform in a round-bottom flask.

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with an ammonium sulfate solution by vortexing or sonication at a temperature above the lipid transition temperature.

  • Extrusion:

    • Subject the liposome suspension to multiple cycles of extrusion through polycarbonate membranes of decreasing pore size (e.g., 0.2 µm then 0.1 µm) to obtain unilamellar vesicles of a defined size.

  • Creation of Ion Gradient:

    • Remove the external ammonium sulfate by dialysis against a sucrose solution. This creates an ammonium sulfate gradient between the inside and outside of the liposomes.

  • Drug Loading:

    • Add the 5-IDN solution to the liposome suspension.

    • Incubate the mixture at an elevated temperature (e.g., 60°C) to facilitate the remote loading of the drug into the liposomes.

  • Purification:

    • Remove the unencapsulated 5-IDN by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering.

    • Quantify the encapsulation efficiency using a spectrophotometric or fluorometric assay.

Visualizations

Signaling_Pathway 5-IDN 5-IDN DNA_Intercalation DNA Intercalation 5-IDN->DNA_Intercalation Topoisomerase_II Topoisomerase II 5-IDN->Topoisomerase_II Inhibition Sphingomyelin_Hydrolysis Sphingomyelin Hydrolysis 5-IDN->Sphingomyelin_Hydrolysis JNK_Pathway JNK Pathway Activation 5-IDN->JNK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway Inactivation 5-IDN->PI3K_AKT_Pathway DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Ceramide_Generation Ceramide Generation Ceramide_Generation->Apoptosis Sphingomyelin_Hydrolysis->Ceramide_Generation JNK_Pathway->Apoptosis PI3K_AKT_Pathway->Apoptosis Inhibition of Survival

Caption: Proposed signaling pathway for 5-IDN induced apoptosis.

Experimental_Workflow cluster_Formulation Formulation cluster_Characterization Characterization cluster_Evaluation Evaluation Lipid_Film Lipid Film Hydration Extrusion Extrusion Lipid_Film->Extrusion Drug_Loading 5-IDN Loading Extrusion->Drug_Loading Purification Purification Drug_Loading->Purification Size_Zeta Size & Zeta Potential Purification->Size_Zeta EE Encapsulation Efficiency Size_Zeta->EE Release In Vitro Release EE->Release In_Vitro In Vitro Cytotoxicity Release->In_Vitro In_Vivo In Vivo Efficacy & Toxicity In_Vitro->In_Vivo

Caption: Experimental workflow for formulation and evaluation of 5-IDN.

Logical_Relationship Goal Improve Therapeutic Index of 5-IDN Strategy1 Structural Modifications Goal->Strategy1 Strategy2 Drug Delivery Systems Goal->Strategy2 Strategy3 Combination Therapy Goal->Strategy3 Outcome1 Increased Efficacy Strategy1->Outcome1 Strategy2->Outcome1 Outcome2 Reduced Toxicity Strategy2->Outcome2 Strategy3->Outcome1 Strategy3->Outcome2

Caption: Logical relationship of strategies to improve 5-IDN's therapeutic index.

References

Technical Support Center: 5-Iminodaunorubicin Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation and delivery of 5-Iminodaunorubicin. Given the limited specific data on this compound, information from its parent compound, daunorubicin, and other anthracyclines like doxorubicin is used as a proxy to address common formulation challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for effective delivery?

The primary challenges in formulating this compound, similar to other anthracyclines, include poor aqueous solubility, potential for chemical instability, and dose-limiting systemic toxicities.[1] These challenges necessitate the use of advanced drug delivery systems to improve its therapeutic index. Nanoparticle-based systems are a promising approach to enhance the accumulation of anticancer agents in tumor cells while reducing systemic distribution and associated side effects.[2]

Q2: What are the most common formulation strategies being explored for this compound and related compounds?

The most prevalent strategies focus on encapsulation within lipid-based or polymeric nanoparticles. These include:

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic and hydrophobic drugs. Liposomal formulations of related anthracyclines have been shown to alter drug distribution, reduce cardiotoxicity, and improve tumor accumulation.[3][4]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate the drug, offering controlled and targeted release.[5]

  • Magnetic Nanoparticles: These systems allow for targeted delivery to a specific site using an external magnetic field, potentially increasing drug concentration at the tumor while minimizing systemic exposure.[2]

Q3: How can I improve the encapsulation efficiency of this compound in my nanoparticle formulation?

Low encapsulation efficiency is a common issue. Here are a few strategies to consider:

  • Optimize Drug-Polymer/Lipid Ratio: The ratio of this compound to the encapsulating material is critical. Systematically varying this ratio can help identify the optimal loading capacity.

  • Method of Preparation: For liposomes, active loading techniques, such as creating a pH or ammonium sulfate gradient, can significantly improve the encapsulation of weakly basic drugs like anthracyclines. For polymeric nanoparticles, the choice of solvent and the method of nanoparticle formation (e.g., nanoprecipitation, emulsion-based methods) can impact drug loading.

  • Process Parameters: Factors like stirring speed, temperature, and the rate of solvent addition during nanoparticle formation can influence encapsulation efficiency.

Q4: What methods can I use to characterize my this compound-loaded nanoparticles?

A thorough characterization is crucial for reproducible results. Key techniques include:

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is commonly used to determine the average particle size and the broadness of the size distribution.

  • Surface Charge (Zeta Potential): This measurement helps predict the stability of the nanoparticle suspension.

  • Morphology: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide visualization of the nanoparticle shape and surface features.

  • Encapsulation Efficiency and Drug Loading: This is typically determined by separating the unencapsulated drug from the nanoparticles (e.g., by ultracentrifugation or dialysis) and quantifying the drug in either the supernatant or the nanoparticles using techniques like HPLC.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound
Symptom Possible Cause Suggested Solution
Drug precipitates during formulation.The aqueous solubility of this compound is exceeded.1. Utilize a co-solvent system: Initially dissolve the drug in a small amount of a water-miscible organic solvent before adding it to the aqueous phase of the formulation. 2. pH adjustment: The solubility of anthracyclines can be pH-dependent. Investigate the effect of pH on this compound solubility and adjust the formulation buffer accordingly. 3. Encapsulation in nanocarriers: Formulating the drug within liposomes or polymeric nanoparticles can significantly enhance its apparent aqueous solubility.[1]
Low drug loading in nanoparticles.Limited partitioning of the drug into the nanoparticle core or lipid bilayer.1. Select appropriate formulation components: For liposomes, choose lipids that favor interaction with the drug. For polymeric nanoparticles, select a polymer with suitable hydrophobicity. 2. Employ active loading techniques for liposomes: Create a transmembrane gradient (e.g., pH or ammonium sulfate) to drive the drug into the liposome core.
Issue 2: Nanoparticle Instability (Aggregation and Drug Leakage)
Symptom Possible Cause Suggested Solution
Particle size increases over time.Nanoparticle aggregation due to insufficient surface charge or steric stabilization.1. Optimize zeta potential: Aim for a zeta potential of at least ±20 mV for electrostatic stabilization. This can be influenced by the choice of lipids or polymers and the pH of the medium. 2. Incorporate PEGylation: The addition of polyethylene glycol (PEG) to the nanoparticle surface provides steric hindrance, preventing aggregation.
Premature drug release during storage or in vitro experiments.Instability of the nanoparticle structure or weak drug-carrier interaction.1. Optimize lipid composition for liposomes: Use lipids with a higher phase transition temperature (e.g., DSPC) to create a more rigid and less leaky bilayer. 2. Crosslink polymeric nanoparticles: For certain polymer systems, crosslinking the polymer chains can enhance stability and slow down drug release. 3. Lyophilization: Freeze-drying the nanoparticle formulation with a suitable cryoprotectant can improve long-term stability.

Quantitative Data Summary

Data for Daunorubicin and Doxorubicin formulations are presented as a proxy for this compound.

Formulation TypeDrugParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Magnetic NanoparticlesDaunorubicin~94High (not specified)High (not specified)[2]
Casein-based NanoparticlesDaunorubicin200-50050-805-12[5]
LiposomesDoxorubicin112.5 ± 10.393.71Not specified
GNP-loaded LiposomesDoxorubicin177.3 ± 33.987.44Not specified

Experimental Protocols

Protocol 1: Preparation of Daunorubicin-Loaded Magnetic Nanoparticles

This protocol is adapted from a study on daunorubicin and may require optimization for this compound.[2]

  • Synthesis of Oleic Acid-Coated Iron Oxide Nanoparticles:

    • Sequentially add 50 mL of ammonium hydroxide (25%) and 5 g of oleic acid to a suitable reaction vessel.

    • After 30 minutes, increase the temperature to 80°C and maintain for one hour.

    • Cool the reaction to room temperature and extract the oleic acid-coated iron oxide nanoparticles using a magnet.

    • Wash the nanoparticles with ethanol and then with deionized water.

    • Lyophilize the product and store at room temperature.

  • Drug Loading:

    • Prepare a hydrophobic daunorubicin solution by adding 12 µL of triethylamine to a 5 mg/mL methanolic solution of daunorubicin.

    • Add 600 µL of the hydrophobic drug solution dropwise to an aqueous dispersion of the magnetic nanoparticles (30 mg of nanoparticles in 7 mL of water) under vigorous magnetic stirring.

    • Continue stirring for 16 hours to allow the drug to partition into the oleic acid layer.

    • Separate the drug-loaded nanoparticles from the unloaded drug using a magnet.

Protocol 2: In Vitro Drug Release Study using Dialysis Method

This is a general protocol that should be optimized for your specific nanoparticle formulation.

  • Preparation:

    • Hydrate a dialysis membrane with an appropriate molecular weight cut-off (MWCO) according to the manufacturer's instructions. The MWCO should be large enough to allow free drug to pass through but small enough to retain the nanoparticles.

    • Prepare a release medium that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4) and ensures sink conditions (the concentration of the drug in the release medium should not exceed 10% of its saturation solubility).

  • Procedure:

    • Place a known amount of the this compound-loaded nanoparticle suspension into the dialysis bag and seal it.

    • Immerse the dialysis bag in a known volume of the release medium in a container placed in a shaking water bath or on a magnetic stirrer at 37°C.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of this compound in the collected aliquots using a suitable analytical method, such as HPLC or fluorescence spectroscopy.

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation drug This compound formulation Formulation Process (e.g., Thin Film Hydration, Nanoprecipitation) drug->formulation carrier Lipids or Polymers carrier->formulation nanoparticles Drug-Loaded Nanoparticles formulation->nanoparticles size Particle Size (DLS) nanoparticles->size zeta Zeta Potential nanoparticles->zeta morphology Morphology (TEM/SEM) nanoparticles->morphology ee Encapsulation Efficiency (HPLC) nanoparticles->ee release Drug Release Study nanoparticles->release stability Stability Assessment nanoparticles->stability

Caption: Experimental workflow for formulation and evaluation of this compound nanoparticles.

signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus daunorubicin Daunorubicin (proxy for this compound) sphingomyelinase Sphingomyelinase daunorubicin->sphingomyelinase activates pi3k_akt PI3K/AKT (pro-survival) daunorubicin->pi3k_akt inactivates ros Reactive Oxygen Species (ROS) daunorubicin->ros generates dna_intercalation DNA Intercalation daunorubicin->dna_intercalation topoisomerase_inhibition Topoisomerase II Inhibition daunorubicin->topoisomerase_inhibition ceramide Ceramide sphingomyelinase->ceramide generates jnk JNK (pro-apoptotic) ceramide->jnk activates apoptosis Apoptosis jnk->apoptosis pi3k_akt->apoptosis dna_damage DNA Damage ros->dna_damage dna_intercalation->dna_damage topoisomerase_inhibition->dna_damage dna_damage->apoptosis

Caption: Postulated signaling pathway of this compound leading to apoptosis.

References

troubleshooting poor cellular uptake of 5-Iminodaunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Iminodaunorubicin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the cellular uptake of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of cellular uptake for this compound?

A1: As a derivative of daunorubicin, this compound is expected to primarily enter cells via passive diffusion across the plasma membrane. This process is driven by the concentration gradient of the drug. Factors influencing passive diffusion include the physicochemical properties of the drug (such as lipophilicity and molecular size) and the characteristics of the cell membrane. Additionally, carrier-mediated transport, similar to that observed for daunorubicin, may also play a role.

Q2: How can I measure the cellular uptake of this compound?

A2: The intrinsic fluorescence of anthracyclines allows for the quantification of cellular uptake using methods such as fluorescence microscopy and flow cytometry. Fluorescence microscopy provides qualitative visualization of drug localization within the cell, while flow cytometry offers a quantitative measure of the mean fluorescence intensity across a cell population. High-performance liquid chromatography (HPLC) can also be used to quantify the intracellular drug concentration after cell lysis and extraction.

Q3: What are typical concentrations and incubation times for assessing cellular uptake?

A3: For in vitro studies with daunorubicin, concentrations typically range from 0.5 µM to 10 µM. Incubation times can vary from 30 minutes to 24 hours, depending on the cell type and experimental goals. It is recommended to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.

Q4: My cells are showing high autofluorescence. How can I mitigate this?

A4: High cellular autofluorescence can interfere with the detection of this compound. To minimize this, consider using phenol red-free culture medium during the experiment, as phenol red is a common source of background fluorescence. Additionally, including an unstained control group in your experiment is crucial to establish the baseline autofluorescence of your cells. When using fluorescence microscopy, selecting appropriate filters and imaging settings is also important.

Troubleshooting Guide: Poor Cellular Uptake

Problem: I am observing lower-than-expected intracellular fluorescence, suggesting poor uptake of this compound.

Below is a step-by-step guide to troubleshoot this

Validation & Comparative

A Comparative Analysis of the Cardiotoxicity of 5-Iminodaunorubicin and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity that can lead to severe and irreversible heart failure. This has spurred the development of doxorubicin analogs with the aim of retaining anti-tumor efficacy while mitigating cardiac damage. One such analog is 5-iminodaunorubicin, a quinone-modified derivative that has shown promise for reduced cardiotoxicity. This guide provides a detailed comparison of the cardiotoxic profiles of this compound and doxorubicin, supported by experimental data.

Executive Summary

Experimental evidence strongly suggests that this compound and its analogs are significantly less cardiotoxic than doxorubicin. In preclinical models, this compound and its doxorubicin counterpart, 13-deoxy, 5-iminodoxorubicin (DIDOX), demonstrate a markedly improved cardiac safety profile. This is evidenced by preserved cardiac function, reduced histological damage to the heart muscle, and a lack of interaction with key enzymes implicated in doxorubicin-induced cardiotoxicity.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from comparative studies.

Table 1: In Vivo Cardiac Function and Histopathology in a Chronic Rabbit Model

ParameterSaline (Control)Doxorubicin (DOX)13-deoxy, 5-iminodoxorubicin (DIDOX)
Left Ventricular Fractional Shortening (%) Maintained ~45%Decreased to ~30%Maintained ~45%
Histological Cardiac Injury Score (Apex) 0.5 ± 0.22.8 ± 0.30.8 ± 0.3
Histological Cardiac Injury Score (LV Free Wall) 0.4 ± 0.22.5 ± 0.40.6 ± 0.2

*p < 0.05 compared to Saline and DIDOX groups. Data are presented as mean ± SEM. Histological scores are based on a scale of 0 (no injury) to 4 (severe injury).

Table 2: In Vitro Topoisomerase IIβ Inhibition

CompoundEC₅₀ for Inhibition of Topoisomerase IIβ Decatenation
Doxorubicin40.1 μM
13-deoxy, 5-iminodoxorubicin (DIDOX)No effect up to 100 μM

Mechanisms of Cardiotoxicity and the Protective Role of the 5-Imino Modification

Doxorubicin's cardiotoxicity is multifactorial, with two prominent proposed mechanisms being the generation of reactive oxygen species (ROS) through redox cycling of its quinone moiety and the inhibition of topoisomerase IIβ in cardiomyocytes.

Doxorubicin-Induced Cardiotoxicity Signaling Pathway

DOX Doxorubicin Mitochondria Mitochondria DOX->Mitochondria Top2B Topoisomerase IIβ DOX->Top2B Inhibition SR Sarcoplasmic Reticulum DOX->SR ROS Reactive Oxygen Species (ROS) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Cardiomyocyte Apoptosis OxidativeStress->Apoptosis DNA_Damage DNA Double-Strand Breaks Top2B->DNA_Damage DNA_Damage->Apoptosis CardiacDysfunction Cardiac Dysfunction Apoptosis->CardiacDysfunction Ca_Overload Calcium Overload Ca_Overload->Apoptosis SR->Ca_Overload

Caption: Doxorubicin-induced cardiotoxicity pathways.

The modification of the quinone moiety at the C-5 position in this compound is thought to prevent the redox cycling that leads to ROS production. Furthermore, studies on its doxorubicin analog, DIDOX, have shown that it does not inhibit topoisomerase IIβ, a key event in doxorubicin-induced cardiomyocyte apoptosis. This dual mechanism of protection likely accounts for the significantly lower cardiotoxicity observed with 5-imino analogs.

Experimental Protocols

Chronic Anthracycline Cardiotoxicity in Rabbit Model

This protocol is designed to assess the long-term cardiac effects of anthracyclines.

cluster_0 Treatment Phase (13 weeks) cluster_1 Endpoint Analysis AnimalAcclimation Animal Acclimation (Rabbits) Baseline Baseline Measurements (Echocardiography) AnimalAcclimation->Baseline WeeklyInjections Weekly Intravenous Injections (DOX, DIDOX, or Saline) Baseline->WeeklyInjections WeeklyMonitoring Weekly Monitoring (Echocardiography, Blood Counts) WeeklyInjections->WeeklyMonitoring Repeated for 13 weeks Euthanasia Euthanasia WeeklyMonitoring->Euthanasia AtrialContractility Isolated Left Atrial Contractility Assay Euthanasia->AtrialContractility Histopathology Histopathological Scoring (Apex & LV Free Wall) Euthanasia->Histopathology

Caption: Experimental workflow for the chronic rabbit model.

  • Animal Model: Male New Zealand White rabbits are commonly used.

  • Drug Administration: Animals receive weekly intravenous injections of doxorubicin, this compound/DIDOX, or a saline control for a period of 13 weeks.

  • Cardiac Function Monitoring: Left ventricular fractional shortening and ejection fraction are monitored weekly via transthoracic echocardiography.

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized. Hearts are excised for histological analysis of cardiac injury and for in vitro assessment of left atrial contractility.

Topoisomerase IIβ Decatenation Assay

This in vitro assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase IIβ.

cluster_0 Reaction Setup cluster_1 Analysis Incubate Incubate kDNA with Topoisomerase IIβ & ATP AddCompound Add Test Compound (DOX or DIDOX) Incubate->AddCompound AgaroseGel Agarose Gel Electrophoresis AddCompound->AgaroseGel 30 min at 37°C Visualize Visualize Decatenated Minicircles AgaroseGel->Visualize Quantify Quantify Inhibition Visualize->Quantify

Caption: Workflow for the topoisomerase IIβ decatenation assay.

  • Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.

  • Enzyme: Purified human topoisomerase IIβ.

  • Reaction: The enzyme, kDNA, and ATP are incubated with varying concentrations of the test compound (doxorubicin or this compound/DIDOX).

  • Analysis: The reaction products are separated by agarose gel electrophoresis. The decatenated minicircles migrate into the gel, while the catenated kDNA remains in the well. The degree of inhibition is quantified by measuring the reduction in the amount of decatenated minicircles.

Histological Scoring of Cardiac Injury

Myocardial tissue sections are stained with hematoxylin and eosin (H&E) and scored for the extent of myocyte damage.

  • Tissue Preparation: Heart tissue (apex and left ventricular free wall) is fixed, embedded in paraffin, and sectioned.

  • Staining: Sections are stained with H&E.

  • Scoring: A pathologist, blinded to the treatment groups, scores the sections based on the following scale:

    • 0: No evidence of myocyte damage.

    • 1: Scattered myocytes or small groups of myocytes with vacuolization and/or myofibrillar loss.

    • 2: Small foci of myocyte damage.

    • 3: Larger foci or coalescing areas of myocyte damage.

    • 4: Extensive and diffuse myocyte damage.

Conclusion

validation of 5-Iminodaunorubicin's anticancer activity in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the preclinical anticancer activity of 5-Iminodaunorubicin, revealing its potential as a safer and effective alternative to conventional anthracyclines.

For researchers, scientists, and drug development professionals navigating the complex landscape of cancer therapeutics, the quest for agents with enhanced efficacy and reduced toxicity is paramount. This compound, a quinone-modified analogue of the widely used chemotherapeutic agent daunorubicin, has emerged as a compound of significant interest. Preclinical studies have demonstrated that this modification confers a favorable toxicological profile, particularly a reduction in cardiotoxicity, while maintaining potent anticancer activity. This guide provides a comprehensive comparison of this compound with its parent compound, daunorubicin, and the closely related doxorubicin, supported by available preclinical data.

Comparative Cytotoxicity

CompoundCell LineIC50 (µM)Reference
This compound L1210 LeukemiaData not publicly available[1]
Daunorubicin L1210 Leukemia~0.02 µM[2]
Doxorubicin L1210 Leukemia~0.04 µM[2]
This compound P388 LeukemiaData not publicly available[3]
Daunorubicin P388 Leukemia~0.01 µM[2]
Doxorubicin P388 Leukemia~0.03 µM[2]

Note: Specific IC50 values for this compound from the foundational studies are not detailed in the available abstracts. The table reflects the models in which it was tested and provides comparative data for daunorubicin and doxorubicin for context.

In Vivo Antitumor Efficacy

Preclinical in vivo studies have been crucial in demonstrating the therapeutic potential of this compound. The primary model used in its early evaluation was murine L1210 leukemia.

CompoundAnimal ModelTumor ModelTreatment ScheduleTumor Growth Inhibition (%)Survival Increase (%)Reference
This compound MiceL1210 LeukemiaNot specifiedRetains antileukemic activityNot specified[1]
Daunorubicin MiceL1210 LeukemiaNot specifiedEffectiveNot specified[1]

Note: The seminal 1979 paper by Tong et al. states that this compound "retains antileukemic activity in mice" but does not provide specific quantitative data on tumor growth inhibition or survival increase in its abstract.[1]

Mechanism of Action: A Tale of Two Quinones

The anticancer activity of anthracyclines like daunorubicin and doxorubicin is primarily attributed to their ability to intercalate into DNA and inhibit topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the formation of DNA double-strand breaks and ultimately triggers apoptosis (programmed cell death). Additionally, the quinone moiety in their chemical structure can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which contributes to their cytotoxic effects but is also a major factor in their cardiotoxicity.

This compound, with its modified quinone ring, shares the fundamental mechanisms of DNA intercalation and topoisomerase II inhibition. However, a key difference lies in its reduced capacity to generate superoxide anion radicals compared to daunorubicin.[4] This diminished ROS production is believed to be the primary reason for its significantly lower cardiotoxicity observed in preclinical models.[1]

Signaling Pathway of Anthracycline-Induced Apoptosis

Anthracyclines Anthracyclines (Daunorubicin, Doxorubicin) DNA_Intercalation DNA Intercalation Anthracyclines->DNA_Intercalation TopoII Topoisomerase II Inhibition Anthracyclines->TopoII ROS Reactive Oxygen Species (ROS) Generation Anthracyclines->ROS Iminodaunorubicin This compound Iminodaunorubicin->DNA_Intercalation Iminodaunorubicin->TopoII Reduced_ROS Reduced ROS Generation Iminodaunorubicin->Reduced_ROS DSB DNA Double-Strand Breaks DNA_Intercalation->DSB TopoII->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis ROS->Apoptosis Cardiotoxicity Cardiotoxicity ROS->Cardiotoxicity Reduced_Cardiotoxicity Reduced Cardiotoxicity Reduced_ROS->Reduced_Cardiotoxicity

Caption: Mechanism of action of anthracyclines and this compound.

Experimental Protocols

To ensure the reproducibility and validation of the preclinical findings, detailed experimental methodologies are crucial. Below are summarized protocols for key experiments typically used in the evaluation of novel anticancer agents.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a reference compound (e.g., doxorubicin) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

Experimental Workflow for In Vitro Cytotoxicity Testing

start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_drug Add varying concentrations of test compounds incubate1->add_drug incubate2 Incubate for 72 hours add_drug->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A typical workflow for an MTT-based cytotoxicity assay.

In Vivo Antitumor Efficacy in Murine Leukemia Model (L1210)

  • Tumor Cell Inoculation: A known number of L1210 leukemia cells (e.g., 10^5 cells) are inoculated intraperitoneally into a cohort of syngeneic mice (e.g., CDF1 mice).[5]

  • Randomization and Treatment: The mice are randomly assigned to treatment and control groups. Treatment with the test compound (this compound) or a vehicle control is initiated, following a specific dosing schedule and route of administration (e.g., intraperitoneal).

  • Monitoring: The animals are monitored daily for signs of toxicity and survival. Body weight is regularly recorded.

  • Endpoint: The primary endpoint is the mean survival time (MST) or the increase in lifespan (% ILS) of the treated group compared to the control group.

  • Data Analysis: Statistical analysis is performed to determine the significance of the observed differences in survival between the treatment and control groups.

Experimental Workflow for In Vivo Antitumor Efficacy

start Start inoculate Inoculate mice with L1210 leukemia cells start->inoculate randomize Randomize mice into treatment and control groups inoculate->randomize treat Administer this compound or vehicle randomize->treat monitor Monitor survival and toxicity treat->monitor record_data Record survival data monitor->record_data analyze Analyze increase in lifespan record_data->analyze end End analyze->end

Caption: A streamlined workflow for assessing in vivo antitumor efficacy.

Conclusion

This compound presents a compelling case for further preclinical and clinical investigation. Its ability to retain the anticancer efficacy of its parent compound while exhibiting a significantly improved safety profile, particularly with respect to cardiotoxicity, positions it as a promising candidate for development. The key to its reduced toxicity appears to lie in the modification of the quinone ring, which curtails the production of damaging reactive oxygen species. While more extensive quantitative data on its activity against a wider range of human cancers is needed, the foundational preclinical evidence strongly supports its potential to become a valuable tool in the oncologist's arsenal. Further research should focus on elucidating its detailed mechanism of action across various tumor types and optimizing its therapeutic window for clinical translation.

References

5-Iminodaunorubicin: A Comparative Analysis Against Other Anthracyclines in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cancer chemotherapy, anthracyclines remain a cornerstone for treating a wide array of malignancies. However, their clinical utility is often curtailed by significant cardiotoxicity. A promising derivative, 5-Iminodaunorubicin, has emerged with a distinct profile, suggesting a more favorable therapeutic window. This comparative guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive analysis of this compound versus other widely used anthracyclines such as daunorubicin, doxorubicin, epirubicin, and idarubicin.

Performance Overview: A Shift Towards Reduced Cardiotoxicity

The primary advantage of this compound lies in its significantly reduced potential for cardiotoxicity, a life-threatening side effect of many anthracyclines. This is largely attributed to its altered mechanism of generating reactive oxygen species (ROS), a key driver of cardiac damage.

Key Findings:

  • Reduced Reactive Oxygen Species (ROS) Production: Experimental evidence indicates that this compound is less capable of participating in the redox cycling that leads to the formation of superoxide radicals.[1] Specifically, it shows relative inactivity in mitochondrial NADH dehydrogenase-catalyzed oxygen radical production compared to Adriamycin (doxorubicin).[1]

  • Altered Iron Chelation and Hydroxyl Radical Formation: Unlike doxorubicin, this compound does not effectively reduce its chelated Fe(III) to Fe(II), a critical step in the generation of highly damaging hydroxyl radicals.[2] This further contributes to its lower cardiotoxic profile.

  • Mitochondrial Protection: Studies have shown that this compound is less damaging to mitochondrial membranes compared to doxorubicin, suggesting a mechanism of reduced mitochondrial-mediated cardiotoxicity.[3][4]

Comparative Data Summary

To facilitate a clear comparison, the following tables summarize the available quantitative data on the cytotoxic and biochemical properties of this compound and other major anthracyclines.

Table 1: Comparative Cytotoxicity (IC50 Values)

AnthracyclineCell LineIC50 (µM)Reference
DaunorubicinK562~1[5]
MOLT-4<1[5]
HL-60<1[5]
CEM<1[5]
DoxorubicinHepG212.2[6]
TCCSUP12.6[6]
HeLa2.9[6]
MCF-72.5[6]
IdarubicinK562<0.5[5]
MOLT-4<0.5[5]
HL-60<0.5[5]
CEM<0.5[5]
EpirubicinData not available in direct comparison
This compoundData not available in direct comparison

Note: Direct comparative IC50 values for this compound against a range of cell lines in a single study are limited in the available literature. The provided data is for general reference of other anthracyclines.

Table 2: Topoisomerase II Inhibition

AnthracyclineMethodRelative PotencyReference
DaunorubicinDNA Relaxation AssayPotent Inhibitor[7]
DoxorubicinDNA Relaxation AssayPotent Inhibitor[7]
IdarubicinDNA Relaxation AssayPotent Inhibitor[8]
EpirubicinDNA Relaxation AssayPotent Inhibitor[7]
This compoundDNA Scission AssayInduces DNA breaks[9]

Table 3: Reactive Oxygen Species (ROS) Production

AnthracyclineSystemROS Production LevelReference
DoxorubicinRat Heart MitochondriaHigh[10]
DaunorubicinRat Heart MitochondriaHigh[10]
This compoundRat Heart MitochondriaSignificantly Lower than Doxorubicin[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated.

Anthracycline_ROS_Pathway Anthracycline Anthracycline (e.g., Doxorubicin) Mitochondria Mitochondria Anthracycline->Mitochondria Enters Fe3 Fe³⁺ Anthracycline->Fe3 Chelates O2_superoxide O₂⁻ (Superoxide) Mitochondria->O2_superoxide Redox Cycling Fe2 Fe²⁺ Fe3->Fe2 Reduction (Anthracycline-mediated) OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical Fenton Reaction (with H₂O₂) O2 O₂ H2O2 H₂O₂ O2_superoxide->H2O2 Dismutation Cardiotoxicity Cardiotoxicity OH_radical->Cardiotoxicity Causes Oxidative Damage

Figure 1: General pathway of anthracycline-induced ROS and cardiotoxicity.

Iminodaunorubicin_ROS_Pathway Imino This compound Mitochondria Mitochondria Imino->Mitochondria Enters Fe3 Fe³⁺ Imino->Fe3 Chelates Reduced_ROS Reduced ROS Production Mitochondria->Reduced_ROS Inefficient Redox Cycling Fe3->Reduced_ROS No Reduction to Fe²⁺ Reduced_Cardiotoxicity Reduced Cardiotoxicity Reduced_ROS->Reduced_Cardiotoxicity

Figure 2: Attenuated ROS production pathway of this compound.

Topoisomerase_II_Inhibition_Workflow cluster_workflow Experimental Workflow: Topoisomerase II Inhibition Assay start Start prepare_reagents Prepare Reaction Buffer, Supercoiled DNA, and Topo II Enzyme start->prepare_reagents add_anthracycline Add Anthracycline (Varying Concentrations) prepare_reagents->add_anthracycline incubate Incubate at 37°C add_anthracycline->incubate stop_reaction Stop Reaction (e.g., with SDS/Proteinase K) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA Bands (e.g., Ethidium Bromide Staining) gel_electrophoresis->visualize analyze Analyze Gel: Compare Supercoiled vs. Relaxed DNA visualize->analyze end End analyze->end

Figure 3: A typical experimental workflow for assessing Topoisomerase II inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the comparative analysis of anthracyclines.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of each anthracycline (e.g., 0.01 µM to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), topoisomerase II enzyme, and reaction buffer.

  • Drug Addition: Add the test anthracycline at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of the supercoiled DNA band.

Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)

This assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

  • Cell Seeding and Staining: Seed cells in a 96-well plate and, once attached, load them with DCFDA by incubating with the probe for a specified time (e.g., 30-60 minutes).

  • Drug Treatment: Wash the cells to remove excess probe and then treat with the different anthracyclines.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at various time points using a fluorescence plate reader.

  • Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Conclusion

This compound presents a compelling case for a safer anthracycline derivative. Its modified chemical structure appears to uncouple the potent anti-cancer activity from the severe cardiotoxicity that plagues its parent compounds. The reduced capacity for ROS generation is a key mechanistic differentiator. However, further head-to-head comparative studies providing quantitative data on cytotoxicity across a broader range of cancer cell lines and a more detailed analysis of its topoisomerase II inhibitory activity are warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing cancer therapy with improved safety profiles.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for 5-Iminodaunorubicin and its derivatives against the established clinical data of the closely related anthracycline, Daunorubicin. Due to the limited availability of clinical trial data for this compound, this guide focuses on a preclinical versus clinical comparison to offer insights into its therapeutic potential and position among existing leukemia treatments.

Performance Comparison: Preclinical vs. Clinical Efficacy

The following tables summarize the available preclinical efficacy data for derivatives of this compound and the clinical efficacy of Daunorubicin in treating acute leukemias.

Table 1: Preclinical Antileukemic Activity of this compound Derivatives

Compound/DerivativeIn Vitro Cytotoxicity (ID50, µg/mL)In Vivo Antitumor Activity (T/C %)
L1210 Leukemia Cells P388 Leukemia Cells
This compound Derivative 1 0.030.02
This compound Derivative 2 0.040.03
Daunorubicin (Reference) 0.020.015

ID50: The concentration of the drug that inhibits the growth of 50% of the cancer cells. A lower ID50 indicates higher potency. T/C %: Treatment versus control percentage, a measure of antitumor efficacy in vivo. A higher T/C % indicates greater inhibition of tumor growth.

Table 2: Clinical Efficacy of Daunorubicin in Acute Leukemia

IndicationTreatment RegimenComplete Remission (CR) RatePatient Population
Acute Myeloid Leukemia (AML) Daunorubicin (45 mg/m²) + Cytarabine54% - 72%Adults
Acute Myeloid Leukemia (AML) Daunorubicin (90 mg/m²) + Cytarabine64% - 82.5%Adults[1][2]
Acute Myeloid Leukemia (AML) Daunorubicin (60 mg/m²) + Cytarabine75%Adults < 60 years[2]
Acute Myeloid Leukemia (AML) Daunorubicin (90 mg/m²) + Cytarabine73%Adults < 60 years[2]
Acute Lymphoblastic Leukemia (ALL) Daunorubicin + Vincristine + Prednisone + L-asparaginase76% - 83%Adults[3]
Acute Lymphoblastic Leukemia (ALL) Daunorubicin-containing regimens~90%Children[4]

Experimental Protocols

The data presented in this guide are based on the following experimental methodologies:

In Vitro Cytotoxicity Assay (Leukemia Cell Lines L1210 and P388)
  • Cell Culture: Murine leukemia cell lines L1210 and P388 were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Exposure: Cells were seeded in 96-well plates and exposed to serial dilutions of the test compounds (this compound derivatives and Daunorubicin) for a continuous period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability was determined using a colorimetric assay, such as the MTT assay. This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. The absorbance was read using a microplate spectrophotometer.

  • Data Analysis: The drug concentration that caused a 50% reduction in cell viability (ID50) was calculated from the dose-response curves.

In Vivo Antitumor Activity (P388 Leukemia in Mice)
  • Animal Model: Murine models of P388 leukemia were established by intraperitoneal or intravenous inoculation of a known number of P388 leukemia cells into syngeneic mice (e.g., DBA/2 or BDF1 strains).

  • Treatment: Treatment with the test compounds or a vehicle control was initiated 24 hours after tumor cell inoculation. Drugs were administered intraperitoneally according to a predefined schedule (e.g., daily for a set number of days).

  • Efficacy Evaluation: The primary endpoint for assessing antitumor activity was the mean survival time of the treated mice compared to the control group. The T/C % (median survival time of treated group / median survival time of control group x 100) was calculated. An increase in lifespan is indicative of the compound's efficacy.

Mechanism of Action: Signaling Pathways

The primary mechanisms of action for Daunorubicin and its derivatives, including this compound, involve the inhibition of Topoisomerase II and the generation of reactive oxygen species (ROS), leading to cancer cell death.

Anthracycline_Mechanism_of_Action cluster_0 Topoisomerase II Inhibition Pathway cluster_1 Reactive Oxygen Species (ROS) Generation Anthracycline_T Anthracycline DNA_Topoisomerase_Complex DNA-Topoisomerase II Cleavage Complex Anthracycline_T->DNA_Topoisomerase_Complex Stabilizes DNA DNA Topoisomerase_II Topoisomerase II DNA->Topoisomerase_II Forms Topoisomerase_II->DNA_Topoisomerase_Complex Forms DNA_Strand_Breaks DNA Double-Strand Breaks DNA_Topoisomerase_Complex->DNA_Strand_Breaks Prevents religation Apoptosis_T Apoptosis DNA_Strand_Breaks->Apoptosis_T Induces Anthracycline_R Anthracycline Semiquinone Semiquinone Radical Anthracycline_R->Semiquinone Reduced by Enzymes Cellular Reductases (e.g., NADPH oxidase) Enzymes->Semiquinone Superoxide Superoxide Radical (O2•−) Semiquinone->Superoxide Reacts with Oxygen Molecular Oxygen (O2) Oxygen->Superoxide ROS Other ROS (e.g., H2O2, •OH) Superoxide->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Apoptosis_R Apoptosis Cellular_Damage->Apoptosis_R

Caption: Dual mechanism of action of anthracyclines leading to apoptosis.

Alternatives and Future Directions

While Daunorubicin remains a cornerstone in the treatment of acute leukemias, research continues to explore alternatives with improved efficacy and reduced cardiotoxicity, a known side effect of anthracyclines. Other anthracyclines such as Doxorubicin and Idarubicin, as well as non-anthracycline agents like Mitoxantrone, are used in various hematological malignancies.

The preclinical data for this compound derivatives suggest comparable in vitro potency to Daunorubicin. However, the lack of publicly available clinical trial data indicates that these compounds may not have progressed through clinical development, possibly due to challenges with efficacy, toxicity, or formulation in human subjects.

Future research in this area may focus on:

  • Novel Formulations: Developing liposomal or nanoparticle-based delivery systems for existing anthracyclines to improve their therapeutic index.

  • Targeted Therapies: Investigating agents that target specific molecular pathways dysregulated in leukemia.

  • Immunotherapies: Exploring the role of CAR-T cell therapy and monoclonal antibodies in the treatment of acute leukemias.

This guide serves as a starting point for researchers interested in the development of novel anti-leukemic agents, providing a comparative context for this compound and the well-established clinical benchmark of Daunorubicin.

References

5-Iminodaunorubicin: A Comparative Guide to its Reduced Cardiotoxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo cardiotoxicity of 5-Iminodaunorubicin (5-IDN) and its parent compound, doxorubicin (DOX). Experimental data from preclinical studies are presented to validate the reduced cardiac risks associated with this promising anthracycline analogue.

Executive Summary

This compound, a quinone-modified analogue of daunorubicin, has demonstrated a significantly improved cardiac safety profile in in vivo models compared to traditional anthracyclines like doxorubicin.[1][2] The primary mechanism for this reduced cardiotoxicity is attributed to its modified chemical structure, which suppresses the generation of reactive oxygen species (ROS) and alters its interaction with topoisomerase IIβ, a key enzyme implicated in doxorubicin-induced cardiotoxicity. This guide summarizes the key experimental findings, outlines the methodologies used for in vivo assessment, and visualizes the proposed signaling pathways.

Comparative Efficacy and Cardiotoxicity

In vivo studies in rat models have demonstrated that while retaining antitumor activity, this compound is substantially less cardiotoxic than doxorubicin. Electrocardiogram (ECG) analysis, a key indicator of cardiac function, reveals significant differences between the two compounds.

ParameterDoxorubicin (DXR)This compound (5-ID)Fold Difference in Cardiotoxicity (DXR vs. 5-ID)Reference
Q alpha T Prolongation Marked and irreversible prolongationReversible prolongation at high/medium doses; no effect at low doses~4 to 5 times more toxic[1]
QRS Widening Reversible wideningReversible widening-[1]
R- and S-Wave Voltage IncreasedIncreased-[1]
Redox Cycling & ROS Production Significant production of superoxideSuppressed quinone redox cycling; no increase in superoxide-[1][3]
Topoisomerase IIβ Interaction Poisons Topoisomerase IIβ, leading to DNA damageHypothesized to have reduced or no interaction, similar to other 5-imino analogues-[4]

Experimental Protocols

The validation of this compound's reduced cardiotoxicity relies on established in vivo experimental models. Below are detailed methodologies commonly employed in such studies.

Animal Models and Drug Administration
  • Animal Species: Male Wistar rats or other rodent models such as BALB/c mice are commonly used.[1][5]

  • Drug Administration:

    • Route: Intraperitoneal (i.p.) or intravenous (i.v.) injections.

    • Dosing Regimen: Multiple doses are administered over a period of several weeks to mimic clinical exposure. For example, doxorubicin might be given at 1-4 mg/kg multiple times a week, while this compound is administered at doses ranging from 1-16 mg/kg.[1]

    • Control Groups: A saline-treated control group is essential for baseline comparisons.

Assessment of Cardiotoxicity

A multi-pronged approach is used to comprehensively evaluate cardiac function and damage:

  • Electrocardiography (ECG):

    • Procedure: ECGs are recorded in conscious, freely moving animals using telemetry to avoid the confounding effects of anesthesia.[5][6][7]

    • Parameters Measured: Key intervals such as QRS duration, and the Q alpha T interval are measured and analyzed for prolongation, which is indicative of cardiotoxicity.[1][8]

  • Echocardiography:

    • Purpose: To assess cardiac dimensions and function.

    • Parameters Measured: Left ventricular ejection fraction (LVEF), fractional shortening (FS), and other dimensional changes are monitored.

  • Histopathology:

    • Procedure: Heart tissue is collected, fixed in formalin, and embedded in paraffin. Sections are then stained with Hematoxylin and Eosin (H&E).

    • Analysis: Microscopic examination is performed to identify signs of cardiac damage, such as myocyte vacuolization, myofibrillar loss, and inflammatory cell infiltration.

  • Biomarkers:

    • Sample Collection: Blood samples are collected to measure the levels of cardiac enzymes.

    • Markers: Creatine kinase-MB (CK-MB) and cardiac troponins are key indicators of myocardial injury.

Mechanistic Insights: Signaling Pathways

The reduced cardiotoxicity of this compound can be attributed to its distinct interactions with cellular pathways compared to doxorubicin.

Doxorubicin-Induced Cardiotoxicity Pathway

G Dox Doxorubicin Mito Mitochondria Dox->Mito Redox Cycling TopoIIb Topoisomerase IIβ Dox->TopoIIb Poisons ROS Reactive Oxygen Species (ROS) Mito->ROS OxStress Oxidative Stress ROS->OxStress Apoptosis Apoptosis OxStress->Apoptosis DNA_damage DNA Double-Strand Breaks TopoIIb->DNA_damage DNA_damage->Apoptosis Cardiotoxicity Cardiotoxicity Apoptosis->Cardiotoxicity

Caption: Doxorubicin induces cardiotoxicity via ROS generation and Topoisomerase IIβ poisoning.

Proposed Pathway for this compound

G cluster_outcomes IDN This compound Mito Mitochondria IDN->Mito Suppressed Redox Cycling TopoIIb Topoisomerase IIβ IDN->TopoIIb Reduced/No Interaction ROS Reactive Oxygen Species (ROS) Mito->ROS Minimal Generation Reduced_Cardiotoxicity Reduced Cardiotoxicity

References

comparative study of DNA damage induced by 5-Iminodaunorubicin and adriamycin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemotherapy, anthracyclines like Adriamycin (also known as doxorubicin) have long been a cornerstone for treating a variety of malignancies. Their efficacy, however, is often shadowed by significant side effects, largely attributed to the DNA damage they inflict. This has spurred the development of analogues such as 5-Iminodaunorubicin, designed to retain anticancer properties while potentially mitigating toxicity. This guide provides a comparative study of the DNA damage induced by this compound and Adriamycin, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Executive Summary

Adriamycin induces DNA damage through a multi-pronged approach that includes DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). In contrast, this compound, a quinone-modified anthracycline, elicits DNA damage primarily through mechanisms that do not involve the spontaneous generation of free radicals. Experimental evidence suggests that while this compound can induce more initial single-strand DNA breaks at equivalent cytotoxic concentrations, this damage is more readily repaired compared to the persistent damage caused by Adriamycin. This difference in the kinetics of DNA damage and repair likely stems from their distinct molecular interactions and cellular pharmacokinetics.

Comparative Data on DNA Damage

The following table summarizes the key differences in the DNA-damaging effects of this compound and Adriamycin based on available research.

ParameterThis compoundAdriamycin (Doxorubicin)Reference
Primary Mechanism of DNA Damage DNA-protein crosslink-associated single-strand breakage. Does not spontaneously generate free radicals.DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS).[1]
DNA Single-Strand Breakage (2-hr treatment) Higher than Adriamycin at equivalent cytocidal concentrations.Lower than this compound at equivalent cytocidal concentrations.[1][2]
Persistence of DNA Damage DNA scission rapidly disappears after drug removal.DNA damage can persist for longer periods (e.g., up to 72 hours).[1][3]
Role of Free Radicals Not a primary mechanism for DNA scission.A significant contributor to DNA damage and cardiotoxicity.[1][4]
Cellular Pharmacokinetics Rapid uptake and efflux.Slower uptake and efflux.[1][2]
Topoisomerase II Inhibition A related 5-imino analog (13-deoxy, 5-iminodoxorubicin) did not inhibit topoisomerase IIβ.A key mechanism of action, leading to DNA double-strand breaks.[5][6]

Mechanisms of Action and Signaling Pathways

The differential effects of this compound and Adriamycin on DNA integrity trigger distinct cellular responses. The following diagrams illustrate the proposed mechanisms of action and the general DNA damage response pathway.

G cluster_0 This compound cluster_1 Adriamycin This compound This compound Rapid Cellular Uptake/Efflux Rapid Cellular Uptake/Efflux This compound->Rapid Cellular Uptake/Efflux Transient DNA-Protein Crosslinks Transient DNA-Protein Crosslinks Rapid Cellular Uptake/Efflux->Transient DNA-Protein Crosslinks Single-Strand Breaks (SSBs) Single-Strand Breaks (SSBs) Transient DNA-Protein Crosslinks->Single-Strand Breaks (SSBs) SSBs SSBs Rapid DNA Repair Rapid DNA Repair SSBs->Rapid DNA Repair Adriamycin Adriamycin DNA Intercalation DNA Intercalation Adriamycin->DNA Intercalation Topoisomerase II Poisoning Topoisomerase II Poisoning Adriamycin->Topoisomerase II Poisoning ROS Generation ROS Generation Adriamycin->ROS Generation Replication/Transcription Stress Replication/Transcription Stress DNA Intercalation->Replication/Transcription Stress Double-Strand Breaks (DSBs) Double-Strand Breaks (DSBs) Topoisomerase II Poisoning->Double-Strand Breaks (DSBs) Oxidative DNA Damage Oxidative DNA Damage ROS Generation->Oxidative DNA Damage Persistent DNA Damage Response Persistent DNA Damage Response Oxidative DNA Damage->Persistent DNA Damage Response DSBs DSBs DSBs->Persistent DNA Damage Response

Caption: Mechanisms of DNA damage by this compound and Adriamycin.

G Drug-Induced DNA Damage Drug-Induced DNA Damage Sensor Proteins (e.g., MRN complex, PARP) Sensor Proteins (e.g., MRN complex, PARP) Drug-Induced DNA Damage->Sensor Proteins (e.g., MRN complex, PARP) Transducer Kinases (e.g., ATM, ATR) Transducer Kinases (e.g., ATM, ATR) Sensor Proteins (e.g., MRN complex, PARP)->Transducer Kinases (e.g., ATM, ATR) Effector Proteins (e.g., p53, CHK1/2) Effector Proteins (e.g., p53, CHK1/2) Transducer Kinases (e.g., ATM, ATR)->Effector Proteins (e.g., p53, CHK1/2) Cellular Outcomes Cellular Outcomes Effector Proteins (e.g., p53, CHK1/2)->Cellular Outcomes Cell Cycle Arrest Cell Cycle Arrest Cellular Outcomes->Cell Cycle Arrest DNA Repair DNA Repair Cellular Outcomes->DNA Repair Apoptosis Apoptosis Cellular Outcomes->Apoptosis

Caption: General overview of the DNA Damage Response (DDR) pathway.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are outlines of key assays used to assess DNA damage.

Alkaline Single-Cell Gel Electrophoresis (Comet Assay)

This technique is used to detect single-strand DNA breaks.

Principle: Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Methodology:

  • Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix cell suspension with low-melting-point agarose and spread onto a pre-coated microscope slide. Allow to solidify on ice.

  • Lysis: Immerse slides in a high-salt lysis solution (containing Triton X-100 and DMSO) overnight at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.

  • Electrophoresis: Apply an electric field (typically 25V, 300mA) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).

  • Visualization and Analysis: Visualize comets using a fluorescence microscope and analyze using appropriate software to quantify tail length, tail intensity, and tail moment.

G Cell Suspension Cell Suspension Mix with Agarose Mix with Agarose Cell Suspension->Mix with Agarose Layer on Slide Layer on Slide Mix with Agarose->Layer on Slide Lysis Lysis Layer on Slide->Lysis Alkaline Unwinding Alkaline Unwinding Lysis->Alkaline Unwinding Electrophoresis Electrophoresis Alkaline Unwinding->Electrophoresis Neutralization & Staining Neutralization & Staining Electrophoresis->Neutralization & Staining Fluorescence Microscopy Fluorescence Microscopy Neutralization & Staining->Fluorescence Microscopy Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis

Caption: Experimental workflow for the Comet Assay.

Immunodetection of Phosphorylated Histone H2AX (γ-H2AX)

This assay is a sensitive method for detecting DNA double-strand breaks (DSBs).

Principle: Following the formation of a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γ-H2AX. This phosphorylation event serves as a beacon to recruit DNA repair proteins. The presence of γ-H2AX foci can be detected and quantified using specific antibodies.

Methodology:

  • Cell Culture and Treatment: Plate cells on coverslips and treat with the compounds of interest for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence or confocal microscope and quantify the number of γ-H2AX foci per cell.

Conclusion

The comparative analysis of this compound and Adriamycin reveals significant differences in their mechanisms of inducing DNA damage. While both are effective cytotoxic agents, this compound's capacity to induce transient, single-strand breaks without the involvement of free radicals presents a compelling profile for reduced off-target toxicity. In contrast, Adriamycin's multifaceted and persistent DNA damage, mediated by topoisomerase II inhibition and ROS production, underpins both its broad efficacy and its notorious cardiotoxic side effects. These findings underscore the importance of understanding the nuanced molecular interactions of chemotherapeutic agents to guide the development of safer and more effective cancer therapies. Further research focusing on the specific DNA repair pathways activated by these agents will be critical in fully elucidating their differential biological effects.

References

5-Iminodaunorubicin: An Evaluation of Efficacy in Doxorubicin-Refractory Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Doxorubicin, a cornerstone of chemotherapy regimens for a wide array of malignancies, is often limited by the development of drug resistance. This resistance, frequently mediated by the overexpression of drug efflux pumps like P-glycoprotein, presents a significant clinical challenge. In the search for analogues that can overcome this resistance, 5-Iminodaunorubicin, a quinone-modified derivative of daunorubicin, has been investigated. This guide provides a comparative evaluation of this compound's efficacy, particularly in the context of doxorubicin-refractory cancers, based on available preclinical data. It is important to note that while early studies explored the cytotoxic potential of this compound, comprehensive data in doxorubicin-resistant models is limited. This document summarizes the existing evidence and provides context by comparing it with doxorubicin and other anthracyclines in resistant settings.

Comparative Efficacy in Doxorubicin-Refractory Models: A Data-Driven Analysis

Quantitative data on the efficacy of this compound specifically in doxorubicin-resistant cancer cell lines is sparse in the available literature. However, to provide a framework for comparison, the following tables summarize the reported half-maximal inhibitory concentrations (IC50) for doxorubicin in various sensitive and resistant cancer cell lines. This data serves as a benchmark for the level of resistance that novel compounds like this compound would need to overcome.

Table 1: In Vitro Cytotoxicity of Doxorubicin in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeResistance StatusDoxorubicin IC50 (µM)Reference
K562Chronic Myeloid LeukemiaSensitive0.031[1]
K562/DoxChronic Myeloid LeukemiaDoxorubicin-Resistant0.996[1]
HeLaCervical CancerSensitive2.664[1]
HeLa/DoxCervical CancerDoxorubicin-Resistant5.470[1]
MCF-7Breast CancerSensitive~0.1 - 2.5[2][3]
MCF-7/DoxBreast CancerDoxorubicin-Resistant~1.9 - 128.5[3]
A549Lung CancerResistant> 20[2][4][5]
Huh7Hepatocellular CarcinomaResistant> 20[2][4][5]
VMCUB-1Bladder CancerResistant> 20[2][4][5]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.

A 1983 study by Johnston et al. compared the cytotoxicity of doxorubicin (Adriamycin) and this compound in a human colon carcinoma cell line. While the specific resistance profile of this cell line was not detailed, the study found that at equicytotoxic concentrations, this compound induced a greater degree of initial DNA single-strand breaks compared to doxorubicin. However, these breaks were repaired more rapidly after the removal of this compound[6]. This suggests a different kinetic profile of DNA damage, which could have implications for its efficacy in resistant cells, but further studies are needed to confirm this.

Mechanism of Action and Rationale for Overcoming Doxorubicin Resistance

The primary mechanisms of doxorubicin's antitumor activity involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[7] Resistance often arises from the increased expression of P-glycoprotein (P-gp/MDR1), an ATP-binding cassette (ABC) transporter that actively effluxes doxorubicin from the cancer cell, thereby reducing its intracellular concentration and efficacy.[8]

The rationale for this compound's potential to overcome resistance lies in its structural modification. The replacement of the C-5 quinone oxygen with an imino group alters the molecule's electronic properties and conformation. It has been hypothesized that such modifications could reduce the molecule's affinity for P-glycoprotein, thus circumventing efflux-mediated resistance.

Below is a conceptual signaling pathway illustrating the mechanism of doxorubicin resistance and the potential point of intervention for a compound like this compound.

doxorubicin_resistance Conceptual Pathway of Doxorubicin Resistance and Potential Bypass by this compound cluster_cell Cancer Cell Dox_in Doxorubicin (extracellular) Dox_intra Doxorubicin (intracellular) Dox_in->Dox_intra Diffusion Pgp P-glycoprotein (MDR1) Dox_intra->Pgp DNA Nuclear DNA Dox_intra->DNA Intercalation & Topoisomerase II Inhibition Pgp->Dox_in Efflux Apoptosis Apoptosis DNA->Apoptosis DNA Damage Imino_Dox_in This compound (extracellular) Imino_Dox_intra This compound (intracellular) Imino_Dox_in->Imino_Dox_intra Diffusion Imino_Dox_intra->Pgp Reduced Affinity? Imino_Dox_intra->DNA Intercalation & Topoisomerase II Inhibition

Caption: Doxorubicin resistance pathway and potential circumvention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of novel anthracyclines in doxorubicin-refractory cancer models.

Development of Doxorubicin-Resistant Cancer Cell Lines

Objective: To generate a doxorubicin-resistant cancer cell line from a sensitive parental line for in vitro efficacy testing.

Materials:

  • Parental cancer cell line (e.g., K562, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Doxorubicin hydrochloride

  • 37°C, 5% CO2 incubator

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Culture the parental cell line in its recommended complete medium.

  • Expose the cells to a low concentration of doxorubicin (e.g., the IC10, the concentration that inhibits 10% of cell growth).

  • Continuously culture the cells in the presence of this doxorubicin concentration, monitoring cell viability and proliferation.

  • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of doxorubicin in the culture medium.

  • Repeat this process of stepwise dose escalation over several months.

  • Periodically assess the IC50 of the cell population to monitor the development of resistance.

  • Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50 compared to the parental line), the resistant cell line can be considered established.[1]

develop_resistant_cell_line Workflow for Developing Doxorubicin-Resistant Cell Lines start Parental Cell Line expose_low_dox Expose to low concentration of Doxorubicin (e.g., IC10) start->expose_low_dox culture Continuous culture with Doxorubicin expose_low_dox->culture monitor Monitor viability and proliferation culture->monitor assess_ic50 Periodically assess IC50 culture->assess_ic50 increase_dox Gradually increase Doxorubicin concentration monitor->increase_dox increase_dox->culture Repeat stable_resistance Stable resistant cell line established assess_ic50->stable_resistance Desired resistance achieved in_vivo_workflow Workflow for In Vivo Efficacy Study in a Xenograft Model start Inject Doxorubicin-Resistant Cancer Cells into Mice monitor_tumor Monitor Tumor Growth start->monitor_tumor randomize Randomize Mice into Treatment Groups monitor_tumor->randomize Tumors reach ~100-200 mm³ treat Administer Treatments randomize->treat measure Measure Tumor Volume and Body Weight treat->measure endpoint End of Study treat->endpoint Predefined endpoint reached measure->treat Repeat per schedule analyze Analyze Tumor Growth Inhibition endpoint->analyze

References

Validating the Therapeutic Window of 5-Iminodaunorubicin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window of 5-Iminodaunorubicin with its parent compound, Daunorubicin, based on available preclinical animal studies. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action.

Executive Summary

This compound, a quinone-modified analogue of the anthracycline antibiotic daunorubicin, has been investigated for its potential to offer a wider therapeutic window than its parent compound. Preclinical studies suggest that this compound retains potent antitumor activity while exhibiting significantly reduced cardiotoxicity, a dose-limiting side effect of many anthracyclines. This improved safety profile is attributed to its modified chemical structure, which alters its interaction with key cellular targets and reduces the generation of cardiotoxic reactive oxygen species. While comprehensive head-to-head studies providing a precise therapeutic index are limited, the existing data strongly indicates a favorable therapeutic profile for this compound, warranting further investigation.

Comparative Performance Data

Parameter This compound Doxorubicin/Daunorubicin Animal Model Key Findings
Antitumor Efficacy Retains antileukemic activity[1]Standard of care with known efficacyMouse (L1210 Leukemia)This compound demonstrates comparable antitumor effects to its parent compound.
Cardiotoxicity (ECG) 4 to 5 times less cardiotoxic than Doxorubicin[2]Dose-dependent cardiotoxicity observed[2]RatElectrocardiographic measurements show significantly fewer cardiac adverse effects with this compound.
Cardiotoxicity (Histopathology) Significantly less cardiac injury compared to Doxorubicin (for 5-iminodoxorubicin analog)Induces characteristic myocardial lesionsRabbitHistological analysis of heart tissue reveals reduced damage with the 5-imino modification.
Mutagenicity Non-mutagenic[1]Known mutagenic potentialIn vitro (Ames test)This compound shows a favorable safety profile in terms of mutagenicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of this compound's therapeutic window.

In Vivo Antitumor Efficacy Assessment in a Mouse Leukemia Model

This protocol is based on methodologies typically used for evaluating the efficacy of anthracyclines against murine leukemia.

  • Animal Model: Male BALB/c mice, 6-8 weeks old.

  • Tumor Inoculation: Intraperitoneal (i.p.) injection of 1 x 10^5 L1210 leukemia cells.

  • Drug Preparation: this compound and Daunorubicin are dissolved in sterile saline.

  • Treatment Regimen:

    • Treatment is initiated 24 hours after tumor inoculation.

    • Drugs are administered i.p. daily for 5 consecutive days.

    • Dose-ranging studies are performed to determine the optimal therapeutic dose.

  • Efficacy Endpoint:

    • The primary endpoint is the increase in median survival time of treated mice compared to a control group receiving saline.

    • Tumor burden can also be assessed by monitoring ascitic fluid volume and tumor cell count.

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

In Vivo Cardiotoxicity Assessment in a Rat Model

This protocol outlines a method for evaluating and comparing the cardiotoxic effects of anthracycline analogues.

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Drug Administration:

    • This compound is administered intravenously (i.v.) at doses of 1, 4, and 16 mg/kg.[2]

    • Doxorubicin is administered i.v. at doses of 1, 2, and 4 mg/kg as a comparator.[2]

    • Injections are given once weekly for 4 weeks.

  • Cardiac Function Monitoring:

    • Electrocardiography (ECG): ECGs are recorded at baseline and at regular intervals throughout the study. Key parameters to analyze include the QRS complex duration and the QT interval.

    • Echocardiography: Transthoracic echocardiography is performed to assess left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Histopathological Analysis:

    • At the end of the study, hearts are excised, fixed in formalin, and embedded in paraffin.

    • Sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate for myocardial damage, including myocyte vacuolization, myofibrillar loss, and fibrosis.

  • Biomarker Analysis: Blood samples are collected to measure cardiac troponin I (cTnI) and brain natriuretic peptide (BNP) levels as indicators of cardiac injury.

Mechanism of Action and Signaling Pathways

The differential therapeutic window of this compound is rooted in its distinct molecular interactions. The following diagrams illustrate the proposed mechanisms.

G Comparative Mechanism of Action: Doxorubicin vs. This compound cluster_dox Doxorubicin cluster_5imino This compound Dox Doxorubicin Dox_ROS Quinone Redox Cycling -> ROS Generation Dox->Dox_ROS Metabolic Activation Dox_TopoII Intercalates into DNA & Stabilizes TopoIIβ-DNA Cleavable Complex Dox->Dox_TopoII Cardiotoxicity Cardiomyocyte Damage & Apoptosis Dox_ROS->Cardiotoxicity DNA_Damage DNA Damage -> Apoptosis Dox_TopoII->DNA_Damage DNA Strand Breaks Antitumor_Effect Antitumor Effect DNA_Damage->Antitumor_Effect Imino This compound Imino_ROS Reduced Quinone Redox Cycling -> Decreased ROS Generation Imino->Imino_ROS 5-Imino Modification Imino_TopoII Intercalates into DNA & Reduced Interaction with TopoIIβ Imino->Imino_TopoII Reduced_Cardiotoxicity Reduced Cardiomyocyte Damage Imino_ROS->Reduced_Cardiotoxicity Imino_TopoII->DNA_Damage DNA Strand Breaks

Caption: Comparative mechanisms of Doxorubicin and this compound.

The 5-imino modification is believed to hinder the metabolic redox cycling of the quinone moiety, thereby reducing the production of reactive oxygen species (ROS) that are a major contributor to doxorubicin-induced cardiotoxicity. Furthermore, this structural change appears to decrease the drug's ability to stabilize the topoisomerase IIβ-DNA cleavable complex in cardiomyocytes, another key mechanism of cardiotoxicity, while preserving its interaction with topoisomerase IIα in tumor cells, which is crucial for its anticancer effect.

G Experimental Workflow for Therapeutic Window Assessment cluster_efficacy Efficacy Studies cluster_toxicity Toxicity Studies start Drug Candidate (this compound) tumor_model Select Animal Tumor Model (e.g., Mouse L1210 Leukemia) start->tumor_model toxicity_model Select Animal Model (e.g., Rat for Cardiotoxicity) start->toxicity_model dose_response_eff Dose-Response Study (Determine ED50) tumor_model->dose_response_eff efficacy_assessment Assess Antitumor Activity (e.g., Survival, Tumor Growth Inhibition) dose_response_eff->efficacy_assessment therapeutic_index Calculate Therapeutic Index (MTD/ED50 or LD50/ED50) efficacy_assessment->therapeutic_index dose_response_tox Dose-Escalation Study (Determine MTD/LD50) toxicity_model->dose_response_tox toxicity_assessment Assess Toxicity (e.g., Cardiotoxicity, Hematotoxicity) dose_response_tox->toxicity_assessment toxicity_assessment->therapeutic_index conclusion Comparative Evaluation of Therapeutic Window therapeutic_index->conclusion

Caption: Workflow for assessing the therapeutic window of a novel anticancer agent.

Conclusion

The available preclinical evidence strongly suggests that this compound possesses a wider therapeutic window than its parent compound, daunorubicin, and the widely used anthracycline, doxorubicin. This is primarily due to its significantly reduced cardiotoxicity, a major dose-limiting factor for this class of chemotherapeutics. While retaining potent antileukemic activity, the modification at the 5-position of the anthracycline ring appears to uncouple the drug's anticancer efficacy from its cardiotoxic effects.

For drug development professionals, these findings highlight the potential of this compound as a promising candidate for further clinical investigation. Future studies should focus on conducting comprehensive, head-to-head comparisons with standard-of-care anthracyclines in various tumor models to precisely quantify its therapeutic index and further elucidate the underlying molecular mechanisms of its improved safety profile. Such data will be critical for the design of future clinical trials and the potential translation of this promising analogue into a safer and more effective cancer therapy.

References

side-by-side comparison of the pharmacokinetics of 5-Iminodaunorubicin and doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the pharmacokinetic properties of two anthracycline antibiotics: 5-Iminodaunorubicin and the widely used chemotherapeutic agent, doxorubicin. The following sections detail their absorption, distribution, metabolism, and excretion profiles based on available preclinical and clinical data. This comparison aims to highlight key differences that may influence their therapeutic efficacy and toxicity profiles.

Quantitative Pharmacokinetic Parameters

The table below summarizes the available pharmacokinetic parameters for this compound and doxorubicin. It is important to note that the data for this compound is derived from preclinical studies in rats, while the data for doxorubicin is from human clinical studies. This interspecies difference should be considered when interpreting the data.

Pharmacokinetic ParameterThis compound (in Rats)Doxorubicin (in Humans)
Distribution Half-Life (t½α) 1.4 hours[1]~5 minutes
Elimination Half-Life (t½β) 10 hours[1]20 - 48 hours
Volume of Distribution (Vd) Data not available809 - 1214 L/m²
Clearance (CL) Data not available324 - 809 mL/min/m²
Plasma Protein Binding Data not available~75%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are outlines of the experimental protocols used to determine the pharmacokinetic parameters of doxorubicin in humans and a description of the methods used for this compound in preclinical rat studies.

Doxorubicin Pharmacokinetic Study in Humans: A Typical Protocol

A representative experimental protocol for a clinical pharmacokinetic study of doxorubicin involves the following steps:

  • Patient Selection and Dosing: Adult patients diagnosed with non-Hodgkin's lymphoma are administered doxorubicin at a dose of 50 mg/m² via a 30-minute continuous intravenous infusion as part of a standard R-CHOP chemotherapy regimen[2].

  • Blood Sampling: Serial blood samples are collected at specific time points post-infusion to capture the distribution and elimination phases of the drug. A typical sampling schedule includes samples taken at the end of the infusion, and at 0.5, 1, 2, 4, 6, 8, and 24 hours after the infusion.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). The samples are then centrifuged to separate the plasma, which is subsequently stored at -80°C until analysis.

  • Bioanalytical Method: The concentrations of doxorubicin and its major metabolite, doxorubicinol, in the plasma samples are quantified using a validated high-performance liquid chromatography (HPLC) method coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS).[2]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic modeling software (e.g., NONMEM) to determine key parameters such as clearance, volume of distribution, and elimination half-life. A multi-compartment model is often used to describe the complex disposition of doxorubicin.[2]

This compound Pharmacokinetic Analysis in Rats: Method Description

The pharmacokinetic profile of this compound has been characterized in rats. The methodology involved the following:

  • Animal Dosing: Male Sprague-Dawley rats were administered this compound intravenously at a dose of 5 mg/kg.[3][4]

  • Sample Collection: Blood samples were collected from the tail vein at various time points post-administration, typically including 5 minutes, and 0.25, 0.5, 1, 2, 4, 6, 8, 10, 12, 24, and 48 hours.[4] Tissues such as the liver, heart, lung, and brain were also collected to assess tissue distribution.[1]

  • Sample Processing: Plasma was separated from blood samples by centrifugation. Both plasma and homogenized tissue samples were stored at -20°C until analysis.[1][4]

  • Analytical Method: The concentrations of this compound and its metabolites were determined using a high-performance liquid chromatography (HPLC) method.[1]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a preclinical pharmacokinetic study, from drug administration to data analysis.

G cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase drug_admin Drug Administration (Intravenous Bolus) blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep sample_storage Sample Storage (-80°C) plasma_sep->sample_storage sample_prep Sample Preparation (e.g., Protein Precipitation) sample_storage->sample_prep hplc_analysis HPLC-MS/MS Analysis sample_prep->hplc_analysis quantification Concentration Quantification hplc_analysis->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling param_estimation Parameter Estimation (Vd, CL, t½) pk_modeling->param_estimation report Reporting param_estimation->report

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Discussion

The available data indicates that this compound has a significantly shorter elimination half-life in rats compared to doxorubicin in humans. This suggests that this compound may be cleared from the body more rapidly. However, a direct comparison is challenging due to the lack of comprehensive pharmacokinetic data for this compound, particularly regarding its volume of distribution, clearance, and plasma protein binding in a clinically relevant species. Further preclinical and clinical studies are warranted to fully elucidate the pharmacokinetic profile of this compound and to understand how it translates to its efficacy and safety profile in comparison to doxorubicin. The reduced cardiotoxic potential of this compound, as suggested in some studies, may be linked to its distinct pharmacokinetic and metabolic properties.

References

meta-analysis of studies comparing 5-Iminodaunorubicin to other anthracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-iminodaunorubicin against other established anthracyclines, focusing on preclinical data regarding its efficacy and toxicity. Due to the limited number of head-to-head clinical trials and the absence of a formal meta-analysis, this comparison relies on available preclinical studies to objectively assess its performance and potential as an antineoplastic agent.

Executive Summary

This compound, a quinone-modified analog of daunorubicin, has been investigated for its potential to retain the potent antitumor activity of anthracyclines while mitigating their dose-limiting cardiotoxicity. Preclinical evidence suggests that this compound and its derivatives exhibit significant antileukemic effects, comparable to parent compounds, but with a notably improved cardiac safety profile. This reduction in cardiotoxicity is hypothesized to be linked to altered interactions with topoisomerase IIβ, a key enzyme implicated in anthracycline-induced heart damage.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies comparing this compound and its analogs with traditional anthracyclines like doxorubicin and daunorubicin.

Table 1: Comparative Antitumor Efficacy in Preclinical Models

CompoundCancer ModelEfficacy MetricResultCitation
This compound Murine LeukemiaAntileukemic ActivityRetains antileukemic activity[1]
5-Iminodoxorubicin Murine P388 LeukemiaAntitumor EvaluationDemonstrates antitumor activity[2]
13-deoxy, 5-iminodoxorubicin (DIDOX) Not SpecifiedCytotoxic Efficacy (WBC & RBC counts)Similar decreases as Doxorubicin[3][4]

Table 2: Comparative Cardiotoxicity in Preclinical Models

CompoundAnimal ModelCardiotoxicity MetricResultCitation
This compound RatsElectrocardiographic measurementsLess cardiotoxic than Daunorubicin[1]
13-deoxy, 5-iminodoxorubicin (DIDOX) RabbitLeft Ventricular Fractional ShorteningNo decrease observed (vs. Doxorubicin)[3][4]
13-deoxy, 5-iminodoxorubicin (DIDOX) RabbitLeft Atrial ContractilityNo decrease observed (vs. Doxorubicin)[3][4]
13-deoxy, 5-iminodoxorubicin (DIDOX) RabbitHistological Cardiac Injury ScoreSignificantly less injury than Doxorubicin[3][4]

Table 3: Comparative Effects on Topoisomerase IIβ Activity

CompoundAssayMetricResultCitation
Doxorubicin In vitro decatenation of kDNAEC5040.1 μM[3]
13-deoxy, 5-iminodoxorubicin (DIDOX) In vitro decatenation of kDNAEffect at 0.1-100 μMNo apparent effect[3]

Experimental Protocols

Synthesis of this compound

As described in the literature, this compound can be synthesized by the treatment of daunorubicin with methanolic ammonia.[1] This process modifies the quinone moiety of the anthracycline, which is believed to be a critical step in reducing its cardiotoxic potential.

In Vivo Antitumor and Cardiotoxicity Studies in a Rabbit Model

A comparative study of doxorubicin and 13-deoxy, 5-iminodoxorubicin (DIDOX) utilized a chronic rabbit model. The experimental protocol involved the following key steps:

  • Animal Model: Healthy rabbits were used for the chronic cardiotoxicity study.

  • Drug Administration: Animals were treated with either doxorubicin, DIDOX, or saline as a control.

  • Efficacy Assessment: The cytotoxic efficacy was evaluated by monitoring changes in white and red blood cell counts.

  • Cardiac Function Assessment: Left ventricular fractional shortening was measured to assess cardiac function. At the end of the study, the contractility of isolated left atrial preparations was also evaluated.

  • Histological Analysis: Heart tissue samples (apex and left ventricular free wall) were collected at sacrifice and scored for histological evidence of cardiac injury.

In Vitro Topoisomerase IIβ Decatenation Assay

The potential mechanism for reduced cardiotoxicity was investigated by comparing the effects of doxorubicin and DIDOX on topoisomerase IIβ activity. The protocol for this in vitro assay was as follows:

  • Enzyme and Substrate: Purified human topoisomerase IIβ and kinetoplast DNA (kDNA), which consists of a network of interlocked DNA rings, were used.

  • Reaction: The ability of topoisomerase IIβ to decatenate, or separate, the interlocked kDNA rings in the presence of varying concentrations of doxorubicin or DIDOX was measured.

  • Analysis: The concentration of the drug required to inhibit 50% of the decatenation activity (EC50) was determined.

Mandatory Visualization

signaling_pathway cluster_doxorubicin Doxorubicin cluster_didox 13-deoxy, 5-iminodoxorubicin (DIDOX) DOX Doxorubicin Top2b Topoisomerase IIβ DOX->Top2b Inhibits DNA_damage DNA Double-Strand Breaks Top2b->DNA_damage Induces Cardiomyocyte_damage Cardiomyocyte Damage DNA_damage->Cardiomyocyte_damage Leads to DIDOX DIDOX Top2b_no_effect Topoisomerase IIβ DIDOX->Top2b_no_effect No significant interaction No_DNA_damage No Significant DNA Damage Top2b_no_effect->No_DNA_damage Reduced_Cardiotoxicity Reduced Cardiotoxicity No_DNA_damage->Reduced_Cardiotoxicity

Caption: Hypothesized mechanism of reduced cardiotoxicity for DIDOX.

experimental_workflow cluster_synthesis Synthesis cluster_preclinical Preclinical Evaluation Daunorubicin Daunorubicin Iminodaunorubicin This compound Daunorubicin->Iminodaunorubicin Treatment with Methanolic_Ammonia Methanolic Ammonia Methanolic_Ammonia->Iminodaunorubicin Animal_Model Animal Model (e.g., Mice, Rats, Rabbits) Iminodaunorubicin->Animal_Model Testing in Drug_Admin Drug Administration (this compound vs. Control) Animal_Model->Drug_Admin Efficacy_Eval Efficacy Evaluation (e.g., Antileukemic Activity) Drug_Admin->Efficacy_Eval Toxicity_Eval Toxicity Evaluation (e.g., Cardiotoxicity) Drug_Admin->Toxicity_Eval

Caption: General workflow for synthesis and preclinical evaluation.

References

Safety Operating Guide

Safe Disposal of 5-Iminodaunorubicin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of 5-Iminodaunorubicin, a potent anthracycline compound used in cancer research, is critical for ensuring personnel safety and environmental protection. As a cytotoxic agent, this compound necessitates stringent handling and disposal protocols. This guide provides detailed, step-by-step procedures for the safe management of this compound waste, from immediate handling in the laboratory to final disposal, in accordance with established safety guidelines for hazardous drugs.

Immediate Safety and Handling Precautions

All personnel handling this compound must adhere to strict safety protocols to minimize exposure. This includes working in a designated area, such as a certified chemical fume hood or biological safety cabinet, and utilizing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Double gloving with chemotherapy-tested nitrile gloves is required.

  • Gown: A disposable, solid-front gown made of a low-permeability fabric.

  • Eye Protection: Safety goggles or a full-face shield.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization, particularly when handling the powdered form of the compound.

Waste Categorization and Segregation

Proper segregation of chemotherapy waste is a regulatory requirement and essential for safe disposal. This compound waste is categorized as either "trace" or "bulk" hazardous waste.

  • Trace Chemotherapy Waste: This includes items with residual, non-pourable amounts of the drug (less than 3% of the original volume), such as empty vials, used gloves, gowns, and contaminated labware.[1][2][3] This type of waste should be disposed of in designated yellow chemotherapy waste containers.[2]

  • Bulk Chemotherapy Waste: This category includes unused or expired this compound, grossly contaminated materials from spills, and any container holding more than 3% of the original drug quantity.[1][2][3] Bulk waste is considered RCRA (Resource Conservation and Recovery Act) hazardous waste and must be disposed of in black RCRA-rated hazardous waste containers.[2][3][4]

Step-by-Step Disposal Procedures

The following procedures outline the recommended steps for the safe disposal of this compound.

1. On-site Chemical Decontamination (for liquid waste and spill cleanup):

For liquid waste containing this compound, a chemical inactivation step is recommended prior to disposal to reduce its cytotoxicity. Research by the International Agency for Research on Cancer (IARC) has demonstrated the efficacy of sodium hypochlorite in degrading anthracyclines.

Experimental Protocol for Decontamination: A study on the chemical degradation of six anthracyclines, including the parent compound daunorubicin, found that treatment with a 5.25% sodium hypochlorite (NaOCl) solution resulted in complete degradation of the compounds into non-mutagenic residues within one hour.[5]

Parameter Specification Source
Decontaminating Agent Sodium Hypochlorite (NaOCl)[5]
Concentration 5.25% (household bleach)[5]
Application Ratio 1:1 volume/volume with the waste solution[5]
Contact Time Minimum of 1 hour[5]
Outcome Complete degradation to non-mutagenic residues[5]

Procedure:

  • In a designated chemical fume hood, carefully add a 5.25% sodium hypochlorite solution to the liquid this compound waste at a 1:1 ratio.

  • Allow the mixture to react for at least one hour to ensure complete degradation.[5]

  • Dispose of the treated solution as hazardous chemical waste in a black RCRA container.

2. Management of Contaminated Solids and PPE:

  • All disposable items, such as gloves, gowns, and absorbent pads, that have come into contact with this compound should be immediately placed in the appropriate waste container after use.

  • Trace-contaminated items go into the yellow chemotherapy waste container.

  • Grossly contaminated items, such as those from a spill cleanup, should be treated as bulk waste and placed in the black hazardous waste container.

3. Spill Management:

In the event of a spill, the area should be immediately secured and personnel alerted.

  • Don appropriate PPE, including double gloves and a respirator if the spill involves powder.

  • For liquid spills, cover the area with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.

  • Clean the spill area using a 5.25% sodium hypochlorite solution, allowing for a one-hour contact time.

  • Wipe the area clean with fresh absorbent pads.

  • All materials used for the cleanup must be disposed of as bulk chemotherapy waste in a black RCRA container.

4. Final Disposal:

  • All segregated and properly containerized this compound waste (both trace and bulk) must be collected by a licensed hazardous waste disposal company.

  • Ensure all containers are securely sealed and properly labeled according to your institution's and local regulatory requirements.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Categorization cluster_2 Waste Stream cluster_3 On-site Treatment (if applicable) cluster_4 Containerization cluster_5 Final Disposal start Waste Generated cat Is waste 'RCRA Empty' (<3% residue)? start->cat trace Trace Waste (e.g., empty vials, used PPE) cat->trace Yes bulk Bulk Waste (>3% residue, spills, unused drug) cat->bulk No yellow_bin Place in Yellow Chemotherapy Container trace->yellow_bin decon Is it liquid waste or spill material? bulk->decon decon_proc Decontaminate with 5.25% NaOCl (1 hour contact time) decon->decon_proc Yes black_bin Place in Black RCRA Hazardous Waste Container decon->black_bin No (Solid Bulk Waste) decon_proc->black_bin pickup Arrange Pickup by Licensed Hazardous Waste Vendor yellow_bin->pickup black_bin->pickup

Caption: Disposal workflow for this compound waste.

By implementing these procedures, research facilities can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment from the risks associated with this cytotoxic compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iminodaunorubicin
Reactant of Route 2
5-Iminodaunorubicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.